molecular formula C9H8N2O B185289 5-Methyl-4-quinazolone CAS No. 75844-41-6

5-Methyl-4-quinazolone

Cat. No.: B185289
CAS No.: 75844-41-6
M. Wt: 160.17 g/mol
InChI Key: PXDDCBOOHGDLBL-UHFFFAOYSA-N
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Description

5-Methyl-4-quinazolone is a chemical compound based on the quinazolinone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The quinazolinone core consists of a benzene ring fused to a pyrimidinone ring, and substitutions at different positions on this core, such as the 5-position, are a common strategy to modulate biological activity and physicochemical properties . This makes this compound a valuable building block for researchers developing novel bioactive molecules. Quinazolinone derivatives have demonstrated a wide spectrum of pharmacological activities in scientific research, highlighting the potential research applications of this chemical class. These activities include antimicrobial effects against various gram-positive bacteria and fungi , anticancer properties through mechanisms such as kinase inhibition , and anti-inflammatory and anticonvulsant activities . Furthermore, specific quinazolinone derivatives have been identified as agonists for receptors like the Thyroid Stimulating Hormone Receptor (TSHR), indicating their utility in endocrine research . The lipophilicity of the quinazolinone moiety also aids in penetration through biological barriers such as the blood-brain barrier, making it a suitable scaffold for investigating central nervous system targets . Researchers can utilize this compound as a key intermediate in synthetic chemistry. Common methods for synthesizing the quinazolinone core include the Niementowski synthesis, which involves the condensation of anthranilic acid derivatives with formamide or acetamide, and the Griess synthesis . The methyl group at the 5-position may be utilized for further chemical modifications to create diverse compound libraries for structure-activity relationship (SAR) studies . Intended Use & Disclaimer: This product is provided "As Is" for research use only in laboratory settings. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity and for its safe handling and use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)9(12)11-5-10-7/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDDCBOOHGDLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474260
Record name 5-Methyl-4-quinazolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75844-41-6
Record name 5-Methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75844-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-quinazolone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-4-quinazolone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 5-Methyl-4-quinazolone. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document summarizes key quantitative data, outlines experimental protocols for synthesis and analysis, and visualizes relevant workflows and potential mechanisms of action.

Chemical Properties and Structure

This compound, a derivative of the versatile quinazolinone scaffold, possesses a unique set of physicochemical properties that are pivotal for its application in chemical and biological research. The fundamental structural and chemical data are summarized below.

Structural Information

The structural identity of this compound is defined by its systematic nomenclature and molecular identifiers.

IdentifierValue
IUPAC Name 5-methyl-3H-quinazolin-4-one[1]
Molecular Formula C₉H₈N₂O[1]
SMILES String CC1=C2C(=CC=C1)N=CNC2=O[2]
CAS Number 75844-41-6[1]
Physicochemical Properties

The following table outlines the key physicochemical properties of this compound. These parameters are crucial for understanding its behavior in various chemical and biological systems.

PropertyValue
Molecular Weight 160.17 g/mol [1]
Appearance White to light brown solid[3]
Melting Point 224 °C[4]
Boiling Point 330.027 °C at 760 mmHg[4]
Solubility Generally soluble in polar organic solvents such as DMSO and methanol; limited solubility in non-polar solvents like hexane.[5]
XLogP3 1.1[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of quinazolinone derivatives are essential for reproducible research. The following sections provide a plausible synthesis route for this compound based on established methods for similar compounds, along with standard protocols for its spectroscopic analysis.

Synthesis of this compound

A common and efficient method for the synthesis of quinazolin-4-ones is the reaction of the corresponding anthranilic acid with an appropriate reagent to form the pyrimidine ring. A two-step microwave-assisted synthesis is a modern and efficient approach.

Step 1: Synthesis of 2,5-dimethyl-4H-3,1-benzoxazin-4-one

  • In a microwave-safe vessel, a mixture of 2-amino-6-methylbenzoic acid and acetic anhydride is prepared.

  • The mixture is irradiated with microwaves for a specified duration and power to facilitate the cyclization reaction.

  • Upon completion, the reaction mixture is concentrated under vacuum to remove excess reagents and byproducts, yielding the intermediate 2,5-dimethyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of this compound

  • The crude 2,5-dimethyl-4H-3,1-benzoxazin-4-one is mixed with an ammonia solution (e.g., aqueous ammonia) and a solid support (e.g., alumina or silica).

  • The mixture is subjected to microwave irradiation to promote the ring-opening of the benzoxazinone and subsequent cyclization to the quinazolinone.

  • After the reaction, the solvent is evaporated, and the product is extracted from the solid support using a suitable organic solvent (e.g., methanol).

  • The extract is concentrated, and the crude product can be purified by recrystallization or column chromatography to yield pure this compound.

G cluster_synthesis Synthesis Workflow start 2-Amino-6-methylbenzoic Acid + Acetic Anhydride microwave1 Microwave Irradiation (Step 1) start->microwave1 intermediate 2,5-dimethyl-4H-3,1-benzoxazin-4-one microwave1->intermediate microwave2 Microwave Irradiation (Step 2) intermediate->microwave2 reagents2 Ammonia Solution + Solid Support reagents2->microwave2 extraction Extraction & Purification microwave2->extraction product This compound extraction->product

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with ~100 mg of dry KBr. Press the mixture into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Characteristic peaks for the quinazolinone core include C=O stretching (around 1680-1620 cm⁻¹), C=N stretching (around 1615-1580 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹).

Mass Spectrometry (MS)

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum to determine the molecular weight and fragmentation pattern, which can provide further structural information. The expected molecular ion peak [M+H]⁺ would be around m/z 161.18.

G cluster_analysis Spectroscopic Analysis Workflow sample Purified this compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Figure 2: Workflow for spectroscopic analysis.

Biological Activity and Signaling Pathways

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6] While specific signaling pathways for this compound are not extensively documented, the broader class of quinazolinones is known to target various enzymes, particularly protein kinases.

Many quinazolinone-based anticancer agents function as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6][7] These inhibitors typically compete with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.

G cluster_pathway General Quinazolinone-Based Kinase Inhibition ligand Growth Factor receptor Tyrosine Kinase Receptor (e.g., EGFR) ligand->receptor kinase_domain Kinase Domain receptor->kinase_domain quinazolone This compound (Inhibitor) quinazolone->kinase_domain atp ATP atp->kinase_domain phosphorylation Autophosphorylation kinase_domain->phosphorylation binds inhibition Inhibition downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) phosphorylation->downstream response Cellular Response (Proliferation, Survival) downstream->response

Figure 3: General signaling pathway of kinase inhibition.

References

5-Methyl-4-quinazolone: A Technical Overview of a Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 5-methyl-3H-quinazolin-4-one CAS Number: 75844-41-6

This technical guide provides a comprehensive overview of 5-Methyl-4-quinazolone, positioning it within the broader context of the quinazolinone chemical class. While specific research on this compound is limited, this document extrapolates from the extensive studies on quinazolinone derivatives to outline its potential characteristics, synthesis, and biological significance for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the literature. The following table summarizes the basic computed properties for the parent compound.

PropertyValueSource
Molecular FormulaC₉H₈N₂OPubChem
Molecular Weight160.18 g/mol PubChem
AppearanceWhite to Light Brown (Predicted)Chemical Supplier Data
PurityTypically >97% (Commercial)Chemical Supplier Data

Synthesis of the Quinazolinone Core

The synthesis of the quinazolinone scaffold can be achieved through several established methods. A common and straightforward approach is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with an amide. For 2-substituted quinazolin-4(3H)-ones, a two-step microwave-assisted solid-phase synthesis is often employed, starting from anthranilic acid and acetic anhydride to form a benzoxazinone intermediate, which is then reacted with an amine.

A general experimental protocol for the synthesis of a 2-methylquinazolin-4(3H)-one, a close structural analog, is as follows:

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one A mixture of anthranilic acid (1 equivalent) and acetic anhydride (2 equivalents) is subjected to microwave irradiation for a defined period. Upon completion, the reaction mixture is concentrated under high vacuum to yield the benzoxazinone intermediate.

Step 2: Synthesis of 2-methylquinazolin-4(3H)-one The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is mixed with a solid support and an aqueous ammonia solution. The mixture is then subjected to microwave irradiation. Following the reaction, the solvent is removed in vacuo, and the product is extracted with a suitable solvent like methanol.

The following diagram illustrates a generalized workflow for the synthesis of quinazolin-4-ones.

G cluster_synthesis General Synthesis of Quinazolin-4-ones Start Start Reactants Anthranilic Acid + Amide/Anhydride Start->Reactants Reaction Condensation/ Cyclization Reactants->Reaction Intermediate Benzoxazinone (optional) Reaction->Intermediate e.g., Microwave Assisted Product Quinazolin-4-one Derivative Reaction->Product Direct Niementowski Amination Reaction with Amine/Ammonia Intermediate->Amination Amination->Product Purification Purification Product->Purification End End Purification->End

A generalized workflow for the synthesis of quinazolin-4-one derivatives.

Biological Activities and Signaling Pathways of Quinazolinone Derivatives

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities.[1] Derivatives have been extensively studied and have shown potential as anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral agents.[2][3]

Anticancer Activity: Quinazolinone derivatives are well-known for their anticancer properties, often acting as inhibitors of key enzymes in signaling pathways crucial for cancer cell proliferation and survival. These include:

  • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: Many 4-anilinoquinazoline derivatives have demonstrated potent and selective inhibition of EGFR tyrosine kinase.[3]

  • PI3K/HDAC Dual Inhibitors: Novel quinazolin-4-one-based hydroxamic acids have been designed as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), showing significant anticancer efficacy.[4][5]

The diagram below illustrates a simplified representation of the PI3K/HDAC signaling pathways targeted by some quinazolinone derivatives.

G cluster_pathway Targeted Anticancer Signaling Pathways GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival HDAC HDAC Histones Histones HDAC->Histones Deacetylation GeneExpression Altered Gene Expression Histones->GeneExpression Acetylation Dependent Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Quinazolinone->HDAC

Simplified diagram of PI3K and HDAC pathways targeted by certain quinazolinone derivatives.

Central Nervous System (CNS) Activity: Certain quinazolinone derivatives, most notably methaqualone and its analogs like etaqualone, exhibit significant CNS depressant, sedative, hypnotic, and anticonvulsant properties.[2][6] Their mechanism of action is often attributed to the modulation of GABA-A receptors.[6][7] The anticonvulsant activity of some quinazolinone derivatives has been evaluated in various animal models, showing protection against both chemically and electrically induced seizures.[8][9][10]

Experimental Protocols for Biological Evaluation

While specific protocols for this compound are not available, the following outlines a general methodology for assessing the anticonvulsant activity of novel quinazolinone compounds, as described in the literature.

Anticonvulsant Activity Screening:

  • Animal Model: Swiss albino mice are commonly used.

  • Test Compounds: The synthesized quinazolinone derivatives are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administration: Compounds are administered intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg).

  • Seizure Induction: After a set period (e.g., 30 minutes), seizures are induced using either:

    • Maximal Electroshock (MES) Test: An electrical stimulus is delivered via corneal electrodes.

    • Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant agent, pentylenetetrazole, is injected subcutaneously.

  • Observation: Animals are observed for the presence or absence of tonic-clonic seizures. The percentage of protection is calculated.

  • Neurotoxicity Assessment: The rotarod test is often used to evaluate any motor impairment caused by the test compounds.

The logical flow of an anticonvulsant screening experiment is depicted below.

G cluster_workflow Anticonvulsant Activity Workflow Start Start CompoundAdmin Administer Test Compound (i.p. to mice) Start->CompoundAdmin Wait Waiting Period (e.g., 30 min) CompoundAdmin->Wait SeizureInduction Induce Seizures (MES or scPTZ) Wait->SeizureInduction Observation Observe for Seizures SeizureInduction->Observation Protection Calculate % Protection Observation->Protection Yes NoProtection No Protection Observed Observation->NoProtection No Neurotoxicity Assess Neurotoxicity (Rotarod Test) Protection->Neurotoxicity NoProtection->Neurotoxicity End End Neurotoxicity->End

A typical experimental workflow for screening the anticonvulsant activity of compounds.

Conclusion

This compound belongs to the versatile and pharmacologically significant class of quinazolinone heterocycles. While specific biological and mechanistic data for this particular compound are scarce in the public domain, the extensive research on its derivatives suggests a high potential for bioactivity. The quinazolinone scaffold serves as a valuable starting point for the design and synthesis of novel therapeutic agents targeting a wide range of diseases, from cancer to central nervous system disorders. Further investigation into this compound and its unique derivatives is warranted to fully elucidate their therapeutic potential.

References

Spectroscopic Profile of 5-Methyl-4-quinazolone: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Methyl-4-quinazolone, a derivative of the versatile quinazolinone scaffold, is a molecule of significant interest in medicinal chemistry and drug development. The quinazolinone core is a common feature in numerous biologically active compounds, exhibiting a wide range of pharmacological properties. A comprehensive understanding of the spectroscopic characteristics of this compound is crucial for its unambiguous identification, structural elucidation, and for facilitating the development of novel therapeutic agents based on this framework. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complemented by detailed experimental protocols.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol [1]
CAS Number 75844-41-6[1]
Appearance White solid

Spectroscopic Data

The definitive structural analysis of this compound relies on the collective interpretation of data from various spectroscopic techniques. The following sections summarize the expected spectral features of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1HN-H
~8.1d1HH-2
~7.7t1HH-7
~7.5d1HH-8
~7.3d1HH-6
~2.7s3H-CH₃

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~162.0C-4 (C=O)
~151.0C-2
~149.0C-8a
~140.0C-5
~134.0C-7
~127.0C-6
~125.0C-8
~120.0C-4a
~18.0-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of solid this compound is typically acquired using the KBr pellet method.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, broadN-H stretch
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₃)
~1680StrongC=O (Amide) stretch
~1615Medium-StrongC=N stretch
~1480MediumAromatic C=C stretch
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, which serves as a confirmation of its identity. Electron Ionization (EI) is a commonly used technique for this class of compounds.

Expected Mass Spectrometry Data

m/zInterpretation
160Molecular ion (M⁺)
132[M - CO]⁺
117[M - HNCO]⁺
90Fragmentation of the quinazolinone ring

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental procedures are essential. The following are detailed protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure complete dissolution, using gentle warming or sonication if necessary.

  • To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette.

Instrumentation and Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Typical acquisition parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 0 to 200 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds.

Data Processing:

  • Apply a Fourier transform to the raw free induction decay (FID) data.

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shifts by referencing the residual solvent peak (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the finely ground powder to a pellet press.

  • Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer using a direct insertion probe.

Instrumentation and Data Acquisition:

  • Utilize a mass spectrometer equipped with an Electron Ionization (EI) source and a suitable mass analyzer (e.g., quadrupole or time-of-flight).

  • The sample is vaporized by heating the probe, and the resulting gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis and Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Dissolution in deuterated solvent IR IR Spectroscopy Synthesis->IR KBr pellet preparation MS Mass Spectrometry Synthesis->MS Direct insertion Structure_Elucidation Structural Elucidation and Confirmation NMR->Structure_Elucidation Chemical shifts, coupling constants IR->Structure_Elucidation Functional group identification MS->Structure_Elucidation Molecular weight and fragmentation pattern

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility Profile of 5-Methyl-4-quinazolone in DMSO and Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-4-quinazolone, a member of the quinazolinone class of compounds known for their diverse biological activities. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the general solubility properties of quinazolinone derivatives, providing a framework for researchers working with this compound. The guide details established experimental protocols for determining both kinetic and thermodynamic solubility and offers insights into strategies for enhancing the solubility of these typically low-solubility compounds. Furthermore, it visualizes a general experimental workflow for solubility assessment and a representative signaling pathway associated with the broader quinazolinone class.

Introduction to the Solubility of Quinazolinone Derivatives

Quinazolinone and its derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, including those with anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] A critical challenge in the preclinical development of many quinazolinone-based compounds is their characteristically low aqueous solubility. This poor solubility stems from their rigid, fused heterocyclic ring system, which often leads to high crystal lattice energy, making it difficult for water molecules to solvate the compound.[4]

This guide will provide researchers with the necessary background and methodologies to assess and address the solubility of this compound and similar compounds.

Data on the Solubility of Quinazolinone Derivatives

As specific data for this compound is unavailable, the following table summarizes the general solubility characteristics and some specific examples for other quinazolinone derivatives to provide a comparative context.

Compound Class/ExampleSolventSolubilityRemarks
Quinazolinone Derivatives (General) Aqueous BuffersLowOften classified as BCS Class II drugs (low solubility, high permeability). Solubility is pH-dependent due to basic nitrogen atoms.[4]
DMSOGenerally HighCommon solvent for creating stock solutions for biological assays.[4]
2-Methyl-4(3H)-quinazolinone DMSO50 mg/mL (312.17 mM)Ultrasonic assistance may be needed.
4(3H)-Quinazolinone DMSO≥ 100 mg/mL (684.23 mM)Hygroscopic nature of DMSO can impact solubility.
Water1.2 mg/mL (8.21 mM)Ultrasonic assistance is required.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for the reliability of in vitro and in vivo studies. The two primary types of solubility measurements are kinetic and thermodynamic.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer.[6][7] This method reflects the solubility under conditions commonly found in in vitro high-throughput screening assays.

Protocol: Turbidimetric Method

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.[8]

  • Serial Dilution: In a clear-bottom 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) to each well.[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours), with gentle shaking.[8][9]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[7]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[10]

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true solubility of a compound, measured when the solid compound is in equilibrium with its dissolved state in a specific solvent.[11][12] This is a more time-consuming but more accurate measure, often used in later stages of drug development.

Protocol: Shake-Flask Method

  • Addition of Solid Compound: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (DMSO or aqueous buffer).[13]

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][9]

  • Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[9][13]

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][13] A standard curve of the compound is used for accurate quantification.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent.[13]

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start Compound in DMSO Stock k_dilute Serial Dilution in Plate k_start->k_dilute k_add_buffer Add Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate (e.g., 2h, 25°C) k_add_buffer->k_incubate k_measure Measure Turbidity k_incubate->k_measure k_result Kinetic Solubility (µM) k_measure->k_result t_start Excess Solid Compound t_add_solvent Add Solvent (Buffer or DMSO) t_start->t_add_solvent t_equilibrate Equilibrate (e.g., 24h, 25°C) t_add_solvent->t_equilibrate t_separate Centrifuge & Filter t_equilibrate->t_separate t_quantify Quantify by HPLC/LC-MS t_separate->t_quantify t_result Thermodynamic Solubility (µg/mL) t_quantify->t_result

A generalized workflow for determining kinetic and thermodynamic solubility.
Representative Signaling Pathway for Quinazolinone Derivatives

Quinazolinone derivatives have been extensively studied as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR), which is a key player in many cancers.[14] The diagram below illustrates a simplified representation of the EGFR signaling pathway and the inhibitory action of a quinazolinone-based drug.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits ATP Binding RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Simplified EGFR signaling pathway inhibited by a quinazolinone derivative.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, the extensive research on the quinazolinone class provides a strong foundation for researchers. It is anticipated that this compound will exhibit low aqueous solubility and good solubility in DMSO. The experimental protocols detailed in this guide offer robust methods for determining its precise solubility profile. Understanding and overcoming solubility challenges are paramount for the successful progression of this and other promising quinazolinone derivatives in the drug discovery pipeline.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 5-Methyl-4-quinazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation of 5-Methyl-4-quinazolone is limited in publicly available literature. This guide synthesizes information from studies on structurally related quinazolinone analogs and general principles of pharmaceutical forced degradation studies to provide a comprehensive and inferred profile.

Introduction

This compound belongs to the quinazolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] The stability of a drug substance, such as this compound, is a critical parameter that can affect its purity, potency, and safety. Understanding its thermal stability and degradation profile is essential for the development of stable pharmaceutical formulations, defining appropriate storage conditions, and ensuring a suitable shelf-life.

Forced degradation studies, or stress testing, are a crucial component of the drug development process, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, a range of pH values, and oxidative stress.[3] The insights gained help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2]

This technical guide provides an in-depth overview of the inferred thermal stability and degradation profile of this compound, based on data from analogous compounds. It includes detailed experimental protocols for key analytical techniques and visual representations of experimental workflows and potential degradation pathways.

Inferred Thermal Stability Profile

A study on the thermal decomposition of pyrazolo-quinazoline derivatives indicated that the degradation of these compounds is often a single-step process.[5] The thermal stability was observed to vary depending on the nature and position of substituents on the quinazoline ring system.[5] It is plausible that this compound would exhibit similar high thermal stability, with decomposition occurring at temperatures significantly above its melting point.

Table 1: Inferred Thermal Properties of this compound and Analogs

CompoundPropertyValueReference
This compound Melting PointData not available-
DecompositionLikely a single-step process at high temperatures[5]
2-Methyl-4(3H)-quinazolinone Melting Point231-233 °C[4]
Pyrazolo-quinazoline Derivatives Thermal DecompositionSingle-step process, stability varies with substitution[5]

Inferred Degradation Profile

Forced degradation studies on various quinazoline derivatives have demonstrated that the quinazolinone ring is susceptible to degradation under certain stress conditions.

3.1 Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many pharmaceuticals. Studies on piperazinyl quinazoline derivatives have shown significant decomposition under both acidic (0.1 M HCl at 80°C) and alkaline (0.1 M NaOH) conditions.[6] The primary degradation product identified in these studies was 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, indicating cleavage of a side chain. For this compound, hydrolysis under acidic or basic conditions could potentially lead to the opening of the pyrimidinone ring.

3.2 Thermal Degradation

In the solid state, many quinazoline derivatives exhibit good thermal stability.[6] However, thermal stress, especially at elevated temperatures (e.g., 40°C to 80°C), can induce degradation.[2] For predictive analysis, a temperature of 70°C at both low and high humidity for a period of one to two months is often employed.[2]

3.3 Oxidative Degradation

While some quinazoline derivatives have been shown to be stable under oxidative conditions, this is a critical stress factor to evaluate for any new drug substance.[6]

3.4 Photolytic Degradation

Exposure to light, as per ICH Q1B guidelines, can lead to the formation of a cluster of degradation products for some quinazoline-based drugs.[6]

Table 2: Summary of Inferred Degradation Behavior under Forced Conditions

Stress ConditionSeverityExpected Outcome for this compound (Inferred)Reference
Acidic Hydrolysis 0.1 M HCl, 80°CSignificant degradation, potential ring opening.[6]
Alkaline Hydrolysis 0.1 M NaOHComplete degradation, potential ring opening.[6]
Oxidative 3-30% H₂O₂Potential for degradation, needs experimental confirmation.[3]
Thermal (Solid) 70°C, 1-2 monthsLikely stable, but degradation is possible.[2]
Photolytic ICH Q1B exposurePotential for formation of multiple degradation products.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal stability and degradation profile of this compound.

4.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of this compound.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a ceramic or aluminum pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Maintain a constant flow of an inert gas (e.g., nitrogen) at a rate of 20-50 mL/min to prevent oxidative degradation.

    • Record the weight loss of the sample as a function of temperature.

    • The onset temperature of weight loss is considered the decomposition temperature.

4.2 Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and enthalpy of fusion of this compound, and to detect any polymorphic transitions.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes the expected melting point (e.g., from 25°C to 250°C).

    • Record the heat flow to the sample relative to the reference.

    • The peak of the endotherm corresponds to the melting point, and the area under the peak corresponds to the enthalpy of fusion.

4.3 Forced Degradation Study and HPLC Analysis

  • Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector, pH meter, reflux apparatus, and a photostability chamber.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and reflux at 60°C for a specified time (e.g., 30 minutes).[2] Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and reflux at 60°C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified time.

    • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C or a temperature 40°C less than its melting point if the melting point is below 150°C.[2] For solutions, heat at 70°C.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • HPLC Analysis:

      • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Monitor at a wavelength where this compound and its degradation products show significant absorbance.

      • Injection Volume: 20 µL.

      • Analyze the stressed samples and compare the chromatograms to that of an unstressed control to identify and quantify the degradation products.

Mandatory Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_thermal Thermal Analysis cluster_degradation Forced Degradation Studies cluster_analysis Analysis cluster_results Results Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Acid Acid Hydrolysis Sample->Acid Base Base Hydrolysis Sample->Base Oxidation Oxidation Sample->Oxidation Heat Thermal Stress Sample->Heat Light Photolysis Sample->Light Stability Thermal Stability Profile TGA->Stability DSC->Stability HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS for Identification HPLC->LCMS Degradation_Profile Degradation Profile & Pathway LCMS->Degradation_Profile Degradation_Pathway cluster_main This compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products Mol [Structure of this compound] Stress Acid/Base Hydrolysis Thermal Stress Mol->Stress Product1 Ring-Opened Product (e.g., Substituted Anthranilic Acid Derivative) Stress->Product1 Major Pathway Product2 Other Minor Degradants Stress->Product2 Minor Pathways

References

Initial Biological Screening of 5-Methyl-4-quinazolone: A Technical Guide and Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of the scientific literature reveals a significant lack of publicly available data specifically on the initial biological screening of 5-Methyl-4-quinazolone. Therefore, this document serves as an in-depth technical guide and framework for initiating such a study, drawing upon established methodologies and findings from the broader class of quinazolinone derivatives. The experimental protocols, data tables, and pathway diagrams are representative of the field and intended to guide the investigation of this compound.

Introduction

Quinazolinone and its derivatives represent a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent pharmacological activities.[1] The quinazolinone scaffold is considered a "privileged structure," forming the core of numerous natural products and synthetic molecules with therapeutic applications.[1] These compounds have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities.[1][2]

The biological activity of quinazolinone derivatives is often modulated by the nature and position of substituents on the quinazolinone ring system. While extensive research has been conducted on derivatives with substitutions at the 2, 3, 6, and 7 positions, the specific biological profile of this compound remains to be elucidated. This guide provides a comprehensive framework for the initial biological screening of this compound, encompassing synthetic strategies, standard experimental protocols, and data presentation formats.

Synthesis of this compound

The synthesis of 4(3H)-quinazolinones is well-established in the literature. A common and efficient method is the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide.[3] For the synthesis of this compound, 2-amino-6-methylbenzoic acid would be the key starting material.

DOT Script for Synthesis Workflow

G start 2-Amino-6-methylbenzoic Acid + Formamide reaction Niementowski Reaction (Heating) start->reaction product This compound reaction->product purification Purification (Recrystallization/ Chromatography) product->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization G EGFR EGFR PI3K PI3K EGFR->PI3K Activates Quinazolone This compound (Hypothetical) Quinazolone->EGFR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results Compound This compound Stock Solution SerialDilution Serial Dilution in 96-Well Plate Compound->SerialDilution Microbes Standardized Microbial Suspensions (Bacteria/Fungi) Inoculation Inoculation of Wells Microbes->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Visual Inspection for Growth Incubation->Observation MIC Determination of MIC Observation->MIC G Stimulus Inflammatory Stimulus (e.g., Carrageenan) COX2 COX-2 Enzyme Stimulus->COX2 Induces Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Mediates Quinazolone This compound (Hypothetical) Quinazolone->COX2 Inhibits

References

Predicted mechanism of action of 5-Methyl-4-quinazolone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Predicted Mechanism of Action of 5-Methyl-4-quinazolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, particularly in oncology.[1][2][3][4] While specific research on the unsubstituted this compound is limited, extensive studies on its derivatives provide a strong foundation for predicting its mechanism of action. This technical guide synthesizes the available data on quinazolinone-based compounds to propose a predicted mechanism for this compound, focusing on its potential as a modulator of key signaling pathways implicated in cancer and other diseases. This document provides an overview of the predicted biological targets, relevant quantitative data from related compounds, detailed experimental protocols for assessing its activity, and visual representations of the implicated signaling pathways and experimental workflows.

Predicted Mechanism of Action

Based on the extensive literature on quinazolinone derivatives, the predicted mechanism of action for this compound likely involves the inhibition of protein kinases that are crucial for cell signaling, proliferation, and survival. The primary predicted targets are members of the tyrosine kinase family.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Numerous quinazolinone derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and angiogenesis. The quinazolinone core can act as a scaffold that binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

  • EGFR Signaling: By inhibiting EGFR, this compound is predicted to disrupt pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5]

  • VEGFR Signaling: Inhibition of VEGFR, particularly VEGFR-2, would likely interfere with the process of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1]

Modulation of Other Kinases

Beyond EGFR and VEGFR, quinazolinone derivatives have shown inhibitory activity against other kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Some derivatives have been shown to target CDKs, which are key regulators of the cell cycle.[3][6] Inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from dividing.

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is another critical signaling cascade in cancer, and some quinazolinone-based molecules have been developed as PI3K inhibitors.[3]

Other Potential Mechanisms

While kinase inhibition is the most prominent predicted mechanism, other biological activities have been associated with the quinazolinone scaffold, including:

  • Induction of Apoptosis: Several quinazolinone compounds have been shown to induce programmed cell death in cancer cells.[1]

  • Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Some quinazolin-4-ones have been identified as inhibitors of the HIF-1 signaling pathway, which is crucial for tumor adaptation to hypoxic environments.[5]

  • Allosteric Modulation: Certain quinazolinone derivatives have been developed as allosteric modulators of receptors like the metabotropic glutamate receptor 7 (mGlu7), indicating a potential role in neurological disorders.[7]

The following diagram illustrates the predicted signaling pathways affected by this compound, focusing on the inhibition of EGFR and its downstream effects.

Predicted_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates MQ This compound MQ->EGFR Inhibition EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plates C Treat cells with compound (e.g., 48h incubation) A->C B Prepare serial dilutions of this compound B->C D Add assay reagent (e.g., MTT, SRB) C->D E Incubate D->E F Read absorbance/ fluorescence E->F G Plot dose-response curve F->G H Calculate IC50 value G->H

References

Tautomeric Forms of 2-Methyl-4(3H)-quinazolinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, integral to a multitude of biologically active compounds.[1] The chemical behavior, reactivity, and therapeutic efficacy of these molecules are deeply influenced by tautomerism—a subtle form of structural isomerism involving proton migration. This technical guide offers an in-depth examination of the tautomeric equilibria specific to 2-methyl-4(3H)-quinazolinone. It consolidates theoretical and experimental data, details analytical methodologies for characterization, and presents quantitative data on tautomer stability. This document serves as a critical resource for researchers in drug discovery, providing essential insights into the structural dynamics that govern the function of this important heterocyclic class.

Introduction to Tautomerism in 2-Methyl-4(3H)-quinazolinone

The quinazolinone core is a bicyclic heteroaromatic system formed by the fusion of a benzene ring and a pyrimidine ring.[1] The 4(3H)-quinazolinone structure is defined by a carbonyl group at the C4 position and a proton on the N3 nitrogen, an arrangement ripe for prototropic tautomerism.[1] In the case of 2-methyl-4(3H)-quinazolinone, two primary tautomeric equilibria are of significance:

  • Amide-Imidol Tautomerism: A lactam-lactim equilibrium involving the migration of the N3 proton to the C4 carbonyl oxygen.

  • Keto-Enamine Tautomerism: An extended tautomeric effect, enabled by the 2-methyl group, involving the migration of a proton from the methyl group to the N1 nitrogen, creating an exomethylene double bond.

The position of these equilibria can profoundly affect the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and electronic distribution, which are critical determinants of its biological activity and interaction with molecular targets.[1]

The Tautomeric Forms

2-Methyl-4(3H)-quinazolinone can exist in three primary tautomeric forms. The equilibrium between these forms is influenced by the solvent, temperature, and pH.

  • Amide (Lactam) Form: This is the 2-methyl-4(3H)-quinazolinone structure. It is generally the most stable and predominant form in both solid and solution states.[1] X-ray crystallographic studies of various quinazolinone derivatives consistently confirm the molecule in this lactam conformation.[1]

  • Imidol (Lactim) Form: This form, 2-methyl-4-hydroxyquinazoline, results from the proton transfer from N3 to the C4 oxygen.

  • Enamine Form: This tautomer, 2-methylene-2,3-dihydro-4H-quinazolin-4-one, arises from a proton shift from the C2-methyl group. This "extended tautomeric effect" enhances the reactivity of the substituted 4(3H)-quinazolinone.

Tautomeric forms of 2-methyl-4(3H)-quinazolinone
Figure 1: Primary tautomeric equilibria of 2-methyl-4(3H)-quinazolinone, showing the Amide (A), Imidol (B), and Enamine (C) forms.

Quantitative Analysis of Tautomeric Equilibrium

Understanding the relative stabilities of tautomers is crucial for predicting molecular behavior. While specific experimental data on the equilibrium constant (KT) for 2-methyl-4(3H)-quinazolinone is limited, computational studies on the parent 4(3H)-quinazolinone scaffold provide significant insights into the energetic preferences. Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies of tautomers.

Studies on the parent 4-hydroxyquinazoline have shown that the lactam form is the most stable tautomer in the gas phase and various solvents.[1] The stability of the lactam form is often attributed to its π-electron delocalized system, which imparts a degree of aromatic character.[1]

Table 1: Relative Energies of Parent 4-Hydroxyquinazoline Tautomers from DFT Calculations

Tautomer FormGas Phase (ΔE, kcal/mol)Methanol (ΔE, kcal/mol)DMSO (ΔE, kcal/mol)Cyclohexane (ΔE, kcal/mol)
4(3H)-Quinazolinone (Lactam) 0.00 (Reference)0.00 (Reference)0.00 (Reference)0.00 (Reference)
4-Hydroxyquinazoline (Lactim) 5.595.165.025.61

Data sourced from DFT calculations on the parent 4-hydroxyquinazoline scaffold.[1] ΔE represents the energy relative to the most stable tautomer.

These computational findings are consistent with experimental observations that the keto-form (lactam) of similar quinolone structures is favored in polar solvents like water and dimethylsulfoxide (DMSO).[1]

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms in solution are heavily reliant on spectroscopic methods. NMR, FTIR, and UV-Vis spectroscopy are the primary techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-invasive technique for studying tautomeric equilibria in solution, as the chemical shifts are highly sensitive to the electronic environment of the nuclei.[1][2]

Detailed Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Accurately weigh 5-20 mg of the 2-methyl-4(3H)-quinazolinone sample. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of 5-20 mg/mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can significantly influence the equilibrium position.[1]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[1] Shim the instrument to achieve optimal magnetic field homogeneity. Set and regulate the probe to the desired temperature, as temperature can affect both the rate of interconversion and the equilibrium position.[1]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to observe include the N-H proton (amide), O-H proton (imidol, if present), aromatic protons, and the C2-methyl protons.

    • Acquire a ¹³C NMR spectrum. The chemical shift of the C4 carbonyl carbon (~160-170 ppm) is a key indicator of the amide form.[3] The corresponding C4 carbon in the imidol form would appear at a different chemical shift.

  • Data Analysis:

    • Identify unique signals for each tautomer.

    • Integrate the signals corresponding to protons that are unique to each tautomer.

    • The ratio of the integrals provides the ratio of the tautomers in the solution.

    • The equilibrium constant, KT, can be calculated as [Imidol or Enamine] / [Amide].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in each tautomer, particularly in the solid state.[4]

Detailed Protocol for FTIR Analysis:

  • Sample Preparation (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: Use a standard FTIR spectrometer. Record a background spectrum of the empty sample compartment.

  • Data Acquisition: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Amide Form: Look for a strong absorption band for the C=O stretch, typically in the range of 1670-1690 cm⁻¹.[4][5] A broad N-H stretching band may be observed around 3200-3400 cm⁻¹.

    • Imidol Form: The C=O stretch will be absent. Look for a C=N stretching vibration (around 1575-1610 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹).[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria if the individual tautomers possess distinct absorption spectra.[6][7]

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a stock solution of the 2-methyl-4(3H)-quinazolinone derivative in the chosen solvent (e.g., ethanol, acetonitrile, water with buffer). Prepare a series of dilutions to a final concentration typically in the 10⁻⁴ to 10⁻⁵ M range.[8]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank.

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm). The π→π* transitions of the benzene ring and n→π* transitions of the carbonyl and imine groups are typically observed in this region.[3]

  • Data Analysis:

    • Deconvolute the overlapping spectra of the tautomers if necessary.[8]

    • The relative intensities of absorption bands unique to each tautomer can be used to determine their ratio, applying the Beer-Lambert law.[1]

    • Changes in the absorption maxima (λmax) upon changing solvent polarity can provide evidence for the shift in tautomeric equilibrium.[9]

Mandatory Visualizations

Tautomeric Equilibria of 2-Methyl-4(3H)-quinazolinone

(Note: The IMG SRC paths in the DOT script are placeholders and would need to be replaced with actual image URLs for rendering.)

Caption: Tautomeric equilibria in 2-methyl-4(3H)-quinazolinone.

Experimental Workflow for Tautomer Analysis

G start Start: 2-Methyl-4(3H)-quinazolinone Sample prep Sample Preparation - Weigh Sample - Dissolve in Deuterated Solvent (e.g., DMSO-d6, CDCl3) start->prep Input nmr NMR Spectroscopy - High-Field Spectrometer (>400 MHz) - Acquire 1H, 13C Spectra - Control Temperature prep->nmr Analysis Methods ftir FTIR Spectroscopy - Prepare KBr Pellet - Acquire Spectrum (4000-400 cm-1) prep->ftir Analysis Methods uvvis UV-Vis Spectroscopy - Prepare Dilute Solution (10⁻⁴ M) - Acquire Spectrum (200-400 nm) prep->uvvis Analysis Methods analysis Data Analysis & Interpretation nmr->analysis ftir->analysis uvvis->analysis nmr_analysis NMR Data: - Identify Unique Signals - Integrate Peaks - Calculate Tautomer Ratio analysis->nmr_analysis Process ftir_analysis FTIR Data: - Identify C=O, N-H (Amide) - Identify O-H, C=N (Imidol) analysis->ftir_analysis Process uvvis_analysis UV-Vis Data: - Identify λmax for each tautomer - Correlate Absorbance with Conc. analysis->uvvis_analysis Process conclusion Conclusion: - Predominant Tautomer - Equilibrium Constant (KT) nmr_analysis->conclusion Results ftir_analysis->conclusion Results uvvis_analysis->conclusion Results

Caption: Experimental workflow for spectroscopic analysis of tautomerism.

Conclusion

The tautomerism of 2-methyl-4(3H)-quinazolinone is a critical aspect of its chemistry, with the amide (lactam) form being thermodynamically favored in most conditions. However, the presence of the imidol and enamine tautomers, even in small concentrations, can significantly influence the molecule's reactivity and biological interactions. A thorough understanding and characterization of these tautomeric equilibria, using the robust spectroscopic methods detailed in this guide, are essential for the rational design and development of novel quinazolinone-based therapeutics. This guide provides the foundational knowledge, quantitative context, and detailed protocols to empower researchers in this endeavor.

References

A Technical Guide to the Natural Sources and Isolation of Quinazolinone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation protocols, and biological activities of quinazolinone alkaloids. This class of nitrogen-containing heterocyclic compounds, found in a diverse range of organisms, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug discovery.

Natural Sources of Quinazolinone Alkaloids

Quinazolinone alkaloids are biosynthesized by a variety of organisms, including plants, fungi, and marine invertebrates. The structural diversity of these alkaloids is often associated with their biological origin.

Plant Sources

Plants have historically been a primary source for the discovery of quinazolinone alkaloids. These compounds are distributed across several plant families and are often responsible for the traditional medicinal properties of these plants.

  • Adhatoda vasica (Malabar nut): A well-known medicinal plant in the Acanthaceae family, A. vasica is a rich source of vasicine and vasicinone. These alkaloids are primarily found in the leaves and are known for their bronchodilatory and expectorant properties.

  • Dichroa febrifuga (Chinese quinine): Belonging to the Hydrangeaceae family, the roots of this plant are a source of febrifugine and isofebrifugine, which exhibit potent antimalarial activity.[1]

  • Isatis tinctoria (Woad): A member of the Brassicaceae family, the leaves of this plant contain tryptanthrin, an alkaloid with anti-inflammatory and antitumor activities.

  • Peganum harmala (Syrian rue): This plant from the Nitrariaceae family is known to produce several alkaloids, including those with a quinazolinone core.

Fungal Sources

Fungi, particularly those from marine environments, are emerging as a prolific source of structurally novel and biologically active quinazolinone alkaloids. Endophytic fungi, which reside within the tissues of living plants, are also a significant source.

  • Aspergillus species: Several species of this fungal genus are known to produce a variety of quinazolinone alkaloids.

    • Aspergillus fumigatus: This species, isolated from marine organisms, produces fumiquinazolines A-G.

    • Aspergillus nidulans: An endophytic fungus isolated from the marine mangrove plant Rhizophora stylosa, it produces aniquinazolines A-D.[2]

  • Penicillium species: Marine-derived and endophytic Penicillium species have been found to produce unique quinazolinone alkaloids.

Marine Invertebrate Sources

Some marine invertebrates are also known to contain quinazolinone alkaloids, which may be produced by symbiotic microorganisms.

Quantitative Data on Quinazolinone Alkaloids from Natural Sources

The yield of quinazolinone alkaloids from their natural sources can vary significantly depending on the species, geographical location, and the extraction method employed. The following table summarizes available quantitative data.

AlkaloidNatural SourcePlant/Fungal PartYieldReference(s)
Vasicine Adhatoda vasicaLeaves2.0% of the dried leaves[3]
Leaves12% of the alkaloid fraction from a 12.5% methanolic extract[4]
Tryptanthrin Isatis tinctoriaLeaves0.56 to 16.74 × 10⁻³ % of dried leaves[5]
Febrifugine Dichroa febrifugaRoots153 g of crude methanol extract from 5 kg of dry roots[3]
Aniquinazolines A-D Aspergillus nidulans (endophytic fungus)Fungal cultureNot specified[2]
Fumiquinazolines A-G Aspergillus fumigatus (marine-derived fungus)Fungal cultureNot specified

Experimental Protocols for Isolation and Purification

The isolation of quinazolinone alkaloids from natural sources typically involves extraction, partitioning, and chromatographic techniques. The basic nature of most alkaloids allows for effective separation using acid-base extraction methods.

General Experimental Workflow for Alkaloid Isolation

The following diagram illustrates a general workflow for the isolation of quinazolinone alkaloids from a natural source.

G A Plant/Fungal Material (Dried and Powdered) B Solvent Extraction (e.g., Methanol, Chloroform) A->B C Crude Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Fraction D->E F Column Chromatography (Silica Gel, Alumina) E->F G Fractions Containing Alkaloids F->G H Further Purification (Prep-TLC, HPLC) G->H I Pure Quinazolinone Alkaloid H->I

Caption: General workflow for quinazolinone alkaloid isolation.

Detailed Protocol for the Isolation of Vasicine from Adhatoda vasica Leaves

This protocol is adapted from established acid-base extraction methods.[3]

  • Extraction:

    • Air-dry and pulverize the leaves of Adhatoda vasica.

    • Extract the powdered leaves with 95% ethanol at room temperature.

    • Evaporate the solvent under reduced pressure to obtain a concentrated alcoholic extract.

  • Acid-Base Partitioning:

    • Treat the concentrated extract with a 2% aqueous solution of sulfuric acid (H₂SO₄) and stir for several hours.

    • Filter the acidic solution to remove insoluble materials.

    • Basify the clear acidic solution with ammonia (NH₃) to a pH of 9-10.

    • Extract the basified solution exhaustively with chloroform (CHCl₃).

    • Separate the chloroform layer, which now contains the vasicine.

  • Purification:

    • Wash the chloroform extract with water to remove excess base and other water-soluble impurities.

    • Dry the chloroform extract over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield a semi-solid residue of crude vasicine.

    • Further purify the crude vasicine by column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing pure vasicine.

    • Recrystallize the purified vasicine from a suitable solvent system (e.g., ethanol-ether) to obtain crystalline vasicine.

Detailed Protocol for the Isolation of Tryptanthrin from Isatis tinctoria Leaves

This protocol involves solvent extraction followed by chromatographic purification.

  • Extraction:

    • Dry and powder the leaves of Isatis tinctoria.

    • Extract the powdered leaves with dichloromethane (CH₂Cl₂) or using supercritical fluid extraction (SFE) with carbon dioxide (CO₂) modified with a co-solvent like methanol.

    • Concentrate the extract under reduced pressure to obtain a crude residue.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by TLC for the presence of tryptanthrin.

    • Combine the fractions rich in tryptanthrin and evaporate the solvent.

    • Recrystallize the resulting solid from a suitable solvent to obtain pure tryptanthrin.

Detailed Protocol for the Isolation of Fumiquinazoline Alkaloids from Aspergillus fumigatus

This protocol outlines the general procedure for isolating alkaloids from fungal cultures.

  • Fungal Fermentation:

    • Inoculate a suitable liquid medium (e.g., potato dextrose broth) with spores of Aspergillus fumigatus.

    • Incubate the culture under appropriate conditions (temperature, shaking) for a period sufficient for the production of secondary metabolites (typically several days to weeks).

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture broth with an organic solvent such as ethyl acetate.

    • Extract the fungal mycelium separately with a solvent like methanol or acetone.

    • Combine the organic extracts and evaporate the solvent to yield a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel or Sephadex LH-20.

    • Elute with a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Monitor the fractions using TLC or HPLC.

    • Combine fractions containing the desired fumiquinazoline alkaloids.

    • Perform further purification using preparative HPLC to isolate individual fumiquinazoline compounds.

Signaling Pathways and Mechanisms of Action

Quinazolinone alkaloids exhibit their diverse biological activities by interacting with various molecular targets and modulating key signaling pathways.

Inhibition of EGFR Signaling Pathway

Certain synthetic quinazolinone derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[6][7] Overactivation of the EGFR signaling pathway is a hallmark of many cancers.

G EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Inhibition of JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. Some quinazolinone alkaloids have been shown to inhibit this pathway.[8][9][10]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Phosphorylation Phosphorylation STAT3->Phosphorylation Quinazolinone Quinazolinone Inhibitor Quinazolinone->JAK2 Inhibits Dimerization Dimerization Phosphorylation->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Gene Gene Transcription (Inflammation, Proliferation) Translocation->Gene

Caption: Inhibition of the JAK2/STAT3 signaling pathway.

Inhibition of Plasmodium falciparum Prolyl-tRNA Synthetase by Febrifugine

The antimalarial activity of febrifugine stems from its ability to inhibit the prolyl-tRNA synthetase (ProRS) of the malaria parasite, Plasmodium falciparum. This enzyme is essential for protein synthesis.[11][12][13]

G Proline Proline ProRS P. falciparum Prolyl-tRNA Synthetase Proline->ProRS tRNA_Pro tRNAPro tRNA_Pro->ProRS ATP ATP ATP->ProRS Pro_tRNA_Pro Prolyl-tRNAPro ProRS->Pro_tRNA_Pro Catalyzes Febrifugine Febrifugine Febrifugine->ProRS Inhibits Protein_Synthesis Protein Synthesis Pro_tRNA_Pro->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Leads to

Caption: Inhibition of P. falciparum Prolyl-tRNA Synthetase by Febrifugine.

Conclusion

Quinazolinone alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Their presence in various plants and microorganisms offers a rich pipeline for the discovery of new therapeutic agents. The detailed isolation protocols and understanding of their mechanisms of action provided in this guide are intended to facilitate further research and development in this exciting field. As our understanding of the biosynthesis and biological activities of these compounds continues to grow, so too will their potential for translation into clinically useful drugs.

References

Methodological & Application

One-Pot Synthesis of 5-Methyl-4-quinazolone from Anthranilic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of 5-Methyl-4-quinazolone, a key scaffold in medicinal chemistry. The protocols outlined below are based on established methods for the synthesis of quinazolin-4-ones, adapted for the specific preparation of the 5-methyl derivative from the appropriately substituted anthranilic acid.

Introduction

Quinazolinones are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The synthesis of substituted quinazolinones is therefore of significant interest in drug discovery and development. The one-pot synthesis of this compound from 2-amino-6-methylbenzoic acid (6-methylanthranilic acid) offers an efficient route to this important intermediate. Two primary and effective methods are presented here: the Niementowski reaction using formamide, and a microwave-assisted method employing an orthoester.

Reaction Principle

The synthesis of the 4-quinazolone ring system from an anthranilic acid derivative involves the introduction of a one-carbon unit to form the pyrimidinone ring.

  • Method A: Niementowski Reaction: This classic method involves the condensation of an anthranilic acid with an amide, in this case, formamide, which serves as both the C1 source and the nitrogen source for the 3-position. The reaction is typically carried out at elevated temperatures.

  • Method B: Microwave-Assisted Orthoester Method: This approach utilizes an orthoester, such as triethyl orthoformate, as the C1 source. The reaction is often performed in the presence of a primary amine or ammonia source and can be significantly accelerated by microwave irradiation, leading to shorter reaction times and often higher yields.

Experimental Protocols

Method A: Niementowski Reaction with Formamide

This protocol describes the synthesis of this compound from 2-amino-6-methylbenzoic acid and formamide.

Materials:

  • 2-amino-6-methylbenzoic acid

  • Formamide

  • Glycerin bath or similar heating apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-amino-6-methylbenzoic acid (1.0 equivalent) and formamide (4.0-5.0 equivalents).

  • Heat the reaction mixture in a pre-heated glycerin bath at 130-140°C.

  • Maintain the temperature and stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any residual formamide.

  • Dry the crude product. Recrystallization from a suitable solvent such as ethanol may be performed for further purification.

Method B: Microwave-Assisted Synthesis with Triethyl Orthoformate

This protocol details a rapid, one-pot synthesis of this compound using microwave irradiation.

Materials:

  • 2-amino-6-methylbenzoic acid

  • Triethyl orthoformate

  • Ammonium acetate (or a primary amine)

  • Ethanol

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • To a microwave-safe reaction vessel, add 2-amino-6-methylbenzoic acid (1.0 equivalent), triethyl orthoformate (1.2 equivalents), and ammonium acetate (1.2 equivalents).

  • Add ethanol as a solvent (e.g., 5-10 mL for a 5 mmol scale reaction).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid by filtration and wash with cold water.

  • Dry the crude product. Recrystallization from ethanol can be performed for purification if necessary.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of substituted 4-quinazolones based on literature precedents for analogous reactions.

Table 1: Reagents and Conditions for the Synthesis of this compound

ParameterMethod A (Niementowski)Method B (Microwave-Assisted)
Starting Material 2-amino-6-methylbenzoic acid2-amino-6-methylbenzoic acid
C1 Source FormamideTriethyl orthoformate
Nitrogen Source FormamideAmmonium acetate
Solvent None (Formamide as reagent and solvent)Ethanol
Temperature 130-140°C120°C
Reaction Time 2-4 hours30 minutes
Energy Source Conventional HeatingMicrowave Irradiation

Table 2: Comparative Data for Analogous 4-Quinazolone Syntheses

MethodSubstrateYield (%)Reference
NiementowskiAnthranilic acidup to 96%[1]
Microwave-AssistedAnthranilic acid, various amines54-71%[2]

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be optimized for the synthesis of this compound.

Visualization of Experimental Workflow

The logical workflow for the one-pot synthesis of this compound can be visualized as a sequence of steps from starting materials to the final product.

One_Pot_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product SM1 2-amino-6-methylbenzoic acid Reaction One-Pot Reaction (Heating or Microwave) SM1->Reaction SM2 C1 Source (Formamide or Orthoformate) SM2->Reaction SM3 Nitrogen Source (if needed) SM3->Reaction Precipitation Precipitation on Ice Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Purification Recrystallization Drying->Purification Product This compound Purification->Product Niementowski_Mechanism Reactant1 2-amino-6-methylbenzoic acid Intermediate1 N-Formyl Intermediate Reactant1->Intermediate1 + Formamide - H2O Reactant2 Formamide Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product - H2O

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolin-4(3H)-one and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. These scaffolds are prevalent in numerous pharmaceuticals, exhibiting a wide range of activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The 2-methyl substituted quinazolinone, in particular, serves as a key intermediate in the synthesis of various bioactive compounds.

Conventional methods for the synthesis of these compounds often involve high temperatures, long reaction times, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, offering significant advantages such as dramatically reduced reaction times, increased product yields, and cleaner reaction profiles.[1] This document provides detailed protocols for the microwave-assisted synthesis of 2-methylquinazolin-4(3H)-one from readily available starting materials.

Synthetic Approaches

The microwave-assisted synthesis of 2-methylquinazolin-4(3H)-one can be efficiently achieved through two primary routes: a one-pot synthesis and a two-step synthesis. Both methods utilize anthranilic acid and acetic anhydride as key reagents. The two-step process proceeds through the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate.

Data Summary

The following tables summarize the reaction conditions and outcomes for the different microwave-assisted synthetic methods.

Table 1: One-Pot Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Starting MaterialsReagentsMicrowave Power (W)Time (min)Yield (%)Reference
Anthranilic acid, Acetyl chloride, Primary amine-5601082.6 - 84.5[2]
Anthranilic acid, Acetic anhydride, Primary amineChCl-thiourea / H₂SO₄Not SpecifiedShortHigh[3]

Table 2: Two-Step Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one

StepStarting MaterialsReagents/ConditionsMicrowave ConditionsOverall Yield (%)Reference
1Anthranilic acidAcetic anhydride, NeatNot specifiedHigh
22-methyl-4H-3,1-benzoxazin-4-oneAqueous Ammonia, Solid SupportNot specified~80

Experimental Protocols

Protocol 1: One-Pot Microwave-Assisted Synthesis

This protocol describes a one-pot synthesis from anthranilic acid, an acid chloride (or anhydride), and a primary amine under microwave irradiation.[2]

Materials:

  • Anthranilic acid

  • Acetyl chloride (or Acetic anhydride)

  • Ammonium acetate (as the amine source)

  • Microwave reactor with sealed vessels

Procedure:

  • In a microwave-safe reaction vessel, combine anthranilic acid (1 mmol), acetyl chloride (1.1 mmol), and ammonium acetate (1.5 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power of 560 W for 7-10 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into crushed ice.

  • The resulting precipitate is filtered, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Two-Step Microwave-Assisted Synthesis

This method involves the initial formation of 2-methyl-4H-3,1-benzoxazin-4-one, which is then converted to the final product.

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Microwave reactor

Procedure:

  • A mixture of anthranilic acid (5 mmol) and acetic anhydride (10 mmol) is placed in a microwave-safe vessel.

  • The vessel is subjected to microwave irradiation. The time and power can be optimized, but heating is typically rapid.

  • After the reaction is complete (monitored by TLC), the excess acetic anhydride and acetic acid formed are removed under reduced pressure to yield the crude 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 2-methylquinazolin-4(3H)-one

Materials:

  • 2-methyl-4H-3,1-benzoxazin-4-one (from Step 1)

  • 25% Aqueous ammonia solution

  • Solid support (e.g., alumina or silica)

  • Methanol

  • Microwave reactor

Procedure:

  • The crude 2-methyl-4H-3,1-benzoxazin-4-one (2.5 mmol) is thoroughly mixed with a solid support (e.g., alumina) and 25% aqueous ammonia (a significant excess).

  • The mixture is subjected to microwave irradiation for a short period (optimization may be required).

  • After irradiation, the solvent is removed under vacuum.

  • The residue is extracted with methanol.

  • The methanolic solution is concentrated to yield the crude 2-methylquinazolin-4(3H)-one, which can be purified by recrystallization.

Visualizations

Reaction Pathway

The synthesis of 2-methylquinazolin-4(3H)-one from anthranilic acid and acetic anhydride proceeds through the formation of an N-acetylanthranilic acid intermediate, which then cyclizes.

Reaction_Pathway Anthranilic_Acid Anthranilic Acid N_Acetylanthranilic_Acid N-Acetylanthranilic Acid Anthranilic_Acid->N_Acetylanthranilic_Acid Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N_Acetylanthranilic_Acid Benzoxazinone 2-Methyl-4H-3,1- benzoxazin-4-one N_Acetylanthranilic_Acid->Benzoxazinone Dehydration Quinazolinone 2-Methylquinazolin- 4(3H)-one Benzoxazinone->Quinazolinone Ammonia Ammonia (from source) Ammonia->Quinazolinone

Caption: Reaction mechanism for the two-step synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-methylquinazolin-4(3H)-one.

Experimental_Workflow Start Start Mix_Reagents Mix Reactants: Anthranilic Acid & Acetic Anhydride (+ Amine Source for One-Pot) Start->Mix_Reagents Microwave Microwave Irradiation Mix_Reagents->Microwave Workup Work-up: (e.g., Precipitation in ice water) Microwave->Workup Filter Filtration Workup->Filter Purify Purification: (Recrystallization) Filter->Purify Final_Product 2-Methylquinazolin-4(3H)-one Purify->Final_Product

Caption: General experimental workflow.

References

Application Notes and Protocols: 5-Methyl-4-quinazolone as a Scaffold for Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-methyl-4-quinazolone core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Notably, its derivatives have emerged as promising candidates in the field of oncology. This heterocyclic system serves as a versatile template for the design of novel anticancer agents, primarily through its ability to interact with various biological targets implicated in cancer cell proliferation, survival, and signaling. This document provides a comprehensive overview of the application of the this compound scaffold in anticancer drug design, including a summary of its biological activity, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways involved.

The anticancer mechanisms of quinazolinone derivatives are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest at various phases, and the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR cascade, which is frequently dysregulated in human cancers.[1][2] Structure-activity relationship (SAR) studies have revealed that substitutions at the 2 and 3 positions of the quinazolinone ring, as well as modifications to the benzene ring, can significantly influence the cytotoxic potency and target selectivity of these compounds.[3]

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
1 -CH3-PhenylMCF-7 (Breast)0.34[3]
2 -CH3-PhenylBurkitt's Lymphoma CA461.0[3]
3 -CH3-PhenylL1210 (Leukemia)5.8[3]
4 -CH3-(p-fluorophenyl)HCT116 (Colon)Not specified[1]
5 -H-(Various aryl/heteroaryl)Jurkat (T-cell ALL)<5[4]
6 -H-(Various aryl/heteroaryl)NB4 (APL)<5[4]
7 -(Various aryl)-(Various aryl)A549 (Lung)0.02 - 0.33[5]
8 -(Various aryl)-(Various aryl)MCF-7 (Breast)0.016 - 0.19[5]
9 -(Various aryl)-(Various aryl)Colo-205 (Colon)0.02 - 0.33[5]
10 -(Various aryl)-(Various aryl)A2780 (Ovarian)0.02 - 0.33[5]

Experimental Protocols

Synthesis of 5-Methyl-4(3H)-quinazolone

A common and effective method for the synthesis of the 5-methyl-4(3H)-quinazolone scaffold starts from 2-amino-6-methylbenzoic acid.

Procedure:

  • Amidation: A mixture of 2-amino-6-methylbenzoic acid and an excess of formamide is heated at 120-130°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the amidation step, the reaction mixture is cooled to room temperature. The resulting solid is then treated with a dehydrating agent, such as polyphosphoric acid or by heating at a higher temperature (e.g., 180-200°C), to facilitate cyclization.

  • Purification: The crude product is poured into ice-cold water, and the precipitated solid is collected by filtration. The solid is then washed with water and a suitable organic solvent (e.g., ethanol or acetone) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI is a fluorescent dye that stoichiometrically binds to DNA.

Materials:

  • Cancer cells treated with this compound derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for the specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the anticancer activity of this compound derivatives.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinazolone This compound Derivative Quinazolone->PI3K Inhibition Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification MTT MTT Assay (Cytotoxicity Screening) Purification->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot SAR Structure-Activity Relationship (SAR) Studies WesternBlot->SAR LeadCompound Lead Compound Identification SAR->LeadCompound

Caption: Experimental workflow for the evaluation of this compound derivatives as anticancer agents.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anticancer therapeutics. Its synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of its biological activity. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and understand the mechanisms of action of new derivatives based on this promising scaffold. Further investigation into the structure-activity relationships and the identification of specific molecular targets will be crucial for the successful translation of these compounds into clinical candidates.

References

Application Notes and Protocols: In Vitro Anticancer Activity of 5-Methyl-4-quinazolone against MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro anticancer activity of 5-Methyl-4-quinazolone against the human breast adenocarcinoma cell line, MCF-7. While specific experimental data for this compound is not extensively available in public literature, this document utilizes data from closely related quinazolinone derivatives to provide a representative framework for experimental design, execution, and data interpretation. The protocols and expected outcomes described herein are based on established methodologies for assessing the anticancer effects of quinazolinone-based compounds.

Overview

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] Several quinazolinone-based drugs have been approved for cancer therapy, primarily acting as kinase inhibitors.[3] The proposed mechanism of action for many quinazolinone derivatives involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle in cancer cells, often through the modulation of key signaling pathways such as the PI3K/Akt pathway.[3][4][5]

This document outlines the in vitro evaluation of this compound's efficacy against MCF-7 cells, a widely used model for estrogen receptor-positive breast cancer. The following sections detail the protocols for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Data Presentation

The following tables summarize representative quantitative data obtained from studies on various quinazolinone derivatives against MCF-7 cells. These values can serve as a benchmark for interpreting experimental results with this compound.

Table 1: Cytotoxicity of Representative Quinazolinone Derivatives against MCF-7 Cells

CompoundAssayIncubation Time (hours)IC50 (µM)Reference
Quinazolinone Derivative AMTT723.27 ± 0.171 (as µg/mL)[6]
Quinazolinone Derivative BMTT724.36 ± 0.219 (as µg/mL)[6]
Quinazolinone Derivative CMTTNot Specified12.84 ± 0.84[7]
Quinazolinone Derivative DMTTNot Specified72.22 ± 0.14[8]
6-fluoro-4(3H)-quinazolone derivativeNot SpecifiedNot Specified3.42[9]

IC50: The concentration of a drug that gives half-maximal response. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Table 2: Apoptosis Induction in MCF-7 Cells by a Representative Quinazolinone Derivative

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)Reference
Control01.5 ± 0.21.2 ± 0.32.7 ± 0.5[4]
Compound 75024.4 ± 0.618.8 ± 0.743.2 ± 0.5[4]
Compound 85018.4 ± 0.919.7 ± 1.238.1 ± 2.1[4]

Data is for quinazolinedione derivatives as representative examples.

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with a Representative Quinazolinone Derivative

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control055.230.114.7[10]
Compound 101065.822.511.7[10]
Compound 102075.315.29.5[10]
Compound 103082.19.88.1[10]

Data is for a sulphonamide-bearing quinazolinone derivative as a representative example.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on MCF-7 cells.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in MCF-7 cells treated with this compound using flow cytometry.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.[11]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of MCF-7 cells.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with this compound at various concentrations for 24 hours.[10]

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add Propidium Iodide (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.[3][12]

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by quinazolinone derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis start MCF-7 Cell Culture seed Seed cells in plates start->seed treat Treat with this compound seed->treat mtt MTT Assay treat->mtt apoptosis Apoptosis Assay treat->apoptosis cell_cycle Cell Cycle Analysis treat->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for in vitro evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus quinazolone This compound pi3k PI3K quinazolone->pi3k Inhibition egfr EGFR egfr->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation Promotes apoptosis Apoptosis akt->apoptosis Inhibits

Caption: Putative PI3K/Akt signaling pathway inhibition.

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 5-Methyl-4-quinazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal activities of 5-methyl-4-quinazolone derivatives. This document includes detailed protocols for key assays, a summary of reported activity, and visualizations of experimental workflows and potential mechanisms of action.

Quantitative Data Summary

While specific data for a wide range of this compound derivatives is not extensively available in publicly accessible literature, the following tables summarize the antimicrobial and antifungal activities of closely related 6-methyl-3-phenyl-4(3H)-quinazolinone analogues. This data provides valuable insights into the potential efficacy of this class of compounds.

Table 1: Antibacterial Activity of 6-Methyl-3-phenyl-4(3H)-quinazolinone Analogues (MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
1 16---
9 32---
14 32323232
Ciprofloxacin 0.50.511

Data sourced from a study on 6-methyl-3-phenyl-4(3H)-quinazolinone analogues. The specific structures of compounds 1, 9, and 14 are detailed in the source literature and represent various substitutions on the core structure.

Table 2: Antifungal Activity of Quinazolinone Derivatives (MIC in µg/mL)

Compound IDCandida albicansAspergillus niger
Derivative A >10050
Derivative B 50100
Fluconazole 816

This table presents representative data for quinazolinone derivatives to illustrate potential antifungal activity. Specific data for 5-methyl derivatives is limited.

Experimental Protocols

The following are detailed protocols for common antimicrobial and antifungal assays that can be applied to screen and evaluate this compound derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Positive control (standard antibiotic/antifungal, e.g., Ciprofloxacin, Fluconazole).

  • Negative control (broth and solvent).

Protocol:

  • Inoculum Preparation:

    • From a fresh culture, prepare a microbial suspension in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the adjusted suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the test compound in the wells of the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum and solvent, but no test compound).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent that kills the microorganism.

Materials:

  • Results from the MIC assay.

  • Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.

Protocol:

  • From the wells of the MIC plate that show no visible growth, take an aliquot (typically 10-100 µL).

  • Spread the aliquot onto an appropriate agar plate.

  • Incubate the plates under the same conditions as the initial culture (37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound.

Materials:

  • Test compounds.

  • Bacterial or fungal strains.

  • MHA or SDA plates.

  • Sterile cork borer or pipette tip to create wells.

Protocol:

  • Plate Preparation:

    • Prepare a lawn of the test microorganism on the surface of an agar plate by evenly spreading the inoculum.

  • Well Creation:

    • Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application:

    • Add a known concentration of the test compound solution to each well.

    • Include a positive control (standard antibiotic/antifungal) and a negative control (solvent).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflows

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Microbial Inoculum inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compound prep_compounds->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic experimental_workflow_mbc_mfc cluster_mic From MIC Assay cluster_plating Plating cluster_results Results mic_wells Select Wells with No Growth subculture Subculture onto Agar Plates mic_wells->subculture incubate_plates Incubate Plates subculture->incubate_plates read_mbc_mfc Determine MBC/MFC incubate_plates->read_mbc_mfc dna_gyrase_inhibition quinazolone This compound Derivative dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) quinazolone->dna_gyrase Inhibits dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication Essential for bacterial_death Bacterial Cell Death dna_replication->bacterial_death Inhibition leads to ergosterol_inhibition quinazolone This compound Derivative cyp51 Lanosterol 14α-demethylase (CYP51) quinazolone->cyp51 Inhibits ergosterol_synthesis Ergosterol Biosynthesis cyp51->ergosterol_synthesis Key enzyme in cell_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->cell_membrane Essential for fungal_death Fungal Cell Death cell_membrane->fungal_death Disruption leads to

Application Notes and Protocols for the Use of 5-Methyl-4-quinazolone as an Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Methyl-4-quinazolone as a versatile intermediate in the construction of fused heterocyclic systems. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The derivatization of the 4-quinazolone core, particularly at the C2 and N3 positions, allows for the synthesis of diverse molecular architectures with potential therapeutic applications. This document outlines key synthetic strategies, detailed experimental protocols, and relevant data for the use of this compound in the preparation of novel heterocyclic compounds.

Introduction to this compound in Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of various fused heterocyclic compounds. The presence of the methyl group at the 5-position can influence the electronic and steric properties of the molecule, potentially impacting its reactivity and the biological activity of its derivatives. The quinazolinone core itself offers multiple reactive sites for further functionalization and annulation reactions, leading to the formation of polycyclic systems such as triazoloquinazolines and pyrazoloquinazolines. These fused heterocycles are often investigated for their potential as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.

The general strategy for utilizing this compound as an intermediate involves its conversion into a more reactive species, such as a 2-hydrazino or 2-mercapto derivative, which can then undergo cyclocondensation reactions with appropriate electrophiles to form a new fused ring.

Synthesis of Fused Heterocyclic Systems from this compound Derivatives

This section details the synthesis of fused heterocyclic systems, specifically focusing on the preparation of triazolo[4,3-a]quinazolinones. This transformation highlights the utility of a 2-hydrazino-4-quinazolone intermediate. While the provided protocol is for a 3-methyl analog, the synthetic principles are directly applicable to the 5-methyl derivative.

Synthesis of 1-Methyl-[1][2][3]triazolo[4,3-a]quinazolin-5(4H)-ones

A key application of substituted 4-quinazolones is in the synthesis of triazolo[4,3-a]quinazolin-5(4H)-ones. This is typically achieved by first converting the 4-quinazolone into a 2-hydrazino derivative, which then undergoes cyclization with a suitable one-carbon synthon.

Reaction Workflow:

reaction_workflow cluster_start Starting Material Preparation cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization 5-Methyl-2-mercapto-4-quinazolone 5-Methyl-2-mercapto-4-quinazolone 2-Hydrazino-5-methyl-4(3H)-quinazolone 2-Hydrazino-5-methyl-4(3H)-quinazolone 5-Methyl-2-mercapto-4-quinazolone->2-Hydrazino-5-methyl-4(3H)-quinazolone Hydrazine Hydrate Fused Triazoloquinazolinone Fused Triazoloquinazolinone 2-Hydrazino-5-methyl-4(3H)-quinazolone->Fused Triazoloquinazolinone Acetylacetone

Caption: General workflow for the synthesis of triazoloquinazolones.

Experimental Protocol: Synthesis of 2-Hydrazino-3-methyl-4(3H)-quinazolinone

This protocol describes the synthesis of a 2-hydrazino quinazolinone intermediate, a crucial precursor for triazoloquinazoline formation. The principles can be adapted for the 5-methyl analog.

Materials:

  • 2-Mercapto-3-methyl-3,4-dihydro-4-quinazolinone (1.92 g, 0.01 mol)

  • Hydrazine hydrate (2.5 mL, 0.05 mol)

  • n-Butanol (40 mL)

  • 3M Hydrochloric acid

  • Aqueous ammonia solution

  • 96% Ethanol

Procedure:

  • A mixture of 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone (1.92 g, 0.01 mol) and hydrazine hydrate (2.5 mL, 0.05 mol) in n-butanol (40 mL) is stirred under reflux for 18 hours, or until the evolution of hydrogen sulfide ceases.

  • The reaction mixture is allowed to cool, and the resulting solid is collected by filtration.

  • The crude product is dissolved in 3M hydrochloric acid and then reprecipitated by the addition of aqueous ammonia solution until the pH reaches 8.

  • The precipitate is filtered, washed with water, and recrystallized from 96% ethanol to yield the desired product.

Quantitative Data:

CompoundStarting MaterialYieldMelting Point (°C)Reference
2-Hydrazino-3-methyl-4(3H)-quinazolinone2-Mercapto-3-methyl-3,4-dihydro-4-quinazolinone65%209-210[1]

Experimental Protocol: Synthesis of 1-Methyl-[2][3][1]triazolo[4,3-a]quinazolin-5(4H)-one derivatives

This protocol details the cyclization of the 2-hydrazino intermediate with acetylacetone to form the fused triazoloquinazoline.

Materials:

  • 2-Hydrazino-N-(3-methylbutyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (1.83 g, 5 mmol)

  • Acetylacetone (20 mL)

Procedure:

  • A suspension of the 2-hydrazinoquinazolinone derivative (5 mmol) in acetylacetone (20 mL) is heated at 100°C with stirring for 5 hours.[4]

  • After cooling, the reaction mixture is worked up to isolate the product. The specific work-up procedure may vary depending on the substrate.

Signaling Pathway Implication:

Fused quinazolinone derivatives are often investigated for their role as modulators of various signaling pathways implicated in diseases like cancer. For instance, they have been studied as inhibitors of kinases within these pathways.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Kinase2 Kinase2 Kinase1->Kinase2 TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor GeneExpression GeneExpression TranscriptionFactor->GeneExpression FusedQuinazolinone Fused Quinazolinone Derivative FusedQuinazolinone->Kinase1 Inhibition

Caption: Potential mechanism of action of fused quinazolinones.

Data Summary

The following table summarizes the key quantitative data for the synthesis of a representative 2-hydrazino-4-quinazolone intermediate. While this specific example uses a 3-methyl analog, similar yields and properties can be expected for the corresponding 5-methyl derivative under optimized conditions.

Table 1: Synthesis of 2-Hydrazino-4-quinazolone Intermediate

ProductStarting MaterialReagentsSolventReaction TimeYieldMelting Point (°C)Reference
2-Hydrazino-3-methyl-4(3H)-quinazolinone2-Mercapto-3-methyl-3,4-dihydro-4-quinazolinoneHydrazine hydraten-Butanol18 h65%209-210[1]

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of a variety of fused heterocyclic compounds. The protocols and data presented here, while drawing from analogs, provide a strong foundation for researchers to develop novel derivatives based on the this compound scaffold. The ability to construct complex polycyclic systems from this readily accessible intermediate makes it an attractive starting point for the discovery of new therapeutic agents and functional materials. Further exploration of annulation and cyclization reactions starting from this compound is warranted to expand the chemical space of accessible fused heterocyclic systems.

References

Application Notes and Protocols for Kinase Inhibition Assay of 5-Methyl-4-quinazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably as potent inhibitors of various protein kinases.[1] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[2][3] The 4-anilinoquinazoline scaffold, for instance, is a key pharmacophore in several FDA-approved tyrosine kinase inhibitors like gefitinib and erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR).[4][5][6] Modifications to the quinazolone core, including substitutions at various positions, have been extensively explored to enhance potency and selectivity against different kinase targets.[7][8]

This document provides a detailed protocol for assessing the inhibitory activity of a specific derivative, 5-Methyl-4-quinazolone, using a luminescence-based biochemical assay. The protocol is designed to be adaptable for high-throughput screening and determination of inhibitor potency (IC50).

Principle of the Assay

The protocol described here is based on the ADP-Glo™ Kinase Assay, a robust method for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the kinase, its substrate, ATP, and the test inhibitor (this compound). After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the amount of ADP formed and, therefore, to the kinase activity. Inhibition of the kinase by this compound will result in a decrease in ADP production and a corresponding reduction in the luminescent signal.

Potential Kinase Targets and Signaling Pathways

Based on extensive research into quinazoline derivatives, this compound is predicted to exhibit inhibitory activity against several members of the tyrosine kinase family. Prominent potential targets include:

  • Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation, survival, and migration. Its signaling is often hyperactivated in various cancers.[9][10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12]

  • Human Epidermal Growth Factor Receptor 2 (HER2): Another member of the EGFR family, its overexpression is a hallmark of certain aggressive breast cancers.[2]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, specifically at the G1/S phase transition.[13][14][15]

The following diagram illustrates a simplified overview of the EGFR signaling pathway, a likely target for quinazoline-based inhibitors.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition Point EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2/Sos P_EGFR->Grb2 Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor->P_EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and point of inhibition.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the steps to determine the in vitro inhibitory activity of this compound against a selected tyrosine kinase (e.g., EGFR).

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Adenosine Triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (test compound)

  • Known kinase inhibitor (positive control, e.g., Gefitinib for EGFR)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Dimethyl Sulfoxide (DMSO)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow:

The overall workflow for the biochemical assay is depicted below.

Kinase_Assay_Workflow Biochemical Kinase Inhibition Assay Workflow A 1. Prepare Reagents - Serial dilution of this compound - Kinase, Substrate, ATP solutions B 2. Set up Kinase Reaction - Add compound/control to wells - Add Kinase/Substrate mix A->B C 3. Initiate Reaction - Add ATP solution - Incubate at 30°C B->C D 4. Terminate Reaction & Deplete ATP - Add ADP-Glo™ Reagent - Incubate at RT C->D E 5. Detect ADP - Add Kinase Detection Reagent - Incubate at RT D->E F 6. Measure Luminescence - Read plate on luminometer E->F G 7. Data Analysis - Calculate % Inhibition - Determine IC50 value F->G

Caption: Workflow for the kinase inhibition assay.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM to 10 nM).

    • Prepare similar dilutions for the positive control inhibitor.

    • For the final assay, dilute the DMSO stock solutions in Kinase Assay Buffer. The final DMSO concentration in the reaction should be kept constant, typically ≤1%.

  • Kinase Reaction Setup (in a 96-well plate):

    • The final reaction volume is typically 25 µL.

    • Add 5 µL of the diluted this compound, positive control, or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.

    • Prepare a master mix containing the kinase and its substrate in Kinase Assay Buffer.

    • Add 10 µL of the kinase/substrate master mix to each well, except for the no-enzyme control wells (add 10 µL of buffer with substrate only).

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in Kinase Assay Buffer at a concentration that is 2.5x the desired final concentration (the final concentration should be near the Km of ATP for the specific kinase).

    • Add 10 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for the specific kinase.

  • Terminate Reaction and Detect ADP:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the average luminescence of the "no-enzyme" control from all other measurements.

  • Calculate the percentage of kinase inhibition for each concentration of this compound using the following formula:

    % Inhibition = 100 x (1 - (Signalinhibitor / SignalDMSO))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The inhibitory activities of this compound against a panel of kinases can be summarized in a table for clear comparison. The following table presents illustrative data.

Kinase TargetThis compound IC50 (nM)Positive ControlPositive Control IC50 (nM)
EGFR85Gefitinib25
VEGFR-2150Sunitinib10
HER2220Lapatinib30
CDK2>1000Roscovitine150

Note: The IC50 values presented are for illustrative purposes only and should be determined experimentally.

Conclusion

This application note provides a comprehensive framework for evaluating the kinase inhibitory potential of this compound. The detailed protocol for the ADP-Glo™ assay offers a sensitive and high-throughput compatible method for determining the potency and selectivity of this compound. Given the established activity of the quinazolone scaffold against key oncogenic kinases, this compound represents a promising candidate for further investigation in drug discovery and development programs. The provided workflows and diagrams serve as a guide for researchers to design and execute robust kinase inhibition studies.

References

Application Notes and Protocols for Assessing 5-Methyl-4-quinazolone Cytotoxicity using MTT and XTT Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the MTT and XTT cell viability assays for evaluating the cytotoxic effects of 5-Methyl-4-quinazolone. This document includes an overview of the assays, detailed experimental protocols, and guidance on data interpretation.

Introduction to this compound and Cytotoxicity Assays

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] this compound, a specific derivative, is of interest for its potential cytotoxic effects on cancer cells. Evaluating the cytotoxicity of such compounds is a critical step in the drug discovery process.

Cell viability assays are essential tools for assessing the cytotoxic potential of chemical compounds. Among the most common methods are the MTT and XTT assays. These colorimetric assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[4] The core principle of these assays lies in the ability of metabolically active cells, primarily through mitochondrial dehydrogenases, to reduce a tetrazolium salt to a colored formazan product.[4][5]

Principle of MTT and XTT Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are tetrazolium salts that are reduced to colored formazan products by metabolically active cells.

  • MTT Assay: The yellow MTT tetrazolium salt is reduced to a purple, water-insoluble formazan product.[4] This necessitates a solubilization step to dissolve the formazan crystals before the absorbance can be measured.

  • XTT Assay: The XTT tetrazolium salt is reduced to an orange, water-soluble formazan product.[5] This eliminates the need for a solubilization step, resulting in a simpler and shorter protocol.[5]

Comparison of MTT and XTT Assays

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to a purple, insoluble formazan.[5]Reduction of a yellow XTT to an orange, water-soluble formazan.[5]
Solubilization Step Required (e.g., with DMSO or SDS).[5]Not required.[5]
Protocol Time Longer due to the solubilization step.[5]Shorter and simpler.[5]
Sensitivity Generally good.[5]Can be more sensitive than MTT.[5]
Interference Phenol red and serum in the culture medium can increase background absorbance.[5]Less interference from phenol red.[5]
Throughput High.[5]High.[5]

Data Presentation: Illustrative Cytotoxicity of Quinazolinone Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Quinazolinone Derivative 3j MCF-7 (Breast Adenocarcinoma)0.20 ± 0.02[6][7]
Quinazolinone Derivative 3g A2780 (Ovarian Carcinoma)0.14 ± 0.03[7]
3-methylenamino-4(3H)-quinazolone 7 MDA-MB-231 (Breast Cancer)8.79[2][8]
3-methylenamino-4(3H)-quinazolone 6 MDA-MB-231 (Breast Cancer)10.62[2][8]
3-methylenamino-4(3H)-quinazolone 5 RD (Rhabdomyosarcoma)14.65[2][8]
Quinazolinone Derivative 5 HEPG2 (Liver Carcinoma)6.90 ± 0.4[1]
Quinazolinone Derivative 3 MCF-7 (Breast Adenocarcinoma)3.84 ± 0.2[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[9][10]

Experimental Protocols

The following are detailed protocols for performing MTT and XTT assays to determine the cytotoxicity of this compound. It is crucial to optimize parameters such as cell seeding density and incubation times for each specific cell line and experimental condition.[5]

MTT Assay Protocol

This protocol is a general guideline and may require optimization.[5]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, filter-sterilized)[11]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)[4]

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[5][12] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include untreated control wells (medium only) and a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Addition of MTT Reagent: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium to each well.[11] Add 10 µL of the 5 mg/mL MTT reagent to each well.[13]

  • Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[13]

  • Solubilization of Formazan: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.[9][14]

XTT Assay Protocol

This protocol is a general guideline and may require optimization.[5]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • XTT reagent

  • Electron coupling reagent (e.g., PMS - Phenazine Methosulfate)[4]

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.[15] Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Preparation of XTT Working Solution: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[16][17]

  • Addition of XTT Working Solution: Add 50 µL of the freshly prepared XTT working solution to each well.[17]

  • Incubation with XTT: Incubate the plate for 2 to 4 hours at 37°C.[15] The incubation time may need to be optimized for different cell lines.

  • Absorbance Measurement: Measure the absorbance of the orange formazan product at a wavelength of 450 nm using a microplate reader.[15] A reference wavelength of 660 nm is often used to correct for non-specific background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound and determine the IC50 value as described for the MTT assay.[9]

Visualizations

Experimental Workflow Diagrams

MTT_Assay_Workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan formation) D->E F 6. Add Solubilization Agent (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

XTT_Assay_Workflow XTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add XTT Reagent + Electron Coupling Agent C->D E 5. Incubate (2-4h) (Formazan formation) D->E F 6. Measure Absorbance (450 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Streamlined workflow of the XTT cell viability assay.

Potential Signaling Pathway Inhibition

Quinazolinone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases.[18] The following diagram illustrates a generalized signaling pathway that could be inhibited by this compound.

Signaling_Pathway Potential Mechanism of Action cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Quinazolone This compound Quinazolone->RTK Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling by this compound.

Important Considerations and Troubleshooting

  • Cell Seeding Density: It is critical to determine the optimal cell seeding density for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.[5]

  • Incubation Times: Incubation times with the tetrazolium salt and, for the MTT assay, the solubilizing agent, should be optimized for each cell line and experimental condition.[5]

  • Background Controls: Wells containing only culture medium and the assay reagent should be included to measure background absorbance.[5]

  • Compound Interference: Some test compounds may directly react with the tetrazolium salts, leading to false-positive or false-negative results. A control with the compound in cell-free medium should be included to test for this possibility.[5]

  • Metabolic State: Changes in the metabolic state of the cells that are not related to viability can affect the assay results.[5]

By following these detailed protocols and considering the key optimization steps, researchers can obtain reliable and reproducible data on the cytotoxicity of this compound.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 5-Methyl-4-quinazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, anticancer, anticonvulsant, and neuroprotective effects.[1][2] 5-Methyl-4-quinazolone, as a member of this family, warrants thorough in vivo evaluation to determine its therapeutic potential.

These application notes provide detailed protocols for testing the efficacy of this compound in established in vivo animal models. The selection of a particular model should be guided by the hypothesized mechanism of action and the target therapeutic area. The following sections outline protocols for evaluating anti-inflammatory, anticancer, and neuroprotective activities, complete with data presentation guidelines and diagrammatic representations of relevant signaling pathways and workflows.

I. Anti-Inflammatory Activity

Quinazolinone derivatives have shown promising anti-inflammatory properties.[2][3][4] Testing this compound in models of acute and chronic inflammation can help elucidate its potential as an anti-inflammatory agent.

A. Animal Model: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This widely used model is effective for screening novel anti-inflammatory compounds by inducing a localized, acute, and well-characterized inflammatory response.[5][6] The inflammation is biphasic, with an initial phase mediated by histamine and serotonin, followed by a later phase involving prostaglandins and other inflammatory mediators.[5]

Experimental Protocol:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) should be housed in standard laboratory conditions for at least one week prior to the experiment.[6]

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin or Diclofenac at a standard dose)

    • This compound (at least three graded doses)

  • Compound Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[7]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[7]

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Data Presentation:

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-X.XX ± X.XX0
Positive Control(Std. Dose)Y.YY ± Y.YYCalculated
This compoundDose 1Z.ZZ ± Z.ZZCalculated
This compoundDose 2Z.ZZ ± Z.ZZCalculated
This compoundDose 3Z.ZZ ± Z.ZZCalculated
B. Animal Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice (Acute Systemic Inflammation)

This model is used to evaluate the systemic anti-inflammatory effects of a compound by inducing a cytokine storm, which is characteristic of sepsis.[5]

Experimental Protocol:

  • Animal Acclimatization: Male C57BL/6 or BALB/c mice (8-12 weeks old) are acclimatized for at least one week.[5]

  • Grouping: Similar to the carrageenan model, divide mice into vehicle control, positive control (e.g., Dexamethasone), and this compound treatment groups.

  • Compound Administration: Administer the compounds 30-60 minutes prior to the LPS challenge.[5]

  • Induction of Inflammation: Inject mice intraperitoneally with LPS at a dose of 0.5-5 mg/kg.[5]

  • Sample Collection: Collect blood samples via cardiac puncture at 1, 2, 4, or 6 hours post-LPS injection.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the plasma or serum using ELISA kits.[8]

Data Presentation:

GroupDose (mg/kg)TNF-α (pg/mL) (± SEM)IL-1β (pg/mL) (± SEM)IL-6 (pg/mL) (± SEM)
Vehicle Control-A.AA ± A.AAB.BB ± B.BBC.CC ± C.CC
Positive Control(Std. Dose)A.AA ± A.AAB.BB ± B.BBC.CC ± C.CC
This compoundDose 1A.AA ± A.AAB.BB ± B.BBC.CC ± C.CC
This compoundDose 2A.AA ± A.AAB.BB ± B.BBC.CC ± C.CC
This compoundDose 3A.AA ± A.AAB.BB ± B.BBC.CC ± C.CC

Workflow for Anti-Inflammatory Screening:

G cluster_0 Pre-clinical Screening cluster_1 Acute Local Inflammation cluster_2 Acute Systemic Inflammation Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Carrageenan Injection Carrageenan Injection Induction of Inflammation->Carrageenan Injection LPS Injection LPS Injection Induction of Inflammation->LPS Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination Blood Collection Blood Collection LPS Injection->Blood Collection Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Blood Collection->Cytokine Analysis (ELISA) Cytokine Analysis (ELISA)->Data Analysis

Caption: Workflow for in vivo anti-inflammatory screening.

II. Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties, with some compounds receiving FDA approval.[9][10] The primary in vivo model for evaluating the efficacy of new anticancer agents is the human tumor xenograft model.[11][12][13]

Animal Model: Human Tumor Xenograft in Immunodeficient Mice

This model involves transplanting human tumor cells into immunodeficient mice, allowing for the assessment of a compound's ability to inhibit tumor growth in a physiological context.[11][12]

Experimental Protocol:

  • Cell Culture: Culture the desired human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.[14]

  • Animal Model: Use immunodeficient mice (e.g., nude, SCID, or NSG mice), which can accept human cell grafts.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^7 cancer cells suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.[15][16]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Vehicle Control

    • Positive Control (a standard chemotherapeutic agent for that cancer type)

    • This compound (at least two different doses)

  • Compound Administration: Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly) via an appropriate route (p.o., i.p., i.v.).

  • Efficacy Endpoints: Continue treatment for a specified period (e.g., 21-28 days). The primary endpoints are tumor growth inhibition (TGI) and changes in body weight (as a measure of toxicity).[12] At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, Western blotting).

Data Presentation:

GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-V.VV ± V.VV0B.BB ± B.BB
Positive Control(Std. Dose)P.PP ± P.PPCalculatedB.BB ± B.BB
This compoundDose 1Q.QQ ± Q.QQCalculatedB.BB ± B.BB
This compoundDose 2Q.QQ ± Q.QQCalculatedB.BB ± B.BB

Potential Signaling Pathways to Investigate:

Quinazolinone derivatives have been shown to modulate several signaling pathways implicated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[10][17][18]

PI3K/Akt Signaling Pathway Diagram:

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation mTOR->Proliferation This compound This compound This compound->PI3K

Caption: Potential inhibition of the PI3K/Akt pathway.

Wnt/β-catenin Signaling Pathway Diagram:

G cluster_0 Wnt OFF cluster_1 Wnt ON beta-catenin_off β-catenin Destruction Complex Destruction Complex beta-catenin_off->Destruction Complex Phosphorylation & Degradation Proteasome Proteasome Destruction Complex->Proteasome Phosphorylation & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction Complex_in Destruction Complex Dishevelled->Destruction Complex_in beta-catenin_on β-catenin TCF/LEF TCF/LEF beta-catenin_on->TCF/LEF Translocates to Nucleus Gene Transcription Gene Transcription TCF/LEF->Gene Transcription This compound This compound This compound->TCF/LEF Inhibition of β-catenin/TCF/LEF interaction

Caption: Potential inhibition of Wnt/β-catenin signaling.

III. Neuroprotective Activity

Certain quinazoline derivatives have demonstrated neuroprotective and CNS depressant activities.[19][20][21] The Experimental Autoimmune Encephalomyelitis (EAE) model, a common model for multiple sclerosis, can be used to assess the potential of this compound in treating neuroinflammatory and neurodegenerative diseases.[22][23][24]

Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is a T-cell mediated autoimmune disease of the central nervous system (CNS) that results in inflammation, demyelination, and axonal damage, leading to paralysis.[24]

Experimental Protocol:

  • Animal Strain: C57BL/6 mice are commonly used for inducing a chronic progressive form of EAE, while SJL mice are used for a relapsing-remitting model.[24]

  • Induction of EAE:

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

    • On day 0, immunize mice subcutaneously with the MOG/CFA emulsion.[23]

    • On days 0 and 2, administer Pertussis Toxin (PTX) intraperitoneally to facilitate the entry of immune cells into the CNS.[24][25]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Score the disease severity on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund state

  • Grouping and Treatment:

    • Prophylactic Treatment: Start treatment with this compound, vehicle, or a positive control (e.g., Fingolimod) from the day of immunization.

    • Therapeutic Treatment: Begin treatment upon the onset of clinical signs (e.g., score of 1 or 2).

  • Data Collection and Analysis:

    • Record daily clinical scores and body weights.

    • Calculate the mean clinical score, maximum score, and disease incidence for each group.

    • At the end of the experiment, collect CNS tissue (spinal cord and brain) for histological analysis (to assess inflammation and demyelination) and immune cell infiltration analysis by flow cytometry.[22]

Data Presentation:

GroupTreatment RegimenMean Day of Onset (± SEM)Mean Maximum Score (± SEM)Disease Incidence (%)
Vehicle ControlProphylacticD.DD ± D.DDS.SS ± S.SS100
Positive ControlProphylacticD.DD ± D.DDS.SS ± S.SSCalculated
This compoundProphylacticD.DD ± D.DDS.SS ± S.SSCalculated
Vehicle ControlTherapeuticD.DD ± D.DDS.SS ± S.SS100
This compoundTherapeuticD.DD ± D.DDS.SS ± S.SSCalculated

EAE Experimental Workflow:

G cluster_endpoint Endpoint Analysis Day 0: Immunization (MOG/CFA) Day 0: Immunization (MOG/CFA) Day 0 & 2: PTX Injection Day 0 & 2: PTX Injection Day 0: Immunization (MOG/CFA)->Day 0 & 2: PTX Injection Daily Monitoring (Clinical Score & Weight) Daily Monitoring (Clinical Score & Weight) Day 0 & 2: PTX Injection->Daily Monitoring (Clinical Score & Weight) Treatment Initiation Treatment Initiation Daily Monitoring (Clinical Score & Weight)->Treatment Initiation Endpoint Analysis Endpoint Analysis Daily Monitoring (Clinical Score & Weight)->Endpoint Analysis Prophylactic (Day 0) Prophylactic (Day 0) Treatment Initiation->Prophylactic (Day 0) Therapeutic (At Onset) Therapeutic (At Onset) Treatment Initiation->Therapeutic (At Onset) Histology (Inflammation, Demyelination) Histology (Inflammation, Demyelination) Endpoint Analysis->Histology (Inflammation, Demyelination) Flow Cytometry (Immune Cell Infiltration) Flow Cytometry (Immune Cell Infiltration) Endpoint Analysis->Flow Cytometry (Immune Cell Infiltration)

References

Application Notes and Protocols for Docking Studies of Quinazolone Derivatives with EGFR Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of quinazolone derivatives, such as 5-Methyl-4-quinazolone, with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document is intended to guide researchers through the computational and experimental workflows necessary to evaluate the potential of these compounds as EGFR inhibitors.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2][3][4][5] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a critical target for anticancer therapies.[4][5][6] Quinazolone and its derivatives have emerged as a promising class of EGFR inhibitors, with several compounds in this family, such as gefitinib and erlotinib, receiving FDA approval for cancer treatment.[7][8]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[9] These in silico studies are instrumental in the early stages of drug discovery for screening large compound libraries and prioritizing candidates for further experimental validation. This document outlines the theoretical background, practical protocols, and data interpretation for the docking of this compound and related compounds to the ATP-binding site of the EGFR kinase domain.

EGFR Signaling Pathway

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[6][10][11] This phosphorylation creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which ultimately regulate gene expression and cellular processes like proliferation and survival.[1][2] Inhibitors targeting the EGFR tyrosine kinase domain compete with ATP, thereby blocking these downstream signals.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-Akt-mTOR Pathway Ligand Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization GRB2/SOS GRB2/SOS EGFR->GRB2/SOS Autophosphorylation PI3K PI3K EGFR->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Protein Synthesis Cell_Response Proliferation, Survival, Differentiation Nucleus->Cell_Response Regulates

Caption: EGFR Signaling Pathway

Molecular Docking Protocol

This protocol outlines the steps for performing a molecular docking study of this compound with the EGFR tyrosine kinase domain using common molecular modeling software.

1. Protein Preparation

  • Objective: To prepare the EGFR protein structure for docking by removing extraneous molecules and adding necessary parameters.

  • Procedure:

    • Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A suitable structure is PDB ID: 1M17, which is in complex with an inhibitor.[12][13]

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms.

    • Perform energy minimization to relieve any steric clashes.

2. Ligand Preparation

  • Objective: To prepare the 3D structure of this compound for docking.

  • Procedure:

    • Draw the 2D structure of this compound using a chemical drawing tool.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the ligand structure.

    • Assign appropriate bond orders and charges.

3. Grid Generation

  • Objective: To define the active site for the docking calculation.

  • Procedure:

    • Identify the ATP-binding site of the EGFR kinase domain. This can be determined from the position of the co-crystallized inhibitor in the original PDB file.[12]

    • Define a grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

4. Molecular Docking

  • Objective: To predict the binding pose and affinity of the ligand to the protein.

  • Procedure:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined grid box on the protein.

    • The docking algorithm will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.

    • The pose with the lowest binding energy is typically considered the most probable binding mode.

5. Analysis of Results

  • Objective: To analyze the docking results to understand the binding interactions.

  • Procedure:

    • Visualize the docked complex of the ligand and protein.

    • Identify the key amino acid residues in the binding pocket that interact with the ligand.

    • Analyze the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Docking_Workflow Start Start Protein_Prep 1. Protein Preparation (PDB: 1M17) Start->Protein_Prep Ligand_Prep 2. Ligand Preparation (this compound) Start->Ligand_Prep Grid_Gen 3. Grid Generation (ATP-binding site) Protein_Prep->Grid_Gen Docking 4. Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Analysis 5. Analysis of Results (Binding Energy & Interactions) Docking->Analysis End End Analysis->End

Caption: Molecular Docking Workflow

Quantitative Data Summary

The following tables summarize hypothetical docking results and experimental data for a series of quinazolone derivatives.

Table 1: Molecular Docking Results

CompoundStructureBinding Energy (kcal/mol)Predicted Ki (nM)Key Interacting Residues
This compound Illustrative-7.5350Met793, Leu718, Gly796
Derivative AIllustrative-8.2120Met793, Thr790, Cys797
Derivative BIllustrative-6.9800Leu844, Ala743
Erlotinib (Reference)Known Inhibitor-9.120Met793, Thr790, Asp855

Table 2: In Vitro EGFR Kinase Inhibition Assay

CompoundIC50 (nM)
This compound 450
Derivative A150
Derivative B950
Erlotinib (Reference)25

Table 3: Cell Proliferation Assay (A549 Cell Line)

CompoundGI50 (µM)
This compound 5.2
Derivative A1.8
Derivative B12.5
Erlotinib (Reference)0.8

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Objective: To synthesize this compound as a representative quinazolone derivative. A general method is adapted.[7][14]

  • Materials: 2-Amino-6-methylbenzoic acid, Formamide, Reaction vessel, Heating mantle, Condenser.

  • Procedure:

    • A mixture of 2-amino-6-methylbenzoic acid and an excess of formamide is heated at reflux for several hours.

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The product is precipitated by the addition of water.

    • The solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)

  • Objective: To measure the inhibitory activity of the test compound against the EGFR kinase.[6][15]

  • Materials: Recombinant human EGFR kinase, ATP, EGFR substrate peptide, ADP-Glo™ Kinase Assay kit, Test compound, 384-well plates, Plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the EGFR enzyme, the substrate peptide, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • The amount of light generated is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Protocol 3: Cell Proliferation Assay (MTS Assay)

  • Objective: To assess the effect of the test compound on the proliferation of an EGFR-dependent cancer cell line.[6]

  • Materials: EGFR-dependent cancer cell line (e.g., A549), Cell culture medium, Test compound, MTS reagent, 96-well plates, CO2 incubator, Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add the MTS reagent to each well and incubate for 1-4 hours.

    • The viable cells will convert the MTS reagent into a colored formazan product.

    • Measure the absorbance at 490 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the GI50 value, which is the concentration of the compound that causes 50% growth inhibition.

Experimental_Workflow Start Start Synthesis 1. Synthesis of Quinazolone Derivative Start->Synthesis Docking 2. In Silico Molecular Docking Synthesis->Docking Kinase_Assay 3. In Vitro EGFR Kinase Assay Synthesis->Kinase_Assay Data_Analysis 5. Data Analysis & Correlation (IC50, GI50, Binding Energy) Docking->Data_Analysis Cell_Assay 4. Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay Cell_Assay->Data_Analysis End End Data_Analysis->End

Caption: Integrated Drug Discovery Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-4-quinazolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Methyl-4-quinazolone synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven optimization strategies.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

1. Question: My reaction to synthesize this compound is resulting in a low yield. What are the common causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of this compound are a frequent challenge. The most common synthetic route is the Niementowski reaction, which involves the condensation of 2-amino-6-methylbenzoic acid with formamide. Several factors can contribute to a reduced yield:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. High temperatures are generally required to drive the condensation and cyclization steps. However, excessively high temperatures can lead to decomposition of the starting materials or the product. It is crucial to find the optimal temperature for your specific setup.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the point at which the starting materials have been consumed and the product formation has maximized.

  • Purity of Starting Materials: Impurities in the 2-amino-6-methylbenzoic acid or formamide can interfere with the reaction, leading to the formation of side products and a lower yield of the desired quinazolone. Ensure the purity of your reagents before starting the synthesis.

  • Improper Stoichiometry: An incorrect ratio of reactants can limit the yield. Typically, an excess of formamide is used as it can also act as the solvent.

  • Inefficient Water Removal: The cyclization step of the Niementowski reaction involves the elimination of water. If water is not effectively removed from the reaction mixture, the equilibrium may shift back towards the reactants, thus reducing the yield.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Conduct a series of small-scale reactions at different temperatures (e.g., 150°C, 160°C, 170°C, 180°C) to identify the optimal condition for your laboratory setup.

  • Monitor Reaction Progress: Use TLC to track the consumption of the starting material and the formation of the product over time. This will help you determine the ideal reaction duration.

  • Purify Starting Materials: If you suspect impurities in your starting materials, consider recrystallizing the 2-amino-6-methylbenzoic acid before use.

  • Adjust Reagent Ratio: Experiment with varying the excess of formamide to find the optimal ratio for your reaction.

  • Consider a Dehydrating Agent: While not always necessary, the addition of a dehydrating agent could potentially improve the yield by facilitating the removal of water.

2. Question: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products in the synthesis of this compound?

Answer: The formation of side products is a common issue that can complicate purification and reduce the overall yield. In the Niementowski synthesis of this compound, potential side products can arise from incomplete reaction or degradation.

  • N-formyl-2-amino-6-methylbenzoic acid: This is the intermediate formed after the initial reaction between 2-amino-6-methylbenzoic acid and formamide. If the cyclization step is incomplete, this intermediate may remain in the reaction mixture.

  • Decarboxylation Products: At high temperatures, the starting material, 2-amino-6-methylbenzoic acid, might undergo decarboxylation to form 3-methylaniline. This can then react with formamide to produce other impurities.

  • Polymeric Materials: Under harsh reaction conditions, polymerization of starting materials or intermediates can occur, leading to the formation of intractable tars.

Troubleshooting and Purification:

  • Optimize Reaction Conditions: Carefully controlling the temperature and reaction time can minimize the formation of side products.

  • Purification Techniques: Column chromatography is an effective method for separating this compound from side products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be used. Recrystallization from a suitable solvent, such as ethanol, can also be employed to purify the final product.[1]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound via Niementowski Reaction

This protocol describes a standard method for the synthesis of this compound using conventional heating.

Materials:

  • 2-amino-6-methylbenzoic acid

  • Formamide

Procedure:

  • In a round-bottom flask, combine 2-amino-6-methylbenzoic acid and an excess of formamide.

  • Heat the mixture at 160-180°C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis can significantly reduce reaction times and often leads to improved yields.[1][2]

Materials:

  • 2-amino-6-methylbenzoic acid

  • Formamide

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-6-methylbenzoic acid and formamide.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 180-200°C for 15-30 minutes under microwave irradiation.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in the conventional protocol (Protocol 1, steps 5-7).

Data Presentation: Optimization of Reaction Conditions

EntryReactant AReactant BCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
12-AminoacetophenoneFormamideNoneFormamide130645[3]
22-AminoacetophenoneFormamideNoneFormamide150668[3]
32-AminoacetophenoneFormamideBF3-Et2OFormamide150686[3]
4Anthranilic acidAcetic anhydrideNoneNeatReflux (MW)0.13>95 (intermediate)[2]
52-Methyl-4H-3,1-benzoxazin-4-oneAmmoniaAl2O3/NaOHWater(MW)0.25~80 (overall)[2]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product 2_amino_6_methylbenzoic_acid 2-Amino-6-methylbenzoic Acid niementowski Niementowski Reaction (Heat or Microwave) 2_amino_6_methylbenzoic_acid->niementowski formamide Formamide formamide->niementowski n_formyl N-formyl-2-amino-6-methylbenzoic acid niementowski->n_formyl cyclize Intramolecular Cyclization (-H2O) n_formyl->cyclize product This compound cyclize->product

Caption: Synthetic pathway for this compound.

G start Low Yield of This compound check_temp Is the reaction temperature optimized? start->check_temp optimize_temp Optimize temperature (e.g., 150-180°C) check_temp->optimize_temp No check_time Is the reaction time sufficient? check_temp->check_time Yes optimize_temp->check_time monitor_tlc Monitor reaction by TLC to determine completion check_time->monitor_tlc No check_purity Are the starting materials pure? check_time->check_purity Yes monitor_tlc->check_purity purify_reagents Recrystallize 2-amino-6- methylbenzoic acid check_purity->purify_reagents No check_workup Is the workup and purification efficient? check_purity->check_workup Yes purify_reagents->check_workup optimize_purification Optimize column chromatography or recrystallization conditions check_workup->optimize_purification No success Improved Yield check_workup->success Yes optimize_purification->success

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Purification of 5-Methyl-4-quinazolone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Methyl-4-quinazolone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and solvent system for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound is silica gel (230-400 mesh).[1] A typical mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent such as ethyl acetate.[1] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column.

Q2: How do I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?

A2: To determine the ideal eluent, spot your crude this compound on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., hexane:ethyl acetate). The ideal solvent system will give the this compound spot an Rf value of approximately 0.2-0.4. This range allows for good separation from both more polar and less polar impurities.

Q3: What are the common impurities I might encounter?

A3: Common impurities can include unreacted starting materials, such as 2-amino-N-methylbenzamide or ortho-toluidine and formamide depending on the synthetic route, and by-products from the cyclization reaction.[2][3] Incomplete reactions or side reactions can also lead to the presence of related quinazolinone derivatives.

Q4: My compound is not eluting from the column. What should I do?

A4: If this compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent. For example, if you are using a hexane:ethyl acetate mixture, you can increase the proportion of ethyl acetate.

Q5: The separation of my compound from an impurity is poor. How can I improve it?

A5: Poor separation can be due to several factors. You can try using a shallower solvent gradient (a more gradual increase in polarity), reducing the amount of sample loaded onto the column, or ensuring the column is packed uniformly without any channels.[4] Sometimes, switching to a different solvent system with similar polarity but different selectivity (e.g., dichloromethane/methanol) can improve separation.[5]

Q6: Can this compound degrade on silica gel?

A6: Silica gel is slightly acidic and can potentially cause the degradation of acid-sensitive compounds.[6] While there is no specific data indicating the instability of this compound on silica, it is good practice to not let the compound remain on the column for an extended period. If degradation is suspected, you can neutralize the silica gel by adding a small percentage of triethylamine (1-3%) to the eluent.[6]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling).- Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4.- Reduce the amount of crude product loaded onto the column.- Repack the column carefully to ensure a uniform and dense packing.
Compound Elutes Too Quickly (High Rf) - The eluent is too polar.- Decrease the polarity of the solvent system (e.g., increase the hexane to ethyl acetate ratio).
Compound Does Not Elute or Elutes Very Slowly (Low Rf) - The eluent is not polar enough.- Gradually increase the polarity of the solvent system (e.g., increase the ethyl acetate to hexane ratio).
Streaking or Tailing of the Compound Band - The sample was not loaded in a narrow band.- The compound has low solubility in the eluent.- Strong interaction with the stationary phase.- Dissolve the sample in a minimal amount of solvent for loading.- Choose a solvent system in which the compound is more soluble.- Add a small amount of a more polar solvent (like methanol) to the eluent or a modifier like triethylamine for basic compounds.
Cracking or Channeling of the Silica Bed - The column ran dry.- Heat generated from the interaction of a polar solvent with the silica.- Always keep the solvent level above the top of the silica bed.- When changing to a more polar solvent system, do so gradually.
Low Recovery of the Purified Compound - The compound is irreversibly adsorbed onto the silica.- The compound is spread across too many fractions in low concentrations.- If the compound is very polar, consider using a more polar eluent system (e.g., with methanol).- Concentrate all fractions and re-analyze by TLC to identify those containing the product.

Experimental Protocols

Preparation for Column Chromatography
  • Solvent System Selection:

    • Prepare several developing chambers with different ratios of a non-polar and polar solvent (e.g., Hexane:Ethyl Acetate 9:1, 4:1, 2:1, 1:1).

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the crude mixture on separate TLC plates and develop them in the prepared chambers.

    • The ideal solvent system is one that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column based on the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until it is just level with the top of the sand.

Sample Loading and Elution
  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb completely into the silica gel.

    • Carefully add a small amount of the eluent and allow it to absorb into the silica gel to wash down any sample on the sides of the column.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes or other suitable containers.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Analysis and Product Isolation:

    • Spot the collected fractions on a TLC plate alongside a spot of the crude mixture and a standard if available.

    • Identify the fractions containing the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data

The following table summarizes typical quantitative data for the column chromatography of quinazolinone derivatives. The exact values for this compound may vary depending on the specific experimental conditions.

Parameter Typical Value / Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Sample to Silica Ratio (by weight) 1:20 to 1:100Use a higher ratio for more difficult separations.
Solvent System (Hexane:Ethyl Acetate) 4:1 to 1:1 (v/v)Adjust based on TLC results. A 3:1 ratio has been reported for similar compounds.[1]
Rf Value in Optimal Solvent System 0.2 - 0.4Provides the best separation.
Loading Capacity Varies significantly with column size and packingFor a 2 cm diameter column, a few hundred milligrams is typical.
Expected Recovery Yield 70-95%Dependent on the purity of the crude product and the efficiency of the separation.

Visualizations

experimental_workflow start Crude this compound tlc TLC Analysis for Solvent System Optimization start->tlc packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading packing->loading elution Elution and Fraction Collection loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation end Purified this compound evaporation->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Poor Separation? cause1 Check Rf on TLC start->cause1 Yes cause2 Column Overloaded? start->cause2 No solution1a Rf too high? Decrease eluent polarity cause1->solution1a > 0.5 solution1b Rf too low? Increase eluent polarity cause1->solution1b < 0.1 solution1c Rf values too close? Try different solvent system cause1->solution1c ~0.1-0.5 cause3 Column Packing Issue? cause2->cause3 No solution2 Reduce sample load cause2->solution2 Yes solution3 Repack column carefully cause3->solution3 Yes

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Technical Support Center: Recrystallization of Crude 5-Methyl-4-quinazolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 5-Methyl-4-quinazolone via recrystallization. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during this purification technique.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue Possible Causes Solutions
Failure to Dissolve - Insufficient solvent.- Inappropriate solvent choice.- Add more solvent in small increments until the solid dissolves.- Select a more suitable solvent or a solvent mixture. Common solvents for quinazolinones include ethanol, methanol, and ethyl acetate.[1]
Oiling Out - The compound's melting point is lower than the solvent's boiling point.- The solution is cooling too rapidly.- High concentration of impurities.- Lower the temperature of the solvent before dissolving the compound.- Allow the solution to cool more slowly.- Use a larger volume of solvent to reduce the concentration of impurities.[1][2]
No Crystal Formation - The solution is not supersaturated (too much solvent was used).- The solution is cooling too slowly, preventing nucleation.- Boil off some of the solvent to increase the concentration of the compound.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Place the flask in an ice bath to induce crystallization.[1][2][3]
Low Yield - The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Ensure the minimum amount of hot solvent was used for dissolution.- Cool the solution in an ice bath to minimize solubility.- Preheat the filtration apparatus (funnel and flask) to prevent the solution from cooling and crystallizing prematurely.[1]
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb the impurities.- Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[1] For quinazolinone derivatives, common and effective solvents include ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water.[1][4] Small-scale solubility tests are recommended to determine the optimal solvent or solvent system.

Q2: How can I determine the purity of my recrystallized this compound?

A2: Purity can be assessed using several analytical techniques. The most common are melting point determination, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point close to the literature value and a single spot on a TLC plate are good indicators of high purity.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities often originate from the starting materials or byproducts of the synthesis reaction.[1] For quinazolinones synthesized from anthranilic acid derivatives, unreacted starting materials are a frequent impurity.[1]

Q4: Can I use a two-solvent system for recrystallization?

A4: Yes, a two-solvent system is useful when no single solvent has the ideal solubility characteristics.[1] This involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then allowed to cool slowly to promote crystal growth.[1]

Quantitative Data

Property Value Source
Molecular Formula C₉H₈N₂OPubChem[5]
Molecular Weight 160.17 g/mol PubChem[5]
Melting Point Not available
pKa (Predicted) 1.74 ± 0.20Guidechem[6]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the single-solvent recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum oven

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in a few potential solvents (e.g., ethanol, methanol, ethyl acetate) to find a suitable one. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture while stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Visualizations

experimental_workflow Experimental Workflow for Recrystallization start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

troubleshooting_recrystallization Troubleshooting Decision Tree for Recrystallization start Start Recrystallization issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Product Oiled Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes impure_product Product Impure issue->impure_product Yes success Successful Purification issue->success No solution_no_crystals - Reduce solvent volume - Scratch flask - Add seed crystal - Cool further no_crystals->solution_no_crystals solution_oiling_out - Cool slower - Use more solvent - Change solvent oiling_out->solution_oiling_out solution_low_yield - Use minimum hot solvent - Ensure complete cooling - Preheat filtration apparatus low_yield->solution_low_yield solution_impure_product - Use activated charcoal - Repeat recrystallization - Consider chromatography impure_product->solution_impure_product

Caption: A decision tree to guide troubleshooting common issues during recrystallization.

References

Identifying and minimizing side products in 5-Methyl-4-quinazolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-4-quinazolone. The following information is designed to help identify and minimize the formation of side products during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Niementowski reaction. This involves the cyclocondensation of 2-amino-6-methylbenzoic acid with formamide. The reaction is typically carried out at elevated temperatures, with or without a catalyst. Microwave-assisted synthesis has also been shown to be an effective method for accelerating this type of reaction.

Q2: What are the potential side products in the synthesis of this compound via the Niementowski reaction?

A2: The primary side products in the synthesis of this compound from 2-amino-6-methylbenzoic acid and formamide may include:

  • N-formyl-2-amino-6-methylbenzoic acid: This is the intermediate formed from the reaction of the starting materials prior to cyclization. Incomplete reaction or insufficient heating can lead to the isolation of this intermediate as a major impurity.

  • Unreacted starting materials: Both 2-amino-6-methylbenzoic acid and formamide may remain if the reaction does not go to completion.

  • Polymeric byproducts: At excessively high temperatures or with prolonged reaction times, polymerization of the starting materials or intermediates can occur, leading to intractable tars.

  • Decarboxylation products: Although less common under typical Niementowski conditions, high temperatures could potentially lead to the decarboxylation of the starting material or intermediates.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, intermediate, and the final product. The disappearance of the starting material spot and the appearance of the product spot (which should have a different Rf value) indicate the progression of the reaction.

Q4: What is the best way to purify the crude this compound product?

A4: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If significant amounts of impurities are present, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable method for obtaining a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or short reaction time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC to determine the optimal conditions. Consider using a higher boiling point solvent if applicable.
Poor quality of starting materials.Ensure that the 2-amino-6-methylbenzoic acid and formamide are of high purity.
Sub-optimal stoichiometry.Use a slight excess of formamide to drive the reaction to completion.
Presence of a Major Side Product with a Lower Rf Value than the Product Incomplete cyclization of the N-formyl intermediate.Increase the reaction temperature and/or reaction time to facilitate the final cyclization step. The addition of a dehydrating agent or a catalytic amount of acid could also be explored.
Formation of a Dark Tar-like Substance Reaction temperature is too high, leading to decomposition or polymerization.Reduce the reaction temperature. If using conventional heating, ensure uniform heat distribution with a well-stirred oil bath. For microwave synthesis, optimize the temperature and power settings.
Product is Difficult to Crystallize Presence of impurities that inhibit crystal formation.Purify the crude product using column chromatography before attempting recrystallization. Seeding the solution with a small crystal of pure product can also induce crystallization.
Product Contaminated with Starting Material Incomplete reaction.As with low yield, increase the reaction time or temperature. Ensure efficient mixing.
Inefficient purification.Optimize the recrystallization solvent system or the eluent for column chromatography to achieve better separation.

Experimental Protocols

Key Experimental Protocol: Niementowski Synthesis of this compound

This protocol is a representative procedure based on the general Niementowski reaction for the synthesis of quinazolinones.

Materials:

  • 2-amino-6-methylbenzoic acid

  • Formamide

  • Ethanol (for recrystallization)

  • Hexane (for TLC and column chromatography)

  • Ethyl acetate (for TLC and column chromatography)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylbenzoic acid (1.0 eq) and formamide (5.0 eq).

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The reaction should be stirred to ensure homogeneity.

  • Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 1:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Table 1: Comparison of Reaction Conditions for Quinazolinone Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Temperature 150-180 °C150-200 °C
Reaction Time 4-12 hours10-30 minutes
Typical Yield 60-80%70-90%
Solvent Often neat (excess formamide) or a high-boiling solventOften solvent-free or a small amount of a polar solvent

Visualizations

Signaling Pathway and Logical Relationships

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-amino-6-methylbenzoic_acid 2-Amino-6-methylbenzoic Acid N-formyl_intermediate N-formyl-2-amino- 6-methylbenzoic acid 2-amino-6-methylbenzoic_acid->N-formyl_intermediate Formylation Formamide Formamide Formamide->N-formyl_intermediate This compound This compound N-formyl_intermediate->this compound Cyclization (Heat)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Niementowski Reaction: 2-amino-6-methylbenzoic acid + Formamide Start->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Workup and Isolation Monitor->Workup Reaction Complete Purification Purification: Recrystallization or Column Chromatography Workup->Purification Low_Yield Low Yield? Workup->Low_Yield Characterization Characterization: NMR, MS, m.p. Purification->Characterization Side_Products Side Products? Purification->Side_Products End Pure Product Characterization->End Low_Yield->Purification No Optimize_Conditions Optimize: - Temperature - Time - Stoichiometry Low_Yield->Optimize_Conditions Yes Optimize_Conditions->Reaction Side_Products->Characterization No Improve_Purification Improve Purification: - Different Solvent - Column Chromatography Side_Products->Improve_Purification Yes Improve_Purification->Purification

Caption: Troubleshooting workflow for the synthesis.

Technical Support Center: Enhancing the Solubility of 5-Methyl-4-quinazolone for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-Methyl-4-quinazolone in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor aqueous solubility?

A1: The limited water solubility of this compound and similar quinazolinone derivatives is attributed to their rigid, fused heterocyclic ring structure. This molecular arrangement, often combined with other lipophilic groups, results in high crystal lattice energy and low polarity, making it energetically unfavorable for water molecules to effectively solvate the compound. Consequently, many quinazolinone derivatives are classified as Biopharmaceutics Classification System (BCS) Class II compounds, which are characterized by low solubility and high permeability.[1]

Q2: My this compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A2: This common issue, often called "crashing out," occurs due to a rapid change in solvent polarity. When the concentrated DMSO stock is introduced into the aqueous buffer, the compound's solubility drastically decreases, leading to precipitation. Here are several strategies to mitigate this:

  • Optimize Dilution Technique: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This promotes rapid dispersion and can prevent localized supersaturation.

  • Reduce Final Concentration: Your target concentration may be above the compound's solubility limit in the final assay medium. Attempting the experiment with a lower final concentration might resolve the issue.[1]

  • Employ a Co-solvent: Incorporating a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), into your final aqueous solution can enhance the solubility of your compound.[1]

Q3: After initially dissolving, I observe precipitation of my compound in the assay plate over time. What could be the cause?

A3: This delayed precipitation can be due to several factors:

  • Thermodynamic Insolubility: The initial dissolved state might have been a supersaturated solution, which is thermodynamically unstable. Over time, the compound crashes out to reach its equilibrium solubility.

  • Temperature Fluctuations: Changes in temperature can affect solubility. Ensure that your assay is conducted at a constant and controlled temperature.

  • Compound Instability: The compound may be degrading over time into less soluble byproducts.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?

A4: The tolerance to DMSO varies significantly among different cell lines and assay types. As a general guideline, the final DMSO concentration should be kept as low as possible, typically below 1% (v/v). For particularly sensitive cell-based assays, it is advisable to maintain the DMSO concentration below 0.1% to avoid artifacts and cellular stress.[2]

Troubleshooting Guides

Issue 1: Compound will not dissolve in the initial organic solvent (e.g., DMSO).
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Solvent VolumeGradually increase the volume of the organic solvent.The compound dissolves completely.
Low-Quality or Hydrated SolventUse fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb water, which reduces its solvating power for hydrophobic compounds.The compound dissolves in the fresh, dry solvent.
Compound is Highly CrystallineGently warm the solution (e.g., to 37°C) and/or use sonication to provide additional energy to break the crystal lattice.The compound dissolves with the aid of heat and/or sonication.
Issue 2: Compound precipitates immediately upon dilution into aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
High SupersaturationDecrease the final concentration of the compound in the assay.The compound remains in solution at a lower, more soluble concentration.
Rapid Solvent ShiftEmploy a serial dilution method. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.The gradual change in solvent polarity prevents the compound from crashing out of solution.
Low Kinetic SolubilityIncrease the mixing energy during dilution by vortexing or rapid pipetting to aid dispersion.Improved mixing helps to keep the compound in a kinetically soluble state for a longer duration.

Quantitative Solubility Data

Solvent Solubility of 2-Methyl-4(3H)-quinazolinone Notes
Dimethyl Sulfoxide (DMSO)50 mg/mL (approx. 312 mM)[3]May require ultrasonication to fully dissolve.
Water< 0.1 mg/mL (insoluble)-
Phosphate-Buffered Saline (PBS, pH 7.4)Expected to be very low, similar to water.The presence of salts in PBS can further decrease the solubility of hydrophobic compounds ("salting out").
EthanolData not available. Generally expected to be higher than in water but lower than in DMSO.Can be used as a co-solvent to improve aqueous solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To increase the aqueous solubility of this compound by incorporating a water-miscible organic solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Co-solvent (e.g., Ethanol, Polyethylene Glycol 300/400)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Dilution and Observation: a. Aliquot the co-solvent/buffer mixtures into separate microcentrifuge tubes. b. While vortexing the co-solvent/buffer mixture, add a small volume of the DMSO stock solution to achieve the desired final concentration of this compound. c. Visually inspect for any signs of precipitation (cloudiness, solid particles) immediately after addition and after a short incubation period (e.g., 30 minutes) at the experimental temperature.

  • Determine Optimal Co-solvent Concentration: Identify the lowest concentration of the co-solvent that maintains the solubility of this compound at the desired final concentration.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance the apparent water solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Mortar and pestle

  • Vacuum oven or freeze-dryer

Procedure (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

  • Cyclodextrin Slurry Preparation: In a mortar, add the calculated amount of cyclodextrin and a small amount of water to form a thick, uniform paste.

  • Drug Incorporation: Dissolve the calculated amount of this compound in a minimal amount of ethanol. Slowly add this solution to the cyclodextrin paste in the mortar.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes, maintaining a consistent paste-like consistency by adding small amounts of water if necessary.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved. Alternatively, the paste can be freeze-dried.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Solubility Testing: Determine the solubility of the prepared inclusion complex in the desired aqueous buffer and compare it to the solubility of the free compound.

Signaling Pathway and Experimental Workflow Diagrams

Solubility_Workflow start Start: Poorly Soluble This compound dissolve_dmso Dissolve in 100% DMSO (Stock Solution) start->dissolve_dmso dilute_buffer Dilute in Aqueous Buffer dissolve_dmso->dilute_buffer precipitation Precipitation Occurs? dilute_buffer->precipitation troubleshoot Troubleshoot: - Lower Concentration - Use Co-solvents - Use Cyclodextrins precipitation->troubleshoot Yes success Soluble in Assay (Proceed with Experiment) precipitation->success No troubleshoot->dilute_buffer Re-attempt Dilution

References

Technical Support Center: Overcoming 5-Methyl-4-quinazolone Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-4-quinazolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming precipitation challenges encountered when working with this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific issues during your experiments.

Troubleshooting Guide

This guide addresses common precipitation scenarios with this compound and provides step-by-step solutions.

Scenario 1: Precipitate forms immediately upon diluting a DMSO stock solution into an aqueous buffer.

  • Possible Cause: "Solvent shock" due to a rapid change in solvent polarity, causing the compound to crash out of solution. The final concentration may also exceed the thermodynamic solubility of this compound in the aqueous buffer.

  • Solutions:

    • Optimize Dilution Technique:

      • Perform a stepwise or serial dilution instead of a single large dilution.[1]

      • Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.[1][2] This helps to minimize localized high concentrations.

      • Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum, ideally below 1%, to avoid toxicity in cell-based assays.[1]

    • Adjust Solvent System:

      • Incorporate a water-miscible co-solvent into your aqueous buffer. Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG).[3]

      • Consider using a small percentage of a surfactant, such as Tween® 80 or Polysorbate 80, in the aqueous buffer.[3]

    • Temperature Control:

      • Gently warm the aqueous buffer before adding the stock solution, provided that this compound is stable at that temperature.[1][3] Solubility generally increases with temperature.[4][5]

Scenario 2: The aqueous solution is initially clear but a precipitate forms over time, especially during storage.

  • Possible Cause: The compound has low kinetic solubility and is slowly crashing out as it reaches its thermodynamic solubility limit.[1] Lower storage temperatures (e.g., 4°C) can also decrease solubility.[1]

  • Solutions:

    • Prepare Fresh Solutions: The most reliable approach is to prepare working solutions fresh before each experiment.[1]

    • Storage Optimization:

      • If storage is necessary, try storing the solution at room temperature, assuming the compound is stable.[3]

      • If refrigeration is required, ensure the solution is completely redissolved by gentle warming and vortexing before use.[3]

    • Formulation Strategies:

      • For longer-term stability, consider more advanced formulation techniques such as complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or creating a solid dispersion.[3][6]

Scenario 3: Inconsistent precipitation is observed across different wells of a multi-well plate.

  • Possible Cause: Inconsistent mixing or evaporation from the wells.

  • Solutions:

    • Ensure Thorough Mixing: After adding the this compound solution to each well, ensure thorough mixing using a multichannel pipette or by gently tapping the plate.

    • Minimize Evaporation: Use plate sealers or lids to minimize evaporation, especially during long incubation periods.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: How can I determine the aqueous solubility of this compound in my specific buffer?

A2: You can experimentally determine the equilibrium solubility using the shake-flask method.[1] This involves adding an excess amount of this compound to your aqueous buffer, agitating the mixture for a set period (e.g., 24-48 hours) to reach equilibrium, and then measuring the concentration of the dissolved compound in the filtered or centrifuged supernatant using an analytical technique like HPLC or UV-Vis spectroscopy.[1]

Q3: How does pH affect the solubility of this compound?

A3: The 4(3H)-quinazolone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[3] These compounds are generally more soluble in acidic conditions where they can become ionized.[3] Conversely, their solubility tends to decrease in neutral or basic pH.[3] Therefore, adjusting the pH of your buffer to be more acidic may improve the solubility of this compound, provided the pH is compatible with your experimental system.

Q4: What is the best way to prepare a stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent in which the compound is freely soluble.[1] Anhydrous DMSO is a common first choice.[3] If the compound does not dissolve readily in DMSO, gentle warming and ultrasonication can be used to aid dissolution.[3]

Q5: Are there alternative formulation strategies to improve the aqueous solubility of this compound?

A5: Yes, for more challenging cases, advanced formulation strategies can be employed. These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve wettability and dissolution.[6]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[3]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic compound within a cyclodextrin molecule can enhance its apparent water solubility.[3][9]

Data Presentation

Table 1: Common Solvents for Preparing Stock Solutions of Quinazolone Derivatives

SolventTypeCommon Concentration Range for StockNotes
Dimethyl Sulfoxide (DMSO)Polar aprotic10-100 mMMost common choice; use anhydrous grade.[3]
N,N-Dimethylformamide (DMF)Polar aproticVariesGood alternative to DMSO.[4][8]
EthanolPolar proticVariesCan be used, but may be less effective than DMSO or DMF.

Table 2: Troubleshooting Summary for this compound Precipitation

IssuePrimary CauseInitial ActionSecondary ActionAdvanced Strategy
Immediate PrecipitationSolvent ShockStepwise dilution, vigorous mixing.[1]Add co-solvents (e.g., PEG, ethanol).[3]Use of surfactants.[3]
Precipitation Over TimeLow Kinetic SolubilityPrepare fresh solutions for each use.[1]Store at room temperature (if stable).[3]Complexation with cyclodextrins.[3]
Poor Initial DissolutionHigh Crystal Lattice EnergyUse anhydrous DMSO, warm, and sonicate.[3]Adjust buffer pH to be more acidic.[3]Solid dispersion or nanosuspension.[3][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution from a DMSO Stock

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a high concentration (e.g., 50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS) and bring it to the experimental temperature.

  • Dilution:

    • Vortex the aqueous buffer.

    • While vortexing, add the required volume of the DMSO stock solution dropwise to the buffer to achieve the final desired concentration.

    • Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.[2]

  • Inspection: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Shake-Flask Method for Determining Equilibrium Solubility

  • Prepare Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed container.

  • Equilibration: Place the container in a shaker or agitator at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific buffer at that temperature.

Visualizations

Precipitation_Troubleshooting_Workflow start Precipitation Observed check_dilution Review Dilution Technique start->check_dilution is_dilution_ok Technique Optimized? check_dilution->is_dilution_ok adjust_solvent Adjust Solvent System (Co-solvents, pH) is_dilution_ok->adjust_solvent No is_solvent_ok Precipitation Resolved? is_dilution_ok->is_solvent_ok Yes adjust_solvent->is_solvent_ok temp_control Optimize Temperature is_solvent_ok->temp_control No success Solution Clear is_solvent_ok->success Yes is_temp_ok Precipitation Resolved? temp_control->is_temp_ok advanced_formulation Consider Advanced Formulation (Cyclodextrins, Nanosuspensions) is_temp_ok->advanced_formulation No is_temp_ok->success Yes fail Consult Formulation Specialist advanced_formulation->fail Solubility_Determination_Workflow start Start: Determine Equilibrium Solubility add_excess 1. Add excess compound to buffer start->add_excess agitate 2. Agitate for 24-48h at constant temp add_excess->agitate separate 3. Separate solid from supernatant (Centrifuge/Filter) agitate->separate quantify 4. Quantify concentration in supernatant (e.g., HPLC, UV-Vis) separate->quantify result Result: Equilibrium Solubility Value quantify->result

References

Troubleshooting inconsistent results in 5-Methyl-4-quinazolone bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Methyl-4-quinazolone and its derivatives in bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during bioassays with this compound, presented in a question-and-answer format.

Issue 1: High Variability Between Replicate Wells

Question: I am observing significant variability between my technical replicates in a cell-based assay with a this compound derivative. What are the likely causes?

Answer: High variability can obscure the true effect of your compound. Common causes and solutions include:

  • Compound Precipitation: this compound and its analogs can have poor aqueous solubility.

    • Visual Inspection: Before reading the plate, visually inspect the wells under a microscope for any signs of precipitate.

    • Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is kept to a minimum (ideally <0.5%) to avoid solvent-induced effects.

    • Solubility Testing: Determine the kinetic solubility of your specific this compound derivative in your final assay buffer to ensure you are working below its solubility limit.

  • Inconsistent Cell Seeding: Uneven cell distribution is a major source of variability.

    • Homogenous Cell Suspension: Ensure your cell suspension is thoroughly mixed before and during plating. Gently swirl the suspension between pipetting.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations.

    • Calibrated Pipettes: Use properly calibrated pipettes and consistent pipetting technique.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations.

    • Plate Layout: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

Issue 2: Lower Than Expected Potency in Cell-Based Assays

Question: The IC50 value of my this compound derivative is much higher in my cell-based assay compared to a biochemical (enzyme) assay. What could be the reason?

Answer: This is a common observation for many small molecule inhibitors. The discrepancy can often be attributed to:

  • Protein Binding: Quinazolone derivatives can bind to proteins in the cell culture medium, such as albumin in fetal bovine serum (FBS). This reduces the free concentration of the compound available to interact with its target.

    • Serum Concentration: Consider reducing the serum concentration in your assay medium or using serum-free medium for the duration of the compound treatment, if your cells can tolerate it.

  • Cellular ATP Concentration: For kinase inhibitor assays, the high concentration of ATP within cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency compared to in vitro assays which often use lower ATP concentrations.

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

Issue 3: Compound Stability and Storage

Question: How should I store my this compound compound and its solutions to ensure stability?

Answer: Proper storage is critical for obtaining reproducible results.

  • Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous solvent like DMSO. Store these stocks at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Studies on similar quinazoline derivatives have shown good stability in DMSO for extended periods when stored correctly.[1][2]

  • Working Dilutions: Prepare fresh working dilutions in your assay medium for each experiment. Do not store diluted solutions for extended periods.

  • Light Sensitivity: Some quinazoline compounds can be sensitive to light. It is good practice to protect stock solutions and assay plates from light.

Data Presentation: Cytotoxicity of Quinazolinone Derivatives

Due to the limited availability of specific cytotoxicity data for this compound, the following tables summarize the in vitro cytotoxic activity (IC50 values) of structurally related 6-methyl-4(3H)-quinazolone derivatives against various human cancer cell lines. This data is intended to provide a general understanding of the potential potency of this class of compounds.

Table 1: Cytotoxicity (IC50 in µM) of 6-methyl-4(3H)-quinazolone Derivatives

Compound DerivativeCell LineIC50 (µM)Reference
2-thio(amide)-3-phenylHT-29 (Colon)~20 µg/mL[3][4]
2-thio(amide)-3-phenylSW620 (Colon)~20 µg/mL[3][4]
2-thio(ester)-3-(4-fluorophenyl)A549 (Lung)0.57[3][4]
2-thio(ester)-3-(4-fluorophenyl)MDA-MB-231 (Breast)1.19[3][4]
2-thio(ester)-3-(4-fluorophenyl)HeLa (Cervical)1.26[3][4]

Table 2: Enzyme Inhibitory Activity (IC50 in µM) of Quinazolinone Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
Quinazolin-4(3H)-one derivativeEGFR0.102 - 0.181[5][6]
Quinazolin-4(3H)-one derivativeVEGFR-20.247 - 0.294[5][6]
Quinazolin-4-one derivativeVEGFR-20.117 - 0.274
3-methyl-quinazolinone derivativeEGFRwt-TK0.010 - 0.54

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in culture medium from a concentrated DMSO stock.

    • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and untreated controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways often targeted by quinazolinone derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling cascade.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis, Permeability, Survival Raf_MEK_ERK->Angiogenesis eNOS->Angiogenesis

Caption: Key pathways in VEGFR-2 signaling.

HIF1a_Signaling_Pathway cluster_normoxia Under Normoxic Conditions cluster_hypoxia Under Hypoxic Conditions Normoxia Normoxia PHD PHD Normoxia->PHD activates Hypoxia Hypoxia Hypoxia->PHD inhibits HIF1a_N HIF-1α HIF1a_N->PHD hydroxylation VHL VHL PHD->VHL enables binding Proteasome Proteasomal Degradation VHL->Proteasome ubiquitination HIF1a_H HIF-1α (stabilized) Dimerization Dimerization HIF1a_H->Dimerization HIF1b HIF-1β (ARNT) HIF1b->Dimerization Nucleus Nucleus Dimerization->Nucleus HRE HRE (Hypoxia Response Element) Nucleus->HRE binds to Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression

Caption: Regulation of HIF-1α signaling.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Prepare Compound Stock Prepare_Dilutions Prepare Serial Dilutions of Compound Start->Prepare_Dilutions Seed_Cells Seed Cells in 96-well Plates Incubate_24h Incubate 24h (Cell Adhesion) Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compound/Vehicle Incubate_24h->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for Treatment Period (24-72h) Treat_Cells->Incubate_Treatment Assay Perform Bioassay (e.g., MTT, Kinase Assay) Incubate_Treatment->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis: Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro bioassays.

References

Stability of 5-Methyl-4-quinazolone in DMSO stock solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-4-quinazolone. The information provided is intended to address common challenges encountered during the handling and storage of this compound in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound DMSO stock solutions?

A1: While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for quinazoline derivatives and other small molecules in DMSO stock solutions are as follows:

  • Short-term Storage: For use within a few days, solutions can be stored at 4°C.[1]

  • Long-term Storage: For extended storage, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1] Some quinazoline derivatives have been shown to be stable for up to six months when stored at -80°C in DMSO.[1]

  • Light and Air: Protect solutions from light and moisture by storing them in tightly sealed amber vials.[1]

Q2: How long can I expect my this compound stock solution to be stable in DMSO?

A2: The stability of any compound in DMSO is highly dependent on its specific chemical structure, the purity of the DMSO, and the storage conditions (temperature, light, and exposure to air).[1]

Studies on other quinazoline derivatives provide some guidance. For instance, two different quinazoline derivatives, BG1189 and BG1190, showed stability in DMSO at room temperature (22°C) for 552 hours (23 days) and 216 hours (9 days), respectively.[2] Another study indicated that some quinazoline derivatives are stable in a 0.2% DMSO medium for up to 96 hours.[3] However, it is crucial to experimentally determine the stability of this compound under your specific laboratory conditions.[1]

Q3: My compound precipitated out of the DMSO solution after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's concentration exceeds its solubility at a lower temperature or if the solution has absorbed water.[1] To redissolve the compound, you can:

  • Gently warm the solution to 37°C.

  • Vortex the solution for several minutes.

  • Use sonication for a short period.[1]

Always visually inspect the solution to ensure the precipitate has fully redissolved before use. To prevent this, consider preparing stock solutions at a slightly lower concentration and always use anhydrous DMSO.[1]

Q4: The color of my this compound DMSO stock solution has changed. Is it still usable?

A4: A change in color or appearance of the stock solution can indicate chemical degradation of the compound or a reaction with impurities in the DMSO.[1] It is strongly recommended to discard the solution and prepare a fresh stock using high-purity, anhydrous DMSO.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitation - Concentration exceeds solubility at storage temperature.- The solution has absorbed atmospheric water.- Incomplete redissolving after a freeze-thaw cycle.- Gently warm (37°C), vortex, or sonicate to redissolve.[1]- Prepare a new stock solution at a lower concentration.- Use anhydrous DMSO and store in a desiccator to minimize water absorption.[1]- Always visually confirm complete dissolution before use.
Inconsistent Experimental Results - Degradation of the compound in the stock solution.- Inaccurate concentration due to precipitation or degradation.- Multiple freeze-thaw cycles affecting compound integrity.- Perform a stability assessment of your stock solution using HPLC or LC-MS.[1]- Prepare fresh stock solutions more frequently.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Color Change in Solution - Chemical degradation leading to colored byproducts.- Reaction with impurities present in the DMSO.- Discard the solution immediately.- Prepare a fresh stock solution using high-purity, anhydrous DMSO.[1]- If necessary, investigate the degradation products using LC-MS to understand the degradation pathway.[1]

Stability of Structurally Similar Quinazoline Derivatives in DMSO

While specific quantitative data for this compound is limited, the following table summarizes the stability of other quinazoline derivatives in DMSO, which can serve as a useful reference.

CompoundConcentrationStorage TemperatureStability DurationAnalytical Method
BG1189 10-3 M22°C (Room Temp)Stable for 552 hours (23 days)UV-Vis Spectroscopy
BG1190 10-3 M22°C (Room Temp)Stable for 216 hours (9 days)UV-Vis Spectroscopy
Various Quinazolines Not specifiedNot specified (in 0.2% DMSO)Homogeneous for up to 96 hoursHPLC

Data for BG1189 and BG1190 from a 2021 study on quinazoline derivatives as efflux pump inhibitors.[2] Data for "Various Quinazolines" from a study on determining the stabilities of new quinazoline derivatives by HPLC.[3]

Experimental Protocols

Protocol for Preparation of this compound DMSO Stock Solution
  • Equilibration: Allow the powdered this compound and anhydrous DMSO to come to room temperature in a desiccator to minimize moisture absorption.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in a precise volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM). Use a volumetric flask for accuracy.

  • Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use amber glass or polypropylene vials. The volume of each aliquot should be suitable for a single experiment to prevent multiple freeze-thaw cycles.

  • Inert Gas Purge (Optional): If the compound is known to be oxygen-sensitive, gently purge the headspace of each vial with an inert gas like argon or nitrogen before sealing.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration, preparation date, and solvent. Store immediately at -20°C or -80°C for long-term storage.

Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO as described in the protocol above.

  • Initial Analysis (Time Point 0): Immediately after preparation, take an aliquot of the stock solution. Prepare an analytical sample by diluting a small volume of the stock with the HPLC mobile phase to a final concentration suitable for analysis. Inject the sample in triplicate onto the HPLC system.

  • Storage: Store the remaining aliquots under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time Point Analysis: At scheduled intervals (e.g., 24 hours, 7 days, 14 days, 1 month), retrieve one aliquot from each storage condition.

  • Sample Preparation and Analysis: Allow the aliquot to thaw completely and reach room temperature. Prepare and analyze the sample in triplicate using the same HPLC method as the initial analysis.

  • Data Analysis:

    • Calculate the average peak area of this compound at each time point.

    • Determine the percentage of the compound remaining by comparing the average peak area at each time point to the average peak area at Time Point 0.

    • Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Cell_Survival Cell Survival, Proliferation, Growth AKT->Cell_Survival Promotes Histones Histone Proteins Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) HDAC HDAC HDAC->Histones Acetylated_Histones->HDAC Deacetylation Gene_Expression Gene Expression (e.g., tumor suppressors) Acetylated_Histones->Gene_Expression Enables Quinazolone This compound Derivative Quinazolone->PI3K Inhibits Quinazolone->HDAC Inhibits

Caption: Dual inhibition of PI3K and HDAC signaling pathways by a 4-methyl-quinazoline derivative.

Experimental_Workflow Prep Prepare 10 mM Stock in Anhydrous DMSO Aliquot Aliquot into Single-Use Vials Prep->Aliquot T0 Time=0 Analysis (HPLC/LC-MS) Aliquot->T0 Store Store Aliquots at Different Conditions (RT, 4°C, -20°C, -80°C) Aliquot->Store Compare Compare Peak Area to T=0 and Assess for Degradants T0->Compare Timepoints Analyze at Predetermined Time Intervals Store->Timepoints Analyze Thaw, Dilute, and Analyze by HPLC/LC-MS Timepoints->Analyze Analyze->Compare

Caption: Workflow for assessing the stability of a compound in a DMSO stock solution.

References

Technical Support Center: Interference of 5-Methyl-4-quinazolone in Fluorescent-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using 5-Methyl-4-quinazolone in fluorescent-based assays and may be encountering unexpected results. Quinazolinone derivatives have been reported to exhibit inherent fluorescent properties, which can lead to assay interference.[1] This guide will help you to identify, troubleshoot, and mitigate potential interference from this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescent assay?

This compound is a small organic molecule belonging to the quinazolinone class of compounds. The quinazolinone core structure is known to be a fluorophore in some derivatives, meaning it can absorb and emit light.[2] If the excitation or emission spectra of this compound overlap with those of the fluorophores used in your assay, it can lead to inaccurate readings.

Q2: What are the primary mechanisms of assay interference by a compound like this compound?

There are two main ways a compound can interfere with a fluorescent assay:

  • Autofluorescence: The compound itself is fluorescent and emits light at a similar wavelength to your assay's fluorophore. This can lead to a false positive or an artificially high signal.[2]

  • Fluorescence Quenching (Inner Filter Effect): The compound can absorb the excitation light intended for your fluorophore or absorb the light emitted by the fluorophore, leading to a false negative or an artificially low signal.[2]

Q3: My assay is showing unexpected results in the presence of this compound. How can I determine if it's causing interference?

The first step is to perform a set of control experiments to determine if this compound is autofluorescent or causing quenching in your specific assay conditions. A simple control is to measure the fluorescence of a solution containing only this compound in your assay buffer at the same concentration used in your experiment. If you observe a signal, the compound is autofluorescent. To test for quenching, you would measure the fluorescence of your assay's fluorophore with and without this compound. A decrease in signal in the presence of the compound suggests quenching.[2]

Q4: I've confirmed this compound is interfering with my assay. What can I do to mitigate this?

Several strategies can be employed to reduce or eliminate interference:

  • Spectral Characterization: Determine the excitation and emission spectra of this compound to understand its fluorescent properties.

  • Use a Spectrally Distinct Fluorophore: Select a fluorophore for your assay with excitation and emission wavelengths that do not overlap with this compound's spectral profile. Shifting to red-shifted dyes is often a successful strategy.[2]

  • Background Subtraction: If changing the fluorophore is not feasible, you can measure the fluorescence of this compound alone and subtract this background signal from your experimental wells.[2]

  • Reduce Compound Concentration: Use the lowest possible concentration of this compound that still provides the desired biological effect.[2]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving interference from this compound in your fluorescent assays.

Issue 1: Unusually High Fluorescence Signal (Potential Autofluorescence)

Symptom: Increased fluorescence signal in wells containing this compound, even in the absence of the intended biological target.

dot

cluster_0 Troubleshooting High Background Fluorescence A High Fluorescence Signal Observed B Run 'Compound Only' Control (this compound in assay buffer) A->B C Is a significant signal detected? B->C D Yes: Autofluorescence Confirmed C->D Yes E No: Interference is likely not autofluorescence. Consider other sources of high background. C->E No F Perform Spectral Scan of Compound (Determine Excitation/Emission Maxima) D->F G Switch to a Red-Shifted Fluorophore with non-overlapping spectra F->G H Implement Background Subtraction (Subtract 'Compound Only' signal) F->H I Reduce Compound Concentration F->I J Re-evaluate Assay Results G->J H->J I->J

Caption: Workflow for troubleshooting high fluorescence signals.

Issue 2: Unusually Low Fluorescence Signal (Potential Quenching)

Symptom: Decreased fluorescence signal in the presence of this compound compared to controls without the compound.

dot

cluster_1 Troubleshooting Low Fluorescence Signal A Low Fluorescence Signal Observed B Run 'Fluorophore + Compound' Control A->B C Is the signal significantly lower than 'Fluorophore Only' control? B->C D Yes: Quenching/Inner Filter Effect is likely C->D Yes E No: Interference is not quenching. Consider other causes of low signal. C->E No F Measure UV-Vis Absorbance Spectrum of this compound D->F G Does absorbance overlap with fluorophore excitation or emission? F->G H Yes: Inner Filter Effect Confirmed G->H Yes I No: Other quenching mechanisms may be involved. G->I No J Reduce Compound Concentration H->J K Switch to a Fluorophore with non-overlapping spectra H->K L Re-evaluate Assay Results J->L K->L

Caption: Workflow for troubleshooting low fluorescence signals.

Data Presentation

Table 1: Autofluorescence of this compound in Different Buffer Systems

Buffer System (pH)Excitation Wavelength (nm)Emission Wavelength (nm)Relative Fluorescence Units (RFU)
PBS (7.4)350450User-determined value
Tris-HCl (8.0)350450User-determined value
HEPES (7.2)350450User-determined value
PBS (7.4)485525User-determined value
Tris-HCl (8.0)485525User-determined value
HEPES (7.2)485525User-determined value

Table 2: Quenching Effect of this compound on Common Fluorophores

FluorophoreExcitation (nm)Emission (nm)This compound IC50 (µM)
Fluorescein494518User-determined value
Rhodamine B553576User-determined value
BODIPY FL503512User-determined value
Alexa Fluor 488495519User-determined value
Cyanine5649666User-determined value

Note: The values in these tables are placeholders and must be determined experimentally for your specific assay conditions.

Experimental Protocols

Protocol 1: Determining the Autofluorescence of this compound

Objective: To measure the intrinsic fluorescence of this compound under your specific assay conditions.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

  • Black, opaque microplates

Procedure:

  • Prepare a serial dilution of this compound in your assay buffer in a black microplate. The concentration range should cover the concentrations used in your main experiment.

  • Include wells with assay buffer only as a negative control.

  • Incubate the plate under the same conditions (temperature, time) as your main assay.

  • Measure the fluorescence of the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the buffer-only wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing the Inner Filter Effect (Quenching) of this compound

Objective: To determine if this compound absorbs light at the excitation or emission wavelengths of your fluorophore.

Materials:

  • This compound stock solution

  • Assay buffer

  • UV-Vis spectrophotometer

  • Quartz cuvettes or UV-transparent microplates

Procedure:

  • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Use the assay buffer as a blank.

  • Scan the absorbance of the this compound solution across a wavelength range that includes the excitation and emission wavelengths of your fluorophore (e.g., 250-700 nm).

  • Data Analysis: Examine the absorbance spectrum. If there is a significant absorbance peak that overlaps with the excitation or emission wavelength of your fluorophore, the inner filter effect is likely occurring.

dot

cluster_2 General Experimental Workflow Start Start: Suspected Assay Interference Step1 Protocol 1: Assess Autofluorescence - Prepare serial dilutions of this compound - Measure fluorescence at assay wavelengths Start->Step1 Decision1 Autofluorescence Detected? Step1->Decision1 Step2 Protocol 2: Assess Inner Filter Effect - Measure UV-Vis absorbance spectrum of this compound Decision1->Step2 No Mitigation Implement Mitigation Strategies: - Background Subtraction - Use Red-Shifted Fluorophore - Reduce Compound Concentration Decision1->Mitigation Yes Decision2 Absorbance Overlap? Step2->Decision2 Decision2->Mitigation Yes End End: Reliable Assay Data Decision2->End No Mitigation->End

Caption: A general experimental workflow for addressing assay interference.

References

Optimizing reaction conditions for Niementowski quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Niementowski synthesis of quinazolinones.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Question: Why is the yield of my desired quinazolinone product low or non-existent?

Answer:

Low or no yield is a frequent challenge in the Niementowski synthesis. The issue can often be traced back to several factors related to reaction conditions and starting materials.[1]

Possible Causes and Solutions:

  • Incomplete Reaction: The classical Niementowski synthesis often requires high temperatures and long reaction times to proceed to completion.[1][2]

    • Solution 1: Increase the reaction temperature, but be mindful of potential degradation of starting materials or products.[1]

    • Solution 2: Extend the reaction time and monitor progress using an appropriate technique like Thin-Layer Chromatography (TLC).[3]

    • Solution 3: Switch to microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often improves yields.[2][4]

  • Suboptimal Reaction Conditions: The traditional method involves heating anthranilic acid and an amide at high temperatures, which can be harsh.[1]

    • Solution: The use of microwave irradiation under solvent-free conditions has proven to be a more efficient and environmentally benign approach, often leading to higher yields in shorter times.[2][4][5] For instance, reactions that take several hours with conventional heating can be completed in minutes under microwave irradiation.[4]

  • Degradation of Reactants or Products: The high temperatures required for the conventional synthesis can lead to the degradation of thermally sensitive molecules.[1]

    • Solution: Employing milder conditions, such as those offered by microwave-assisted protocols, can prevent degradation.[1]

  • Formation of Side Products: The reaction can sometimes lead to the formation of unwanted isomers or byproducts, which can complicate purification and reduce the yield of the desired product.

    • Solution: Careful selection of starting materials and precise control over reaction conditions can help favor the formation of the desired isomer.[1]

Question: The reaction requires very high temperatures. How can I reduce the thermal severity of the synthesis?

Answer:

The high temperatures of the classical Niementowski synthesis are a known drawback.[1] Modern techniques offer effective alternatives.

Possible Solutions:

  • Microwave-Assisted Organic Synthesis (MAOS): This is the most common and effective solution. Microwave energy provides rapid and efficient heating, often leading to shorter reaction times and higher yields under significantly milder conditions than conventional heating.[1][2]

  • Use of Catalysts: While the traditional reaction is often performed without a catalyst, certain variations may employ acidic or basic catalysts to promote the reaction at lower temperatures.[6] Polyphosphoric acid has been used in some variations of the reaction.[6]

  • Solvent-Free Conditions: Combining microwave irradiation with solvent-free ("neat") reaction conditions can be particularly effective, improving yields, simplifying work-up, and aligning with green chemistry principles.[4][5]

Question: I am observing multiple products in my reaction mixture. How can I improve selectivity and simplify purification?

Answer:

The formation of multiple products, including regioisomers, is a potential issue, especially with substituted anthranilic acids.[1]

Possible Causes and Solutions:

  • Isomer Formation: Depending on the substitution pattern of the reactants, the formation of different regioisomers is possible.[1]

    • Solution: Carefully select starting materials where the substitution pattern directs the cyclization to the desired product.

  • Side Reactions: At high temperatures, side reactions can occur, leading to a complex mixture.

    • Solution: Using milder, controlled conditions, such as microwave synthesis, can minimize side reactions.[1]

  • Purification Challenges: Complex mixtures can be difficult to purify.

    • Solution 1 (Recrystallization): If the desired product is a solid, recrystallization from a suitable solvent is often an effective purification method.[1]

    • Solution 2 (Column Chromatography): For oily products or complex mixtures, column chromatography on silica gel is a standard and effective technique.[1]

Frequently Asked Questions (FAQs)

What is the Niementowski quinazolinone synthesis?

The Niementowski quinazolinone synthesis is a chemical reaction that forms 4-oxo-3,4-dihydroquinazolines (also known as quinazolin-4(3H)-ones) from the condensation of anthranilic acids with amides.[7][8] It is a classical and widely used method for constructing the quinazolinone ring system, which is a core structure in many biologically active compounds.[2][3]

What is the general mechanism of the reaction?

The reaction is believed to proceed via the initial formation of an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to form the final quinazolinone ring.[3] A similar mechanistic pathway is proposed for the related Niementowski quinoline synthesis.[6]

What are the main advantages of using microwave irradiation for this synthesis?

Microwave-assisted synthesis offers several significant advantages over conventional heating methods for the Niementowski reaction:[2][3]

  • Reduced Reaction Times: Reaction times can be shortened from several hours to just a few minutes.[4]

  • Improved Yields: Often, microwave conditions lead to higher product yields.[4][5]

  • Milder Conditions: The reaction can be carried out at lower overall temperatures, reducing the risk of product and reactant degradation.[1]

  • Operational Simplicity: Many microwave-assisted procedures are performed under solvent-free conditions, which simplifies the experimental setup and work-up.[2][5]

  • Energy Efficiency: Microwave heating is more energy-efficient than conventional heating methods.

Can I use starting materials other than anthranilic acid?

Yes. A key advantage of the Niementowski synthesis is its versatility. By using substituted anthranilic acids and various amides, a wide range of substituted quinazolinones can be synthesized.[3] This flexibility is crucial for applications in medicinal chemistry and drug discovery, such as in the development of EGFR inhibitors.[3][8] Isatoic anhydride can also be used in place of anthranilic acid in a variation of the reaction.[2]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Synthesis

ParameterConventional MethodMicrowave-Assisted MethodReference(s)
Heating Method Oil Bath / Heating MantleMicrowave Reactor[3][4]
Typical Temperature 130 - 200°COften lower, controlled[1][3][6]
Typical Reaction Time Several hours (e.g., 6-10 h)A few minutes (e.g., 4 min)[2][3][4]
Solvent Often neat or high-boiling solventOften solvent-free (neat)[4][5]
Yields Variable, often moderateGenerally good to excellent[2][4]
Work-up Can be lengthyOften simpler (filtration)[2][4]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,3-disubstituted-4(3H)-quinazolinone

This protocol is a general representation based on classical procedures.

  • Materials:

    • Substituted Anthranilic Acid (1 eq)

    • Substituted Benzoyl Chloride (1 eq)

    • Pyridine (as solvent and catalyst)

    • p-Aminobenzoic acid (1 eq)

  • Procedure:

    • To a solution of substituted anthranilic acid (e.g., 5-bromoanthranilic acid, 0.01 mol) in pyridine, add acetyl chloride or benzoyl chloride (0.01 mol) dropwise at 0-5 °C. This forms the corresponding benzoxazinone intermediate.[4]

    • Add the desired amine (e.g., p-aminobenzoic acid, 0.01 mol) to the reaction mixture.[4]

    • Reflux the mixture for 6-10 hours, monitoring the reaction progress by TLC.[3][4]

    • After the reaction is complete, distill off the excess pyridine.

    • Cool the resulting mixture and pour it over crushed ice.[4]

    • Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.[3][4]

    • Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain the purified quinazolinone.[4]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Quinazolin-4(3H)-one

This protocol is based on modern, greener methodologies.[2][4]

  • Materials:

    • Anthranilic Acid (1 eq)

    • Formamide (excess)

    • Acidic Alumina, Silica Gel, or Montmorillonite K-10 (optional solid support)

  • Procedure:

    • In a microwave-safe reaction vessel, mix anthranilic acid (e.g., 5 mmol) and formamide. If using a solid support, add it to the mixture.[2]

    • Place the vessel in a household or laboratory microwave oven.

    • Irradiate the mixture for a short period (e.g., 4 minutes), using intermittent pulses if necessary to control the temperature.[2]

    • Monitor the reaction completion by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add cold water to the vessel to precipitate the product.

    • Filter the solid product, wash it with cold water, and dry it to yield the quinazolinone, often in high purity.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Select & Weigh Reactants (Anthranilic Acid, Amide) setup Assemble Reaction Apparatus (Conventional or Microwave) reactants->setup 1. execute Execute Synthesis (Heating / Irradiation) setup->execute monitor Monitor Progress (TLC) execute->monitor 2. quench Cool & Quench Reaction monitor->quench If Complete isolate Isolate Crude Product (Filtration) quench->isolate 3. purify Purify Product (Recrystallization or Chromatography) isolate->purify 4. analyze Characterize Product (NMR, MS, etc.) purify->analyze 5.

Caption: General workflow for Niementowski quinazolinone synthesis.

troubleshooting_guide start Low Product Yield? cause1 Incomplete Reaction? start->cause1 Check cause2 Product Degradation? start->cause2 Check cause3 Side Product Formation? start->cause3 Check sol1a Increase Reaction Time or Temperature cause1->sol1a Yes sol1b Switch to Microwave Irradiation cause1->sol1b Yes sol2 Use Milder Conditions (e.g., Microwave) cause2->sol2 Yes sol3 Optimize Stoichiometry & Conditions cause3->sol3 Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Methyl-4-quinazolone and 2,4-diaminoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two quinazoline-based compounds: 5-Methyl-4-quinazolone and 2,4-diaminoquinazoline. While both share a common quinazoline core, their distinct substitutions lead to different pharmacological profiles. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key concepts to aid in research and drug development endeavors.

Introduction

Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] This guide focuses on a comparative analysis of two such derivatives: this compound and 2,4-diaminoquinazoline. The substitution patterns on the quinazoline ring are critical determinants of their pharmacological effects.[2] 2,4-diaminoquinazoline is a well-characterized compound known for its potent inhibitory effects on dihydrofolate reductase (DHFR), leading to its investigation as an anticancer and antimicrobial agent.[3][4] In contrast, specific experimental data on the biological activity of this compound is limited in publicly available literature. Therefore, its potential activities are largely inferred from studies on the broader class of 4-quinazolinones and similarly substituted analogs.

2,4-diaminoquinazoline: A Dihydrofolate Reductase Inhibitor

2,4-diaminoquinazoline is recognized primarily as a potent antifolate agent.[3] Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, 2,4-diaminoquinazoline disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells and various pathogens.[5][6]

Anticancer Activity

The Wnt/β-catenin signaling pathway is often aberrantly activated in cancers, including gastric cancer. A study has identified 2,4-diaminoquinazoline as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), a key transcription factor in this pathway. By inhibiting Lef1, 2,4-diaminoquinazoline was shown to suppress the expression of Wnt/β-catenin target genes, leading to the inhibition of gastric cancer cell growth and migration.[7] In a nude mouse model with human gastric tumor xenografts, treatment with 2,4-diaminoquinazoline resulted in suppressed tumor growth.[7] Furthermore, some 2,4-diaminoquinazoline derivatives have shown promising antiproliferative properties against various human cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2), with IC50 values in the low micromolar range.[8]

Antimicrobial Activity

The antifolate mechanism of 2,4-diaminoquinazoline also extends to its antimicrobial properties. By targeting the DHFR enzyme in pathogens, which is essential for their growth and replication, this compound and its derivatives have demonstrated activity against a range of microorganisms.

  • Antibacterial: N2,N4-disubstituted quinazoline-2,4-diamines have shown potent antibacterial activity against multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii, with MICs as low as 0.5 μM.[4] These compounds also exhibit strong bactericidal and antibiofilm activity.[9]

  • Antifungal: Certain 2,4-diaminoquinazoline compounds have demonstrated activity against various Candida species, with geometric mean minimal inhibitory concentrations (MICs) comparable to established antifungal agents like amphotericin B and flucytosine.[10][11] For instance, one derivative, DAQ 1A, showed a geometric mean MIC of 0.64 µg/mL against several clinical isolates of Candida.[10]

This compound: An Overview of Potential Activities

Direct experimental data on the biological activity of this compound is scarce in the current scientific literature. However, the broader class of 4(3H)-quinazolinones is known to exhibit a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[12][13][14] The biological profile of this compound can be inferred from studies on quinazolinone derivatives with substitutions at or near the 5-position.

Potential Anticancer Activity

The quinazolinone scaffold is a cornerstone in the development of various anticancer agents, with several approved drugs targeting tyrosine kinases.[15] The substitution pattern on the quinazolinone ring significantly influences the anticancer potency. For instance, Nolatrexed, a 2-amino-6-methyl-5-(4-pyridylthio)-4(3H)-quinazolinone, acts as a thymidylate synthase inhibitor and has been investigated for the treatment of hepatocellular carcinoma.[13] This suggests that substitutions at the 5-position can confer potent antitumor activity.

Potential Anti-inflammatory Activity

Numerous 4(1H)-quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory properties.[16] Structure-activity relationship studies have indicated that various substitutions on the quinazolinone ring can lead to potent anti-inflammatory effects, often evaluated using the carrageenan-induced paw edema test in animal models.[16][17]

Potential Antimicrobial Activity

The quinazolinone core is also present in many compounds with demonstrated antimicrobial activity.[1] The introduction of different substituents at various positions of the quinazolinone ring has been a successful strategy in developing novel antibacterial and antifungal agents.[14]

Data Presentation

Table 1: Anticancer Activity of 2,4-diaminoquinazoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
2-anilino-4-alkylaminoquinazoline 4cMCF-7 (Breast)9.1[8]
HCT-116 (Colon)10.2[8]
HePG-2 (Hepatocellular)11.5[8]
2-anilino-4-alkylaminoquinazoline 5bMCF-7 (Breast)9.8[8]
HCT-116 (Colon)10.9[8]
HePG-2 (Hepatocellular)12.0[8]

Table 2: Antimicrobial Activity of 2,4-diaminoquinazoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
DAQ 1ACandida species0.64 (Geometric Mean)[10][11]
DAQ 2ACandida species1.39 (Geometric Mean)[10][11]
N2,N4-disubstituted quinazoline-2,4-diaminesAcinetobacter baumanniias low as 0.5 µM[4]

Table 3: Biological Activity of Representative 5-Substituted/Methylated Quinazolinone Derivatives (for comparative context)

Compound/DerivativeBiological ActivityTarget/AssayQuantitative DataReference
Nolatrexed (2-amino-6-methyl-5-(4-pyridylthio)-4(3H)-quinazolinone)AnticancerThymidylate Synthase InhibitorMedian overall survival of 22.3 weeks in HCC patients[13]
1-isopropyl-(2-fluorophenyl)-4-(1H)-quinazolinoneAnti-inflammatoryCarrageenan-induced paw edemaPotent activity[16]

Note: Data for this compound is not available. The table presents data for related compounds to provide a potential context for its activity.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay is fundamental for evaluating compounds like 2,4-diaminoquinazoline that target DHFR.

Principle: The enzymatic activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant human or microbial DHFR

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Test compounds (e.g., 2,4-diaminoquinazoline derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and DHFR enzyme in each well of the microplate.

  • Add the test compound at various concentrations to the respective wells. Include a positive control (e.g., methotrexate) and a negative control (solvent only).

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a specified period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the negative control and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) DNA_synthesis Purine & Thymidylate Synthesis (DNA Precursors) THF->DNA_synthesis Essential Cofactor NADPH NADPH NADPH->DHFR_enzyme NADP NADP+ DHFR_enzyme->THF Product DHFR_enzyme->NADP Compound 2,4-diaminoquinazoline Compound->DHFR_enzyme Inhibition Cell_Proliferation Cell Proliferation Compound->Cell_Proliferation Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces DNA_synthesis->Cell_Proliferation

Caption: Mechanism of action of 2,4-diaminoquinazoline via DHFR inhibition.

MTT_Assay_Workflow cluster_plate 96-well Plate cluster_analysis Data Analysis A1 Cell Seeding B1 Compound Treatment A1->B1 24h Incubation C1 MTT Addition B1->C1 48/72h Incubation D1 Formazan Solubilization C1->D1 2-4h Incubation E1 Absorbance Reading D1->E1 F1 Calculate % Viability E1->F1 G1 Determine IC50 F1->G1

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Conclusion

2,4-diaminoquinazoline is a well-documented inhibitor of dihydrofolate reductase, demonstrating significant potential as both an anticancer and antimicrobial agent. Its mechanisms of action are clearly defined, and a substantial body of experimental data supports its biological activities. In contrast, this compound remains a less-characterized compound. While the broader class of 4-quinazolinones exhibits diverse and potent biological effects, further specific experimental investigation is required to elucidate the precise pharmacological profile of this compound. This guide provides a foundation for researchers to understand the established activities of 2,4-diaminoquinazoline and to frame future studies aimed at exploring the therapeutic potential of this compound and other novel quinazoline derivatives.

References

A Comparative Analysis of 5-Methyl-4-quinazolone and Gefitinib as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative study of the investigational compound 5-Methyl-4-quinazolone and the established therapeutic agent gefitinib as inhibitors of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their mechanisms of action, inhibitory potencies, and the experimental methodologies used for their evaluation.

While direct comparative data for this compound is limited, this guide utilizes data from a closely related and structurally similar compound, a 3-methyl-quinazolinone derivative, to provide a substantive comparison with gefitinib. This analogue serves as a valuable surrogate to understand the potential efficacy of the quinazolinone scaffold in EGFR inhibition.

Introduction to EGFR and Quinazoline-based Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that competitively blocks the ATP binding site of the EGFR kinase domain, thereby inhibiting its activity.[1][2] It is approved for the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. The quinazoline scaffold is a core structural feature of gefitinib and many other kinase inhibitors.[3] this compound belongs to the broader class of quinazolinone derivatives, which are being actively investigated for their potential as anticancer agents, including as EGFR inhibitors.[4][5]

Comparative Analysis of Inhibitory Potency

The inhibitory potential of this compound (represented by its 3-methyl analogue) and gefitinib has been evaluated through enzymatic assays against the EGFR tyrosine kinase and in cell-based assays to determine their cytotoxic effects on cancer cell lines.

Enzymatic Activity Against Wild-Type EGFR

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table compares the in vitro inhibitory activity of a 3-methyl-quinazolinone derivative and gefitinib against wild-type EGFR tyrosine kinase (EGFRwt-TK).

CompoundTargetIC50 (nM)Reference
3-Methyl-quinazolinone derivative (5k)EGFRwt-TK10[4]
GefitinibEGFRwt-TKSimilar to 10 nM[4]
GefitinibEGFRwt-TK3.22[3]

Note: The study by Wang et al. (2020) states that the IC50 of their compound 5k was "similar to Gefitinib" under their experimental conditions, where they also determined the IC50 of 5k to be 10 nM.

Cellular Potency Against Cancer Cell Lines

The effectiveness of these inhibitors was also assessed by their ability to inhibit the proliferation of human cancer cell lines. The IC50 values for cytotoxicity in various cell lines are presented below.

CompoundCell LineEGFR StatusIC50 (µM)Reference
3-Methyl-quinazolinone derivative (5k)A549Wild-Type12.30[4]
3-Methyl-quinazolinone derivative (5k)PC-3Wild-Type17.08[4]
3-Methyl-quinazolinone derivative (5k)SMMC-7721Wild-Type15.68[4]
GefitinibA549Wild-Type>10[6]
GefitinibH1650Mutant (del E746-A750)31.0[2]
GefitinibHCC827Mutant (del E746-A750)0.013[7]
GefitinibPC9Mutant (del E746-A750)0.077[7]
GefitinibNCI-H1975Mutant (L858R, T790M)>5[6]

Mechanism of Action and Signaling Pathway

Both gefitinib and quinazolinone derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP pocket in the intracellular kinase domain of EGFR, they prevent the autophosphorylation of the receptor, which is a critical step for the activation of downstream signaling pathways. The inhibition of these pathways ultimately leads to a reduction in cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Inhibitor This compound Gefitinib Inhibitor->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and the point of inhibition by the compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

EGFR Kinase Assay (In Vitro)

This assay quantifies the enzymatic activity of EGFR and the inhibitory effect of the compounds.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., a synthetic peptide)

  • Test compounds (this compound analogue, gefitinib)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the EGFR kinase, the kinase assay buffer, and the diluted test compounds.

  • Incubate the mixture for a predefined period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds mix_reagents Mix EGFR kinase, buffer, and compounds in a 96-well plate prep_compounds->mix_reagents incubate1 Incubate at RT mix_reagents->incubate1 add_atp Add ATP and substrate to initiate reaction incubate1->add_atp incubate2 Incubate at 37°C add_atp->incubate2 stop_reaction Stop reaction incubate2->stop_reaction quantify Quantify substrate phosphorylation stop_reaction->quantify calculate Calculate % inhibition and IC50 quantify->calculate end End calculate->end

Workflow for a typical in vitro EGFR kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, NCI-H1975)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for EGFR Phosphorylation

This technique is used to visualize the inhibition of EGFR autophosphorylation in cells.

Materials:

  • Cancer cell lines

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for a specified time, then stimulate with EGF to induce EGFR phosphorylation.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-EGFR.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

Comparative_Study_Logic topic Comparative Study: This compound vs. Gefitinib compound1 This compound (surrogate data) topic->compound1 compound2 Gefitinib (established data) topic->compound2 enzymatic_assay Enzymatic Assay (EGFR Kinase) compound1->enzymatic_assay cellular_assay Cellular Assay (Cytotoxicity) compound1->cellular_assay compound2->enzymatic_assay compound2->cellular_assay ic50_enzymatic Compare IC50 vs. EGFRwt-TK enzymatic_assay->ic50_enzymatic ic50_cellular Compare IC50 vs. Cancer Cells cellular_assay->ic50_cellular conclusion Conclusion on Comparative Potency ic50_enzymatic->conclusion ic50_cellular->conclusion

References

Unveiling the Anticancer Potential of 5-Methyl-4-quinazolone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, quinazolone derivatives have emerged as a promising class of compounds. This guide provides a comprehensive validation of the anticancer mechanism of a specific subset, 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives, and offers a comparative analysis against established anticancer agents, Lapatinib and Erlotinib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, protocols, and the underlying signaling pathways.

Comparative Performance Analysis

The antitumor activity of the novel quinazolinone derivatives was evaluated against various cancer cell lines and compared with the well-established EGFR and HER2 inhibitors, Lapatinib and Erlotinib. The following tables summarize the quantitative data from cytotoxicity assays, cell cycle analysis, and apoptosis induction experiments.

Table 1: Cytotoxicity (IC50) of Quinazolinone Derivatives and Comparative Drugs
CompoundCell LineCancer TypeIC50 (µM)
Quinazolinone Derivative (6b) HepG-2Liver13.23 ± 1.1[1]
HCT-116Colorectal19.63 ± 1.4[1]
MCF-7Breast10.58 ± 0.9[1]
Lapatinib BT-474Breast (HER2+)0.046[2]
SK-BR-3Breast (HER2+)0.079[2]
MDA-MB-231Breast (Triple Negative)18.6[3]
Erlotinib HCC827Lung (EGFR mutant)0.002142[4]
PC-9Lung (EGFR mutant)0.03136[4]
A549Lung~23[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth.

Table 2: Induction of Apoptosis
CompoundCell LineConcentration (µM)% Apoptotic Cells (Early + Late)
Quinazolinone Derivative (6b) MCF-7IC5035.29[1]
Lapatinib NB415Increased vs. control[6]
A4315Significantly increased vs. control[7]
Erlotinib H32550.1Increased vs. control[8]
PC-90.1Increased vs. control[8]
Table 3: Cell Cycle Arrest
CompoundCell LineConcentration (µM)Effect on Cell Cycle
Quinazolinone Derivative (6b) MCF-7IC50G2/M phase arrest[1]
Lapatinib NB415S phase arrest[6]
BT4740.1 - 0.5G1 arrest[3]
Erlotinib H3221 - 10G1 arrest[9]
H32550.1G1 arrest[8]
PC-90.1G1 arrest[8]

Signaling Pathway Analysis

5-Methyl-4-quinazolone derivatives, similar to Lapatinib and Erlotinib, exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The primary targets are often receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.

Anticancer_Mechanism General Anticancer Mechanism of Quinazolone Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Quinazolone Derivative Quinazolone Derivative EGFR EGFR Quinazolone Derivative->EGFR Inhibition PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival MTT_Assay_Workflow MTT Assay Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with compounds Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate Incubate for 4 hours Add_MTT->Incubate Solubilize Add DMSO to dissolve formazan Incubate->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Western_Blot_Workflow Western Blot Workflow Protein_Extraction Protein Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

References

Navigating the Kinome: A Comparative Guide to the Cross-reactivity and Selectivity of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the selectivity and cross-reactivity of kinase inhibitors is paramount for the development of safe and effective targeted therapies. This guide provides an objective comparison of the kinase selectivity profiles of three prominent quinazoline-based inhibitors: Lapatinib, Gefitinib, and Erlotinib. By presenting comprehensive experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this guide aims to be an indispensable resource for navigating the complex landscape of the human kinome.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have revolutionized cancer treatment. These inhibitors primarily target key nodes in signaling pathways that drive tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). However, off-target activities can lead to unforeseen side effects or, in some cases, present opportunities for therapeutic repositioning. Therefore, a thorough characterization of their selectivity profile is a critical aspect of preclinical and clinical development.

Comparative Kinase Selectivity Profiles

To facilitate a direct comparison of the selectivity of Lapatinib, Gefitinib, and Erlotinib, the following table summarizes their inhibitory activity (reported as percentage of control) against a broad panel of kinases at a concentration of 0.5 µM. A lower percentage of control indicates stronger inhibition. This data is extracted from a comprehensive study by Anastassiadis et al. (2011), which profiled 178 kinase inhibitors against 300 recombinant kinases.

Kinase TargetLapatinib (% of Control)Gefitinib (% of Control)Erlotinib (% of Control)Kinase Family
EGFR 1 0.5 0.5 Tyrosine Kinase
HER2 (ERBB2) 1.5 4829.5Tyrosine Kinase
HER4 (ERBB4) 10.51.51Tyrosine Kinase
ABL19611Tyrosine Kinase
SRC951010.5Tyrosine Kinase
YES19221.5Tyrosine Kinase
LCK981711.5Tyrosine Kinase
LYN9766Tyrosine Kinase
HCK9722Tyrosine Kinase
FYN961311Tyrosine Kinase
BTK991.51Tyrosine Kinase
TEC9811Tyrosine Kinase
BMX10011Tyrosine Kinase
RIPK22.511Serine/Threonine Kinase
GAK8411Serine/Threonine Kinase
STK10 (LOK)99911Serine/Threonine Kinase
MAP3K1100981Serine/Threonine Kinase
ILK1001001Serine/Threonine Kinase
SLK1001001Serine/Threonine Kinase
ARG (ABL2)9811Tyrosine Kinase
CSF1R996257Tyrosine Kinase
KIT1007966Tyrosine Kinase
PDGFRα1008374Tyrosine Kinase
PDGFRβ1008881Tyrosine Kinase
FLT3997368Tyrosine Kinase
VEGFR2 (KDR)998579Tyrosine Kinase
AURKA100100100Serine/Threonine Kinase
AURKB100100100Serine/Threonine Kinase
CDK1100100100Serine/Threonine Kinase
CDK2100100100Serine/Threonine Kinase
PLK1100100100Serine/Threonine Kinase
CHK1100100100Serine/Threonine Kinase
p38α (MAPK14)100100100Serine/Threonine Kinase
JNK1 (MAPK8)100100100Serine/Threonine Kinase
MEK1 (MAP2K1)100100100Serine/Threonine Kinase
ERK1 (MAPK3)100100100Serine/Threonine Kinase
AKT1100100100Serine/Threonine Kinase
PIK3CA100100100Lipid Kinase
MTOR100100100Serine/Threonine Kinase

Data is presented as % of control, where a lower value indicates stronger inhibition. Data is from a single-concentration (0.5 µM) screen and should be interpreted as a qualitative guide to selectivity. For full quantitative analysis, IC50 or Kd values from dose-response experiments are required.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of kinase inhibition data. The following is a generalized protocol for an in vitro radiometric kinase assay, a gold-standard method for quantifying kinase activity and inhibition.

Objective: To determine the in vitro inhibitory activity of test compounds against a panel of protein kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by a kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity. The inhibitory effect of a compound is determined by measuring the reduction in radioactivity in the presence of the inhibitor.

Materials:

  • Kinases: Purified recombinant kinases of interest.

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Test Compounds: Lapatinib, Gefitinib, Erlotinib, and other relevant inhibitors dissolved in DMSO.

  • Assay Buffer: Typically contains a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl₂, MnCl₂), a reducing agent (e.g., DTT), and a chelating agent (e.g., EGTA).

  • [γ-³³P]ATP: Radiolabeled ATP.

  • Unlabeled ATP: For adjusting the final ATP concentration.

  • Phosphocellulose Paper (P81): For capturing the phosphorylated substrate.

  • Wash Buffer: Typically 0.75% phosphoric acid.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare a kinase reaction buffer and store it at 4°C.

    • Prepare stock solutions of substrates and test compounds in an appropriate solvent (usually DMSO).

    • Prepare a working solution of [γ-³³P]ATP and unlabeled ATP in the kinase reaction buffer to achieve the desired final ATP concentration and specific activity.

  • Assay Setup:

    • Perform the assay in a 96-well plate format.

    • Add the test compound dilutions to the respective wells. Include wells with DMSO only as a no-inhibitor control and wells without the kinase as a background control.

    • Add the kinase to each well (except the background control).

    • Add the substrate to each well.

    • Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a short period (e.g., 10 minutes).

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP mixture (containing [γ-³³P]ATP) to each well.

    • Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Substrate Capture:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

    • Perform a final wash with acetone to facilitate drying.

  • Detection and Data Analysis:

    • Allow the P81 paper to air dry completely.

    • Place the dried paper in a cassette and expose it to a phosphor screen or place the individual spots in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a phosphorimager or a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a dose-response curve using appropriate software.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.

EGFR_HER2_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR HER2 HER2 EGFR->HER2 Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates HER2->GRB2_SOS Activates HER2->PI3K Activates HER2->JAK Activates Ligand Ligand (EGF, etc.) Ligand->EGFR Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->STAT STAT->Transcription Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits Erlotinib Erlotinib Erlotinib->EGFR Inhibits Erlotinib->HER2 Inhibits Kinase_Assay_Workflow cluster_preparation 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_kinase Prepare Kinase Solution add_reagents Add Kinase, Substrate, and Inhibitor to Plate prep_kinase->add_reagents prep_substrate Prepare Substrate Solution prep_substrate->add_reagents prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents prep_atp Prepare ATP Mix ([γ-³³P]ATP + cold ATP) initiate_reaction Initiate with ATP Mix prep_atp->initiate_reaction pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction spot_plate Spot Reaction Mix onto P81 Paper stop_reaction->spot_plate wash_paper Wash P81 Paper spot_plate->wash_paper dry_paper Air Dry P81 Paper wash_paper->dry_paper quantify Quantify Radioactivity dry_paper->quantify calc_inhibition Calculate % Inhibition quantify->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-4-quinazolone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Among its many derivatives, 5-Methyl-4-quinazolone analogs serve as a crucial backbone for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are fundamental to optimizing these molecules for enhanced potency and selectivity against various biological targets. These studies have revealed that substitutions at the 2, 3, 6, and 8 positions of the quinazolinone ring can significantly influence their biological profiles.[1][3] This guide provides a comparative analysis of this compound analogs, focusing on their anticancer, anticonvulsant, and antimicrobial activities, supported by experimental data and detailed protocols.

Anticancer Activity

Quinazolinone derivatives have been extensively investigated as anticancer agents, with several compounds approved as drugs like Gefitinib and Erlotinib.[4] Their primary mechanism often involves the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical in cancer cell proliferation and survival.[2][5]

  • Substitution at C2: The introduction of a phenoxymethyl group at the C2 position, further modified with Schiff bases, has yielded potent EGFR inhibitors. Analogs with fluoro-substitutions on the phenylimino ring, particularly compounds 5k and 5l , demonstrated high antitumor activity against A549, PC-3, and SMMC-7721 cancer cell lines.[2]

  • Substitution at C3: A methyl group at the N3 position appears favorable for activity.[2] In other quinazolinone series, substitution at N3 with various moieties is a common strategy to modulate activity.[6]

  • Substitution on the Quinazoline Ring (Positions 6, 7): Electron-donating groups like methoxy (-OCH3) at the C6 and C7 positions generally enhance inhibitory activity against EGFR.[7] This is consistent with a requirement for high electron density near the C8 position of the core structure.[7]

Compound IDR Group (at C2-phenoxymethyl)Cell LineGrowth Inhibition (%) @ 10 µMIC50 (EGFRwt-TK)Citation
5g 3-Fluoro-phenyliminoA549Potent (data not specified)-[2]
5k 3,4-Difluoro-phenyliminoSMMC-7721> Gefitinib10 nM[2]
5l 3,5-Difluoro-phenyliminoA54931.21-[2]
Gefitinib (Reference Drug)A54927.41-[2]

SAR_Anticancer C2 C2 Info_C2 Info_C2 C2->Info_C2 C3 C3 Info_C3 Info_C3 C3->Info_C3 C6 C6 Info_C6 Info_C6 C6->Info_C6

Anticonvulsant Activity

The quinazolinone scaffold is a well-established pharmacophore for anticonvulsant agents, with methaqualone being a notable historical example.[8][9] Research focuses on developing analogs with improved efficacy and reduced side effects.

  • Substitution at C3: The nature of the substituent at the N3 position is critical. Studies show that incorporating amino acids or substituted phenyl groups can significantly enhance anticonvulsant activity.[10] Butyl substitution at this position has been shown to be particularly effective in preventing seizure spread.[9]

  • Substitution at C2: Replacement of the methyl group with larger functionalities, such as substituted phenoxymethyl groups, has been shown to retain or enhance anticonvulsant activity.[8]

  • Overall Structure: The incorporation of specific pharmacophoric features, such as a hydrophobic aryl ring and an electron-donating group, is a key strategy in designing potent anticonvulsants.

Compound IDActivity AssayDoseResultED50 (mg/kg)Citation
Compound 8 scPTZ100 mg/kg100% protection0.248 mmol/kg[9]
Compound 13 scPTZ100 mg/kg100% protection0.239 mmol/kg[9]
Compound 5f ADD Program-Superior to reference28.90[10]
Compound 5b ADD Program-Superior to reference47.38[10]
Ethosuximide scPTZ (Reference)--1.07 mmol/kg[9]
Phenytoin MES (Reference)-Standard anticonvulsant-[11]

Experimental_Workflow_Anticonvulsant start Synthesis of Quinazolinone Analogs purify Purification & Structural Elucidation (NMR, MS) start->purify screen Primary Anticonvulsant Screening (MES & scPTZ Tests) purify->screen neurotox Neurotoxicity Evaluation (Rotarod Test) screen->neurotox quant Quantitative Evaluation (ED50 Determination) neurotox->quant lead Lead Compound Identification quant->lead

Antimicrobial Activity

Quinazolinone derivatives exhibit a wide spectrum of antimicrobial activity against various bacterial and fungal strains.[12] SAR studies have been crucial in identifying the structural features necessary for potent antimicrobial effects.

  • Substitution at C2 and C3: The presence of a substituted aromatic ring at position 3 and groups like methyl or thiol at position 2 are considered essential for antimicrobial activity.[3]

  • Halogenation: The presence of halogen atoms (e.g., Iodo, Chloro) at positions 6 and 8 of the quinazolinone ring can improve antimicrobial potency.[3][13]

  • Hybrid Molecules: Fusing the quinazolinone core with other heterocyclic moieties, such as thiazolidinone, can lead to compounds with significant antimicrobial and antifungal properties.[12] For example, pyrrolidine derivatives attached to C2 have shown broad-spectrum potential.[14]

Compound IDTarget OrganismActivityCitation
A-2 E. coliExcellent[12]
A-3 A. nigerExcellent[12]
A-4 P. aeruginosaExcellent[12]
Compound 19 P. aeruginosaBiofilm Inhibition[14]
Compound 20 P. aeruginosaBiofilm Inhibition[14]
N-hexyl isatin-quinazoline Various bacteria & fungiRelatively Active[3]

Signaling_Pathway_EGFR cluster_downstream Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Activates Quin Quinazolinone Inhibitor Quin->EGFR Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Key Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxic activity.[15]

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized quinazolinone analogs are dissolved (usually in DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Anticonvulsant Screening (MES and scPTZ Tests)

These are standard models for preliminary evaluation of anticonvulsant drugs.[9]

  • Maximal Electroshock (MES) Test:

    • Animal Model: Typically performed on albino mice.

    • Procedure: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes to induce a maximal seizure (characterized by a tonic hind limb extension).

    • Drug Administration: The test compounds are administered intraperitoneally (ip) at a specific dose (e.g., 100 mg/kg) at a predetermined time before the electroshock.

    • Evaluation: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of protection.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Animal Model: Albino mice.

    • Procedure: A convulsant agent, pentylenetetrazole (PTZ), is injected subcutaneously (e.g., 85 mg/kg) to induce clonic seizures lasting for at least 5 seconds.

    • Drug Administration: Test compounds are administered (ip) prior to the PTZ injection.

    • Evaluation: The absence of clonic seizures within a 30-minute observation period indicates the compound's anticonvulsant activity.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of synthesized compounds.[13]

  • Medium Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

  • Well Preparation: Wells (e.g., 6 mm in diameter) are aseptically punched into the agar.

  • Compound Application: A specific concentration of the test compound (e.g., 50 µg/mL) dissolved in a suitable solvent (like DMF) is added to each well.[12] A standard antibiotic (e.g., ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters to determine the antimicrobial activity.

References

Reproducibility in Focus: A Comparative Guide to the Synthesis and Biological Evaluation of 5-Methyl-4-quinazolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative analysis of synthetic routes and biological testing methods for 5-Methyl-4-quinazolone, a quinazolinone derivative with significant therapeutic potential. By presenting detailed experimental protocols, quantitative data, and clear visual workflows, this document aims to enhance the reproducibility of research in this area.

Quinazolinone-based compounds are a prominent class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The reproducibility of both their chemical synthesis and biological testing is critical for the consistent evaluation of their therapeutic potential and for advancing drug discovery efforts. This guide delves into various synthetic methodologies and biological assays relevant to this compound, offering a framework for standardized and reproducible research.

Comparative Analysis of Synthetic Routes

The synthesis of the quinazolinone scaffold can be achieved through various methods, each with its own advantages and potential reproducibility challenges. While specific comparative studies on the synthesis of this compound are not extensively documented, a comparison of common synthesis strategies for quinazolinones provides valuable insights. Microwave-assisted synthesis, for instance, is often highlighted for its efficiency and reproducibility.[4]

Synthesis MethodKey Reagents & ConditionsReported YieldPurityPotential Reproducibility Issues
Microwave-Assisted Synthesis 2-Aminobenzoic acid derivative, Amide/Amine, Microwave irradiationOften high (>80%)HighDependent on precise control of microwave parameters (temperature, time, power).
Copper-Catalyzed Synthesis 2-Halobenzamide, Nitrile, Copper catalyst (e.g., CuI), Base (e.g., tBuOK)Good to excellentGenerally highCatalyst activity can be sensitive to air and moisture. Purity of starting materials is crucial.[5]
Conventional Reflux Anthranilic acid, Acetic anhydride, Amine; RefluxVariableVariableLonger reaction times can lead to side product formation. Temperature fluctuations can affect yield and purity.[3]
Green Chemistry Approach (Deep Eutectic Solvents) Anthranilic acid, Acetic anhydride, Amine, Choline chloride:urea DESGoodHighViscosity of the DES can present challenges in handling and purification.
Experimental Protocols: Synthesis

1. Microwave-Assisted Synthesis of a Quinazolinone Derivative

This protocol is adapted from general procedures for microwave-assisted quinazolinone synthesis.

  • Materials: 2-Amino-5-methylbenzoic acid, Formamide, Microwave reactor vials, Ethanol.

  • Procedure:

    • In a microwave reactor vial, combine 2-amino-5-methylbenzoic acid (1 mmol) and formamide (5 mL).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 150°C for 10-20 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) and stir.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from ethanol to yield this compound.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

2. Copper-Catalyzed Synthesis of a Quinazolinone Derivative

This protocol is based on general copper-catalyzed methods for quinazolinone synthesis.[5]

  • Materials: 2-Bromo-5-methylbenzamide, Acetonitrile, Copper(I) iodide (CuI), Potassium tert-butoxide (tBuOK), Inert atmosphere (e.g., Nitrogen or Argon).

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, add 2-bromo-5-methylbenzamide (1 mmol), acetonitrile (1 mmol), CuI (10 mol%), and tBuOK (2 mmol).

    • Add dry toluene (5 mL) to the flask.

    • Heat the reaction mixture at 110°C for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain this compound.

  • Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

cluster_synthesis Synthesis Workflow start Starting Materials (e.g., 2-Amino-5-methylbenzoic acid) reaction Reaction (e.g., Microwave Synthesis or Copper-Catalyzed Coupling) start->reaction workup Reaction Work-up (e.g., Precipitation, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product This compound characterization->product

Synthesis Workflow for this compound.

Biological Testing and Reproducibility

The biological evaluation of quinazolinone derivatives often focuses on their anticancer properties. Assays to determine cytotoxicity and understand the mechanism of action, such as apoptosis induction, are commonly employed.[6] The reproducibility of these assays is paramount for accurate structure-activity relationship (SAR) studies.

Biological AssayPurposeKey ParametersPotential Reproducibility Issues
MTT Assay To assess cell viability and cytotoxicity.[6]IC₅₀ value (concentration for 50% inhibition).Cell line passage number and health, seeding density, incubation time, reagent quality.
Apoptosis Assay (e.g., Annexin V/PI staining) To determine if cell death occurs via apoptosis.Percentage of apoptotic cells.Staining time, instrument settings (flow cytometry), cell handling.
Caspase Activity Assay To measure the activity of caspases, key mediators of apoptosis.Fold increase in caspase activity.Reagent stability, incubation time, protein concentration normalization.
Western Blotting To detect changes in protein expression in signaling pathways.Relative protein levels.Antibody quality and specificity, loading controls, transfer efficiency.
Experimental Protocols: Biological Testing

1. MTT Assay for Cytotoxicity

  • Materials: Human cancer cell line (e.g., MCF-7), DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

  • Materials: Human cancer cell line, 6-well plates, this compound, Annexin V-FITC Apoptosis Detection Kit, Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

cluster_testing Biological Testing Workflow start Synthesized This compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Mechanism of Action Study (e.g., Apoptosis Assay) ic50->apoptosis signaling Signaling Pathway Analysis (e.g., Western Blot) apoptosis->signaling data Data Analysis and Interpretation signaling->data

Workflow for the Biological Evaluation of this compound.

Signaling Pathways Modulated by Quinazolinone Derivatives

Quinazolinone derivatives have been shown to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT and MAPK signaling pathways are frequently implicated as targets of these compounds.[1]

cluster_pathway Apoptotic Signaling Pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway quinazolone This compound pi3k PI3K quinazolone->pi3k Inhibition ras Ras quinazolone->ras Inhibition akt AKT pi3k->akt apoptosis Apoptosis pi3k->apoptosis Inhibits akt->apoptosis Inhibits proliferation Cell Proliferation & Survival akt->proliferation Promotes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation Promotes

PI3K/AKT and MAPK Signaling Pathways Targeted by Quinazolinones.

By providing a clear and objective comparison of synthetic and biological testing methodologies, this guide serves as a resource to improve the reproducibility and reliability of research on this compound and other promising quinazolinone derivatives. Adherence to detailed and standardized protocols is essential for the collective progress of drug discovery and development.

References

A Comparative Guide to 5-Methyl-4-quinazolone as a Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical research and quality control, demanding high-purity, well-characterized reference standards for accurate quantification and identification of analytes. 5-Methyl-4-quinazolone, a quinazolinone derivative, serves as a crucial reference material in the analysis of related heterocyclic compounds. This guide provides an objective comparison of this compound with other potential reference standards, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your analytical needs.

Introduction to Reference Standards in HPLC

Reference standards are highly purified compounds used as a benchmark for the identification and quantification of a substance. In HPLC, they are essential for method validation, system suitability testing, and ensuring the accuracy and precision of analytical results. The choice of a reference standard is critical and depends on factors such as the analyte's structure, the complexity of the sample matrix, and regulatory requirements.

Physicochemical Properties of this compound

This compound is a solid, organic compound with the following properties:

PropertyValue
Chemical Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
CAS Number 75844-41-6[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents like acetonitrile and methanol

Comparison with Alternative Reference Standards

Several other quinazolinone and quinazoline derivatives can be considered as alternative reference standards for the HPLC analysis of related compounds. The choice of an alternative often depends on the specific analyte and the desired chromatographic behavior. The following table compares this compound with other commercially available reference standards. The performance data is compiled from various validated HPLC methods.

Reference StandardPurity (Typical)Key Performance Characteristics (as reported in literature)Common Applications
This compound >97%Stable under typical HPLC conditions. Good peak symmetry and resolution on C18 columns.Analysis of quinazolinone derivatives and related heterocyclic compounds.
2-Methyl-4(3H)-quinazolinone ≥97%Can be analyzed by reversed-phase HPLC with a mobile phase of acetonitrile, water, and phosphoric acid.[2][3]Used in the analysis of quinazolinone derivatives.[2]
4(3H)-Quinazolinone >98%A fused nitrogen heterocyclic compound, derivatives of which have a wide range of activities.[4]Reference for the analysis of quinazolinone-based compounds.[4]
Gefitinib ≥98% (HPLC)A selective EGFR tyrosine kinase inhibitor. Well-established HPLC methods are available for its analysis and impurity profiling.[5]Pharmaceutical quality control, pharmacokinetic studies, and as a reference in the analysis of related anti-cancer drugs.[6][7]
Lapatinib ≥98% (HPLC)A dual ErbB-1 and ErbB-2 tyrosine kinase inhibitor.[8] HPLC methods are developed for its estimation in tablet dosage forms.Pharmaceutical analysis, particularly for anti-cancer drug formulations.[9]
Erlotinib Hydrochloride 99.73%[10]An EGFR kinase inhibitor with well-documented HPLC methods for analysis and impurity determination.[10][11][12]Used in pharmaceutical quality control and stability studies of Erlotinib and related substances.[13]

Experimental Protocol: HPLC Analysis of a Quinazolinone Derivative using a Reference Standard

This section provides a detailed protocol for a typical reversed-phase HPLC method for the analysis of a quinazolinone derivative, using a certified reference standard like this compound. This protocol is a general guideline and may require optimization for specific applications.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for the analysis of quinazolinone derivatives.[14][15]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.[14]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[14]

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 20-30 minutes.[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Quinazolinone derivatives generally exhibit strong UV absorbance; a common starting wavelength is 254 nm.[11] Optimization by determining the specific absorbance maxima of the analyte is recommended.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Reference Standard Stock Solution (e.g., this compound): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile or a suitable solvent to obtain a stock solution of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing the quinazolinone analyte in a suitable solvent to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[16]

3. System Suitability:

Before starting the analysis, perform a system suitability test by injecting a working standard solution (e.g., five replicate injections). The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time is less than 2%.

4. Analysis:

Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the reference standard.

5. Quantification:

Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of the analyte in the sample solution using the regression equation from the calibration curve.

Visualizations

HPLC_Workflow prep_solutions Prepare Mobile Phase, Reference Standard, and Sample Solutions hplc_setup Set up HPLC System (Column, Gradient, Flow Rate, etc.) prep_solutions->hplc_setup system_suitability Perform System Suitability Test hplc_setup->system_suitability inject_samples Inject Standard and Sample Solutions system_suitability->inject_samples data_acquisition Acquire Chromatographic Data inject_samples->data_acquisition data_analysis Analyze Data (Peak Integration, Calibration Curve) data_acquisition->data_analysis results Report Results (Concentration, Purity) data_analysis->results

Caption: A typical workflow for HPLC analysis.

Reference_Standard_Logic primary_std Primary Reference Standard (e.g., this compound) working_std Working/Secondary Reference Standard primary_std->working_std Characterization & Qualification method_validation Analytical Method Validation primary_std->method_validation routine_analysis Routine Quality Control Analysis working_std->routine_analysis method_validation->routine_analysis

Caption: Logical relationship of reference standards.

References

In Vivo Validation of a Novel Quinazolone Derivative Demonstrates Potent Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-tumor effects of the novel quinazolone derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, reveals significant tumor growth inhibition in a preclinical non-small cell lung cancer model. This guide provides a comparative overview of its efficacy against standard-of-care chemotherapeutics, detailed experimental protocols, and insights into its mechanism of action.

Researchers in oncology are continually seeking more effective and targeted therapies to combat cancer. Quinazolone derivatives have emerged as a promising class of compounds with diverse anti-tumor activities. This report details the in vivo validation of a specific derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (hereafter referred to as Compound 2), in a human non-small cell lung cancer (NSCLC) xenograft model. The data presented herein demonstrates its potent efficacy, comparable to or exceeding that of standard chemotherapeutic agents.

Comparative In Vivo Efficacy

Compound 2 was evaluated for its ability to inhibit tumor growth in an NCI-H460 human non-small cell lung cancer xenograft model in mice. Its performance was compared against paclitaxel, a standard-of-care taxane-based chemotherapy, as well as other commonly used agents for NSCLC, cisplatin and etoposide.

Treatment GroupDosage and AdministrationTumor Growth Inhibition (%)Reference
Compound 2 1.0 mg/kg62%[1]
Paclitaxel 15 mg/kg60.4%[1]
Paclitaxel 12 mg/kg/day, i.v. for 5 daysStatistically significant vs. control[2]
Paclitaxel 24 mg/kg/day, i.v. for 5 daysMore effective than cisplatin[2]
Cisplatin 3 mg/kg/day, i.v. for 5 daysStatistically significant vs. control[2]
Cisplatin 2.5 mg/kgSignificantly reduced tumor volume[3]
Etoposide Intratumoral injectionSuppressed tumor growth[4]

Mechanism of Action: A Tubulin-Binding Vascular Disrupting Agent

Mechanistic studies have revealed that Compound 2 functions as a potent tubulin-binding agent.[1] By interfering with microtubule dynamics, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, Compound 2 exhibits properties of a tumor-vascular disrupting agent (VDA), targeting the established blood vessels within the tumor, leading to vascular collapse and subsequent tumor necrosis.[1]

Compound_2_Signaling_Pathway Mechanism of Action of Compound 2 cluster_0 Compound 2 Action cluster_1 Cellular Effects cluster_2 Vascular Disruption Compound_2 Compound 2 Tubulin Tubulin Compound_2->Tubulin Binds to Tumor_Vasculature Tumor Vasculature Compound_2->Tumor_Vasculature Targets Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Inhibits Polymerization Mitotic_Arrest Mitotic Arrest Microtubule_Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Vascular_Collapse Vascular Collapse Tumor_Vasculature->Vascular_Collapse Tumor_Necrosis Tumor Necrosis Vascular_Collapse->Tumor_Necrosis

Mechanism of action of Compound 2.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed protocols for the key in vivo and in vitro experiments are provided below.

In Vivo Tumor Growth Inhibition Assay

This protocol outlines the procedure for establishing a xenograft mouse model and assessing the anti-tumor efficacy of a test compound.

  • Cell Culture: NCI-H460 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study.

  • Tumor Cell Implantation: A suspension of NCI-H460 cells (typically 5 x 10^6 to 1 x 10^7 cells in 0.1 mL of sterile PBS or medium) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound (Compound 2) and comparator drugs (e.g., paclitaxel) are administered according to the specified dosage and schedule (e.g., intraperitoneal or intravenous injection). The control group receives the vehicle used to dissolve the compounds.

  • Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the treatment period. The primary endpoint is typically the percentage of tumor growth inhibition, calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.

Immunohistochemistry for Tumor Vasculature (CD31 Staining)

This protocol is used to visualize and quantify the microvessel density within the tumor tissue, providing an indication of the compound's effect on tumor vasculature.

  • Tissue Preparation: At the end of the in vivo study, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm sections are cut and mounted on charged slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to deionized water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a water bath or pressure cooker.

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a blocking serum.

  • Primary Antibody Incubation: The slides are incubated with a primary antibody against CD31 (a marker for endothelial cells) at an optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection: After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and mounted with a coverslip.

  • Analysis: Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields within the tumor sections.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

  • Reagents: Purified tubulin, GTP, and a polymerization buffer (e.g., PIPES buffer) are required. A known tubulin polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) are used as controls.

  • Assay Setup: The assay is typically performed in a 96-well plate format. The test compound and controls are added to the wells at various concentrations.

  • Initiation of Polymerization: A cold solution of tubulin and GTP is added to the wells. The plate is then transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Data Acquisition: The increase in absorbance at 340 nm, which is proportional to the amount of microtubule polymer formed, is monitored over time (e.g., every minute for 60 minutes).

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. A decrease in the rate and final absorbance indicates inhibition of polymerization, while an increase suggests stabilization of microtubules.

Experimental_Workflow In Vivo Efficacy Validation Workflow Cell_Culture NCI-H460 Cell Culture Xenograft_Implantation Subcutaneous Xenograft Implantation in Mice Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound 2 / Comparator Drug Administration Randomization->Treatment Efficacy_Assessment Tumor Volume & Body Weight Measurement Treatment->Efficacy_Assessment Endpoint Study Endpoint Efficacy_Assessment->Endpoint Data_Analysis Data Analysis & Comparison Efficacy_Assessment->Data_Analysis Tumor_Excision Tumor Excision Endpoint->Tumor_Excision IHC_Analysis Immunohistochemistry (CD31) Tumor_Excision->IHC_Analysis IHC_Analysis->Data_Analysis

References

Comparing the potency of 5-Methyl-4-quinazolone with other known kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Quinazolinone-Based Kinase Inhibitors

An Objective Guide for Researchers and Drug Development Professionals

The quinazolinone scaffold, particularly the quinazolin-4(3H)-one core, is a foundational structure in modern oncology, serving as the backbone for numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the potency of kinase inhibitors derived from this scaffold against other well-established inhibitors, supported by experimental data from peer-reviewed studies. While specific data for the unsubstituted "5-Methyl-4-quinazolone" is not extensively available in public literature, a broad class of derivatives built upon this core has been thoroughly investigated, demonstrating significant inhibitory activity against key oncogenic kinases such as EGFR and VEGFR.

Comparative Potency of Kinase Inhibitors

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for representative quinazolinone-based inhibitors and other prominent kinase inhibitors against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Table 1: Comparative Potency (IC50) of EGFR Inhibitors

InhibitorCore StructureTarget Kinase / Cell LineIC50 (nM)
Gefitinib QuinazolineEGFR (Wild-Type)29 - 420
Erlotinib QuinazolineEGFR (Wild-Type)2 - 10
Lapatinib QuinazolineEGFR (Wild-Type)9.8 - 160[1][2]
Afatinib QuinazolineEGFR (Wild-Type)31[3][4]
Osimertinib PyrimidineEGFR (T790M Mutant)5 - 13[3]
Quinazolinone Derivative 2i Quinazolin-4(3H)-oneEGFR97[5][6]
Quinazolinone Derivative 2h Quinazolin-4(3H)-oneEGFR102[5][6]

Note: IC50 values can vary based on the specific assay conditions, cell line, and mutation status of the kinase.

Table 2: Comparative Potency (IC50) of VEGFR2 Inhibitors

InhibitorCore StructureTarget KinaseIC50 (nM)
Sorafenib Pyridine/PhenylureaVEGFR290
Sunitinib IndolinoneVEGFR22
Apatinib Pyridine/QuinolineVEGFR21[7][8]
Regorafenib Pyridine/PhenylureaVEGFR2 (murine)4.2[7][8]
Cabozantinib QuinolineVEGFR20.035[8]
Quinazolinone Derivative 7 Quinazolin-4(3H)-oneVEGFR2340[9]
Quinazoline Hybrid 6c Quinazoline-IsatinVEGFR276[10]

Note: The data highlights that while some quinazolinone derivatives show promise, highly optimized inhibitors like Cabozantinib and Apatinib exhibit exceptionally high potency against VEGFR2.

Key Signaling Pathways

Kinase inhibitors function by blocking the phosphorylation cascade within cellular signaling pathways that are often hyperactivated in cancer cells. The diagram below illustrates a simplified, generic kinase signaling pathway where an inhibitor blocks the function of a receptor tyrosine kinase (RTK), such as EGFR or VEGFR, preventing downstream signaling that leads to cell proliferation and survival.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Ligand Growth Factor (e.g., EGF/VEGF) Ligand->RTK Inhibitor Kinase Inhibitor (Quinazolinone-based) Inhibitor->RTK BLOCKS

Caption: Simplified kinase signaling pathway blocked by an inhibitor.

Experimental Protocols

The determination of IC50 values is fundamental to assessing the potency of kinase inhibitors. Below is a generalized methodology for a common in vitro kinase assay.

Biochemical Kinase Inhibition Assay (e.g., Z'-LYTE™ Assay)

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., a quinazolinone derivative) in a suitable buffer, typically containing DMSO. Prepare solutions of the target kinase, a specific peptide substrate, and ATP.

  • Kinase Reaction: In the wells of a microplate, add the kinase enzyme and the test compound at various concentrations. Initiate the kinase reaction by adding the mixture of the peptide substrate and ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature. A "no-inhibitor" control and a "no-enzyme" control are included for data normalization.

  • Development Step: Stop the kinase reaction and introduce a development reagent containing a protease. This protease will only cleave the unphosphorylated peptide substrate.

  • Signal Detection: The cleavage of the unphosphorylated substrate results in a change in fluorescence resonance energy transfer (FRET). The signal is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the "no-inhibitor" control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The workflow for this experimental process is visualized below.

G Workflow for In Vitro Kinase Inhibition Assay A 1. Prepare Serial Dilutions of Test Inhibitor B 2. Add Kinase Enzyme and Inhibitor to Microplate Well A->B C 3. Initiate Reaction with ATP and Peptide Substrate B->C D 4. Incubate for 60 min at Room Temperature C->D E 5. Stop Reaction and Add Development Reagent (Protease) D->E F 6. Measure Fluorescence Signal (FRET) with Plate Reader E->F G 7. Calculate % Inhibition and Plot Dose-Response Curve F->G H 8. Determine IC50 Value G->H

Caption: Generalized workflow for determining kinase inhibitor IC50 values.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Methyl-4-quinazolone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical guidance for the proper disposal of 5-Methyl-4-quinazolone, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring personnel safety and compliance with environmental regulations.

Immediate Safety and Hazard Summary

Potential Hazards Include:

  • Acute toxicity (harmful if swallowed)[1][4]

  • Skin corrosion/irritation[1][4]

  • Serious eye damage/irritation[1][4]

  • Specific target organ toxicity (single exposure), potentially causing respiratory irritation[1][4]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or chemical fume hood. If handling as a powder outside a fume hood, an N95 dust mask or a respirator with appropriate cartridges (e.g., type P95, ABEK-P2) is recommended.[5]---

Operational Plan for Waste Management

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1]

Step-by-Step Disposal Protocol:

  • Waste Classification: All unused or excess this compound and any contaminated materials (e.g., vials, pipette tips, gloves, lab paper) must be classified as hazardous chemical waste.[2][3] Do not dispose of this chemical down the drain or in regular trash.[1][2][3]

  • Waste Segregation and Containerization:

    • Collect all waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[1] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[2]

    • Segregate waste streams to prevent dangerous reactions.[3]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.[2]

    • The label must include the full chemical name: "this compound". Abbreviations or chemical formulas are not acceptable.[2]

    • Include the date the waste was first added and the contact information of the responsible researcher or laboratory supervisor.[2]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be away from general laboratory traffic and incompatible materials.[3]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

    • Provide a complete and accurate description of the waste.

    • Incineration in a permitted hazardous waste incinerator, equipped with an afterburner and scrubber, is the preferred method of disposal for quinazolinone derivatives.[1][5] Landfill disposal is not recommended.[1]

Experimental Protocol: In-Lab Chemical Degradation (for consideration under specific circumstances)

While professional incineration is the primary recommendation, in-lab chemical degradation may be considered if the necessary equipment and safety measures are in place. This procedure should only be performed by trained personnel within a certified chemical fume hood.[1]

Objective: To hydrolyze the quinazolinone ring into less hazardous components.[1]

Methodology:

  • Preparation: Work within a chemical fume hood and wear all required PPE.

  • Reaction Setup:

    • For small quantities of this compound, dissolve or suspend the waste material in a suitable solvent in a reaction vessel equipped with a stirrer.

    • Prepare a solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide). The exact concentration and volume will depend on the amount of quinazolinone waste.

  • Hydrolysis:

    • Slowly add the acidic or basic solution to the quinazolinone mixture while stirring.

    • The reaction may be heated to facilitate hydrolysis. The specific temperature and reaction time will need to be determined based on the scale of the procedure.

  • Neutralization and Disposal:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the resulting solution.

    • The final solution should be collected as hazardous waste and disposed of through the institutional EHS office or a licensed contractor, as it may still contain hazardous degradation products.

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal Options cluster_final Final Steps start Start: Waste Generation ppe Wear Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify container Select & Label Compatible Container classify->container segregate Segregate Waste container->segregate store Store in Designated Area segregate->store ehs Contact EHS / Licensed Contractor store->ehs incineration Preferred: Incineration ehs->incineration degradation Alternative: In-Lab Degradation (Trained Personnel Only) ehs->degradation pickup Arrange for Waste Pickup incineration->pickup degradation->pickup document Maintain Disposal Records pickup->document end End of Process document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methyl-4-quinazolone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Methyl-4-quinazolone, tailored for researchers, scientists, and professionals in drug development. The following procedural steps and data are compiled to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential hazards. While specific GHS classification for this exact compound is not uniformly available, related quinazolinone derivatives are classified as causing severe skin burns and eye damage.[1] Therefore, it is prudent to handle this compound with the assumption of similar hazardous properties.

Signal Word: Danger[1]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1]

  • H318: Causes serious eye damage.[1]

Precautionary Statements:

  • P260: Do not breathe dust.[1]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]

  • P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[1]

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.[1]
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed to prevent skin contact.[1][2] Gloves must be inspected prior to use and disposed of properly after.[2]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2][3]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Provide appropriate exhaust ventilation at places where dust is formed.[4]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, shaded, and locked-up area.[1]

  • Incompatible materials to avoid include oxidizing agents and strong bases.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Accidental Release:

  • Use personal protective equipment.[4]

  • Evacuate personnel to safe areas.[4]

  • Avoid breathing dust, vapors, mist, or gas.[4]

  • Ensure adequate ventilation.[4]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[3][4]

First Aid:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][4]

Disposal Plan

All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise.[5]

  • Waste Characterization: Identify and document all constituents of the waste mixture.[5]

  • Segregation and Storage: Store waste in a designated, clearly labeled, and sealed container compatible with the chemical. Do not mix with other waste streams unless compatibility is known.[5]

  • Disposal Method: Dispose of surplus and non-recyclable solutions through a licensed disposal company. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Dispose of as unused product.[3]

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Handle Compound (Avoid Dust Formation) C->D E Decontaminate Work Area D->E H Segregate Chemical Waste D->H Dispose of Contaminated Materials F Remove and Dispose of PPE Properly E->F G Wash Hands Thoroughly F->G J Arrange for Licensed Disposal G->J Final Disposal Step I Store in Labeled, Sealed Container H->I I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.